LG100268
Description
a retinoid X receptor (RXR) selective compound; structure given in first source
Structure
3D Structure
Propriétés
IUPAC Name |
6-[1-(3,5,5,8,8-pentamethyl-6,7-dihydronaphthalen-2-yl)cyclopropyl]pyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H29NO2/c1-15-12-18-19(23(4,5)9-8-22(18,2)3)13-17(15)24(10-11-24)20-7-6-16(14-25-20)21(26)27/h6-7,12-14H,8-11H2,1-5H3,(H,26,27) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLXTWXQUEZSSTJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1C3(CC3)C4=NC=C(C=C4)C(=O)O)C(CCC2(C)C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H29NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90165354 | |
| Record name | LG 100268 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90165354 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
363.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
153559-76-3 | |
| Record name | 6-[1-(5,6,7,8-Tetrahydro-3,5,5,8,8-pentamethyl-2-naphthalenyl)cyclopropyl]-3-pyridinecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=153559-76-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | LG 100268 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0153559763 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | LG-100268 | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01941 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | LG 100268 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90165354 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | LG 100268 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UVU4X1103P | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
The Core Mechanism of Action of LG100268: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
LG100268 is a potent and highly selective synthetic agonist for the Retinoid X Receptors (RXRs), a class of nuclear receptors that play a pivotal role in regulating gene transcription. As ligand-dependent transcription factors, RXRs modulate a wide array of physiological processes, including cell differentiation, proliferation, apoptosis, and metabolism. This compound exhibits high affinity for all three RXR isoforms (α, β, and γ) and demonstrates profound selectivity over Retinoic Acid Receptors (RARs), making it a critical tool for elucidating RXR-specific signaling pathways. This document provides an in-depth overview of the mechanism of action of this compound, supported by quantitative data, detailed experimental protocols, and pathway visualizations.
Introduction to this compound
This compound is a third-generation rexinoid characterized by its robust and selective activation of RXRs.[1][2] Unlike RARs, which bind all-trans-retinoic acid (atRA) and 9-cis-retinoic acid, RXRs are exclusively activated by 9-cis-retinoic acid. This compound's high selectivity for RXRs allows for the specific investigation of RXR-mediated biological effects, minimizing the confounding influences of RAR activation.[3] Its oral activity has made it a valuable compound in preclinical in vivo studies, particularly in the fields of cancer, metabolic diseases, and immunology.[1][4][5]
Quantitative Ligand Binding and Potency
The efficacy of this compound is underscored by its low nanomolar binding affinity and potency for RXR isoforms. This high affinity translates to effective receptor activation at minimal concentrations.
| Parameter | RXR-α | RXR-β | RXR-γ | Reference |
| EC50 (nM) | 4 | 3 | 4 | [1] |
| Ki (nM) | 3.4 | 6.2 | 9.2 | [1] |
| Selectivity | >1000-fold selectivity for RXR over RAR | [1][2][6] |
Mechanism of Action: Signaling Pathways
Upon entering the cell, this compound binds to the ligand-binding domain (LBD) of RXR. This binding event induces a conformational change in the receptor, leading to the dissociation of corepressor proteins and the recruitment of coactivator proteins. This activated complex can then modulate gene transcription through two primary pathways:
-
RXR Homodimers: Two RXR molecules, activated by this compound, can form a homodimer. This complex binds to specific DNA sequences known as Retinoid X Response Elements (RXREs) in the promoter regions of target genes, thereby initiating transcription.[1][2]
-
RXR Heterodimers: RXR is a unique nuclear receptor in its ability to form heterodimers with a variety of other nuclear receptors, including PPAR, LXR, FXR, VDR, and RAR.[2][7] The activation of the RXR subunit by this compound can lead to the transcriptional regulation of a broader and more diverse set of genes, depending on the heterodimer partner. For instance, this compound has been shown to activate RXR/PPARγ heterodimers.[2][6]
References
- 1. benchchem.com [benchchem.com]
- 2. Assays of ligand-human serum albumin binding using pulsed ultrafiltration and liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Development of an ultrafiltration-liquid chromatography/mass spectrometry (UF-LC/MS) based ligand-binding assay and an LC/MS based functional assay for Mycobacterium tuberculosis shikimate kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. indigobiosciences.com [indigobiosciences.com]
- 5. indigobiosciences.com [indigobiosciences.com]
- 6. eubopen.org [eubopen.org]
- 7. giffordbioscience.com [giffordbioscience.com]
An In-depth Technical Guide to LG100268: A Selective Retinoid X Receptor (RXR) Agonist
For Researchers, Scientists, and Drug Development Professionals
Introduction
LG100268 is a potent and selective synthetic agonist for the Retinoid X Receptor (RXR), a member of the nuclear receptor superfamily.[1][2][3] RXRs play a crucial role in regulating a wide array of physiological processes by forming heterodimers with other nuclear receptors, such as Peroxisome Proliferator-Activated Receptors (PPARs), Liver X Receptors (LXRs), and Retinoic Acid Receptors (RARs).[4] this compound exhibits high affinity and selectivity for RXR isoforms over RARs, making it a valuable tool for elucidating the specific functions of RXR in health and disease.[3] This technical guide provides a comprehensive overview of this compound, including its pharmacological properties, key experimental data, detailed methodologies of cited experiments, and relevant signaling pathways.
Core Properties of this compound
This compound is characterized by its high binding affinity for all three RXR isoforms (α, β, and γ) and its significant selectivity over RARs. This selectivity is crucial for distinguishing RXR-mediated effects from those of RARs.
Table 1: Binding Affinity and Potency of this compound
| Receptor Isoform | Binding Affinity (Ki) | Potency (EC50) | Reference |
| RXRα | 3.4 nM | 4 nM | [3] |
| RXRβ | 6.2 nM | 3 nM | [3] |
| RXRγ | 9.2 nM | 4 nM | [3] |
| RARs | >1000-fold lower than for RXRs | >1000-fold lower than for RXRs | [3] |
Key In Vivo Efficacy Data
This compound has demonstrated significant efficacy in various preclinical animal models, particularly in the areas of metabolic disease and oncology.
Table 2: Summary of In Vivo Efficacy of this compound in a db/db Mouse Model of Type 2 Diabetes
| Parameter | Treatment Group | Result | Reference |
| Serum Glucose | This compound | Significantly decreased | [5] |
| Glycohemoglobin | This compound | Significantly decreased | [5] |
| Serum Triglycerides | This compound | Less effective at lowering compared to PPARγ agonists | [5] |
| Body Weight | This compound | Less increase compared to PPARγ agonists | [5] |
| Liver Mass | This compound | Increased | [5] |
Table 3: Summary of In Vivo Efficacy of this compound in Oncology Models
| Animal Model | Cancer Type | Key Findings | Reference |
| MMTV-Neu Mice | HER2-positive breast cancer | Decreased infiltration of myeloid-derived suppressor cells and CD206-expressing macrophages, increased PD-L1 expression, and increased the ratio of CD8/CD4, CD25 T cells. | [6][7] |
| MMTV-PyMT Mice | Triple-negative breast cancer | Prolonged survival and, in combination with anti-PD-L1 antibodies, significantly increased infiltration of cytotoxic CD8 T cells and apoptosis. | [6][7] |
| A/J Mice | Lung Cancer | Reduced the number and size of lung tumors. | [1] |
Signaling Pathways Modulated by this compound
The primary mechanism of action of this compound involves the activation of RXR. Upon binding, this compound induces a conformational change in the RXR protein, leading to the recruitment of coactivator proteins and subsequent modulation of target gene transcription. RXR can function as a homodimer or, more commonly, as a heterodimer with other nuclear receptors.
RXR Homodimer and Heterodimer Signaling
Caption: RXR Signaling Pathway Activated by this compound.
Experimental Protocols
In Vitro RXR Transactivation Assay (Luciferase Reporter Assay)
This assay is designed to quantify the ability of this compound to activate RXR-mediated gene transcription.
1. Cell Culture and Transfection:
-
Cell Line: A suitable mammalian cell line, such as HEK293T or CV-1, is used.
-
Culture Conditions: Cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), penicillin (100 U/mL), and streptomycin (B1217042) (100 µg/mL) at 37°C in a humidified atmosphere with 5% CO2.
-
Transfection: Cells are seeded in 96-well plates and co-transfected with three plasmids:
-
An RXR expression vector (e.g., pCMX-hRXRα).
-
A reporter plasmid containing a luciferase gene driven by a promoter with multiple copies of an RXR response element (e.g., p(RXRE)3-tk-luc).
-
A control plasmid expressing Renilla luciferase (e.g., pRL-TK) to normalize for transfection efficiency.
-
-
Transfection Reagent: A lipid-based transfection reagent like Lipofectamine® 2000 is used according to the manufacturer's protocol.
2. Compound Treatment:
-
After 24 hours of transfection, the medium is replaced with fresh medium containing various concentrations of this compound or a vehicle control (e.g., DMSO).
-
Cells are incubated for another 24 hours.
3. Luciferase Activity Measurement:
-
The activity of both firefly and Renilla luciferases is measured using a dual-luciferase reporter assay system.
-
The firefly luciferase activity is normalized to the Renilla luciferase activity for each well.
4. Data Analysis:
-
The fold induction of luciferase activity is calculated by dividing the normalized luciferase activity of the this compound-treated cells by that of the vehicle-treated cells.
-
The EC50 value, the concentration of this compound that produces 50% of the maximal response, is determined by fitting the dose-response data to a sigmoidal curve.
Caption: Workflow for an In Vitro RXR Transactivation Assay.
In Vivo Efficacy Study in db/db Mice
This protocol outlines a typical study to evaluate the anti-diabetic effects of this compound in a genetic model of type 2 diabetes.
1. Animals and Housing:
-
Animal Model: Male db/db mice, which have a mutation in the leptin receptor gene and spontaneously develop obesity, insulin (B600854) resistance, and hyperglycemia. Age-matched heterozygous db/+ mice can be used as lean controls.
-
Housing: Mice are housed in a temperature- and light-controlled environment with ad libitum access to standard chow and water.
2. Treatment Administration:
-
Acclimatization: Animals are acclimatized for at least one week before the start of the experiment.
-
Grouping: Mice are randomly assigned to treatment groups (e.g., vehicle control, this compound low dose, this compound high dose).
-
Dosing: this compound is typically formulated in a suitable vehicle (e.g., corn oil) and administered daily via oral gavage for a specified period (e.g., 14-28 days).
3. Endpoint Measurements:
-
Body Weight and Food Intake: Measured daily or several times a week.
-
Blood Glucose: Measured from tail vein blood at baseline and at regular intervals throughout the study.
-
Oral Glucose Tolerance Test (OGTT): Performed at the end of the study to assess glucose disposal.
-
Terminal Blood Collection: At the end of the treatment period, blood is collected for the analysis of insulin, triglycerides, cholesterol, and other relevant biomarkers.
-
Tissue Collection: Tissues such as the liver, adipose tissue, and muscle are collected for histological analysis and gene expression studies.
4. Statistical Analysis:
-
Data are typically analyzed using appropriate statistical methods, such as ANOVA followed by a post-hoc test, to determine the statistical significance of the observed effects.
Caption: Workflow for an In Vivo Efficacy Study in db/db Mice.
Conclusion
This compound is a highly selective and potent RXR agonist that serves as an invaluable research tool for investigating the diverse biological roles of RXR. Its demonstrated efficacy in preclinical models of metabolic disorders and cancer highlights its potential as a therapeutic agent. The experimental protocols and data presented in this guide offer a solid foundation for researchers and drug development professionals to design and interpret studies involving this compound and to further explore the therapeutic promise of targeting the Retinoid X Receptor.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. PPAR-RXR heterodimer activates a peroxisome proliferator response element upstream of the bifunctional enzyme gene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Transactivation by Retinoid X Receptor–Peroxisome Proliferator-Activated Receptor γ (PPARγ) Heterodimers: Intermolecular Synergy Requires Only the PPARγ Hormone-Dependent Activation Function - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The RXR agonist this compound causes hepatomegaly, improves glycaemic control and decreases cardiovascular risk and cachexia in diabetic mice suffering from pancreatic beta-cell dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Retinoid X receptor agonist this compound modulates the immune microenvironment in preclinical breast cancer models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Retinoid X receptor agonist this compound modulates the immune microenvironment in preclinical breast cancer models - PMC [pmc.ncbi.nlm.nih.gov]
LG100268: A Technical Guide to its Function in Cell Signaling
Audience: Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth technical overview of LG100268, a potent and selective synthetic agonist for the Retinoid X Receptor (RXR). It details its mechanism of action, summarizes key quantitative data, outlines experimental protocols for its characterization, and visualizes its role in critical cell signaling pathways.
Core Mechanism of Action
This compound is a third-generation rexinoid that functions as a high-affinity ligand for Retinoid X Receptors (RXRs). RXRs are nuclear receptors that play a pivotal role in regulating gene transcription. They are unique in their ability to form functional dimers of two types:
-
Homodimers (RXR/RXR): These complexes bind to specific DNA sequences known as RXR response elements (RXREs).
-
Heterodimers (RXR/Partner): RXRs form partnerships with a wide variety of other nuclear receptors, including Peroxisome Proliferator-Activated Receptors (PPARs), Liver X Receptors (LXRs), Retinoic Acid Receptors (RARs), and the Vitamin D Receptor (VDR). These heterodimers bind to response elements specific to the RXR partner.
This compound exerts its effects by binding to the ligand-binding pocket of RXR. This binding event induces a conformational change in the receptor, leading to the dissociation of corepressor proteins and the recruitment of coactivator proteins. This complex then modulates the transcription of target genes. A key characteristic of this compound is its high selectivity for RXR isoforms (α, β, and γ) with over 1000-fold greater preference compared to RARs, making it a valuable tool for dissecting RXR-specific signaling pathways.[1][2]
Caption: this compound activates RXR homo- and heterodimers, modulating gene transcription.
Data Presentation: Quantitative Profile
The following tables summarize the binding affinities, potency, and functional effects of this compound from various studies.
Table 1: Receptor Binding Affinity (Ki) and Potency (EC50)
| Parameter | RXR-α | RXR-β | RXR-γ | RAR Isoforms | Reference(s) |
| Ki (nM) | 3.2 - 3.4 | 6.2 | 9.2 - 9.7 | >1000 | [1][2] |
| EC50 (nM) | 4 | 3 | 4 | >10000 | [1][3] |
Table 2: Summary of In Vitro and In Vivo Biological Effects
| Model System | Treatment | Observed Effect | Reference(s) |
| RAW264.7 Macrophages | 100 nM - 1 µM, 24h | 2.5-fold decrease in CXCL2 and IL-1β mRNA | [1] |
| HL-60 Leukemia Cells | Not specified | Induces apoptosis | [1] |
| db/db Diabetic Mice | 14-16 weeks of age | Decreased serum glucose and glycohemoglobin | [4] |
| A/J Mice (Lung Cancer Model) | 100 mg/kg diet, 7 weeks (with C/P) | 82% reduction in lung tumor burden | [1] |
| MMTV-Neu Mice (Breast Cancer) | 100 mg/kg diet, 5 days | Reduced tumor burden; decreased suppressor myeloid cells | [5] |
| Sprague Dawley Rats | Single oral dose (10 or 30 mg/kg) | 54% reduction in TRH-stimulated TSH secretion | [2][3] |
| Zucker Fatty Rats | 20 mg/kg, 2 weeks | 52% reduction in glucose; 41% reduction in insulin (B600854) | [6] |
Signaling Pathways and Cellular Functions
This compound influences a diverse array of cellular processes by activating specific RXR-dependent signaling cascades.
Immunomodulation and Anti-Inflammatory Effects
This compound has demonstrated significant immunomodulatory and anti-inflammatory properties. In macrophage-like cells, it suppresses the expression of pro-inflammatory cytokines.[1][7] In preclinical breast cancer models, this compound remodels the tumor immune microenvironment by reducing the infiltration of myeloid-derived suppressor cells (MDSCs) and tumor-associated macrophages (TAMs), while increasing the ratio of cytotoxic CD8+ T cells to regulatory CD4+ T cells.[5][8] This shift from an immunosuppressive to an anti-tumor immune environment is a key aspect of its therapeutic potential.
Caption: this compound modulates immune cells to reduce inflammation and enhance anti-tumor immunity.
Metabolic Regulation
This compound impacts metabolic homeostasis, primarily through the activation of RXR:PPAR heterodimers. In animal models of type 2 diabetes and insulin resistance, this compound treatment leads to improved glycemic control, characterized by lower plasma glucose and insulin levels.[4][6] However, its activation of multiple RXR pathways can also lead to side effects, such as hypertriglyceridemia and suppression of the thyroid hormone axis, which has prompted the development of more selective RXR modulators.[7][9]
Caption: this compound affects metabolic pathways, improving glucose control but causing side effects.
Experimental Protocols
The following are representative protocols for the characterization of this compound.
Protocol: Cellular Reporter Gene Assay
This protocol details a cotransfection assay to measure the functional potency (EC50) of this compound in activating the RXR:PPARγ heterodimer.
Methodology:
-
Cell Culture: Plate HEK293T cells in 24-well plates at a density of 5x10^4 cells/well in DMEM supplemented with 10% FBS. Allow cells to attach overnight.
-
Transfection: Transfect cells using a lipid-based transfection reagent. For each well, use a mixture containing:
-
100 ng of an RXRα expression vector.
-
100 ng of a PPARγ expression vector.
-
300 ng of a reporter plasmid containing a PPAR response element (PPRE) upstream of a luciferase gene.
-
50 ng of a β-galactosidase (β-gal) expression vector for normalization.
-
-
Ligand Treatment: After 24 hours of transfection, replace the medium with DMEM containing 0.5% charcoal-stripped FBS and varying concentrations of this compound (e.g., from 1 pM to 10 µM) or vehicle control (DMSO).
-
Cell Lysis: Incubate for an additional 24 hours, then wash cells with PBS and lyse with 100 µL of passive lysis buffer.
-
Luciferase Assay: Measure luciferase activity using a luminometer according to the manufacturer's instructions.
-
Normalization: Measure β-gal activity for each sample to normalize for transfection efficiency.
-
Data Analysis: Plot the normalized luciferase activity against the log concentration of this compound. Use a nonlinear regression (sigmoidal dose-response) to calculate the EC50 value.
Caption: Workflow for a cellular reporter gene assay to determine this compound potency.
Protocol: In Vivo Murine Lung Cancer Study
This protocol is a representative example for evaluating the efficacy of this compound in a preclinical cancer model, based on published studies.[1][7]
Methodology:
-
Animal Model: Use 6-week-old female A/J mice, a strain susceptible to chemically induced lung tumors.
-
Tumor Induction: Administer a single intraperitoneal injection of vinyl carbamate (B1207046) to induce lung tumorigenesis.
-
Treatment Groups: After a tumor development period (e.g., 12 weeks), randomly assign mice to treatment groups (n=10-15 per group):
-
Vehicle Control (powdered diet).
-
This compound (e.g., 100 mg/kg mixed in powdered diet).
-
Standard Chemotherapy (e.g., Carboplatin/Paclitaxel).
-
This compound + Chemotherapy.
-
-
Drug Administration: Provide the formulated diets to the respective groups for a defined period (e.g., 7-10 weeks).
-
Monitoring: Monitor mice for body weight changes and signs of toxicity weekly.
-
Endpoint Analysis: At the end of the study, euthanize the mice.
-
Harvest lungs and fix in formalin.
-
Count surface tumors under a dissecting microscope.
-
Process lung tissue for histopathological analysis (H&E staining) and immunohistochemistry (e.g., for proliferation markers like Ki-67 or immune cell markers like CD8).
-
-
Data Analysis: Compare tumor multiplicity and burden between groups using appropriate statistical tests (e.g., ANOVA with Tukey's post-hoc test).
Caption: Workflow for an in vivo study evaluating this compound efficacy in a lung cancer model.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Therapeutic Potential of Retinoid X Receptor Modulators for the Treatment of the Metabolic Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 3. obgyn.ucsd.edu [obgyn.ucsd.edu]
- 4. The RXR agonist this compound causes hepatomegaly, improves glycaemic control and decreases cardiovascular risk and cachexia in diabetic mice suffering from pancreatic beta-cell dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Retinoid X receptor agonist this compound modulates the immune microenvironment in preclinical breast cancer models - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Review of the Molecular Design and Biological Activities of RXR Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. researchgate.net [researchgate.net]
- 9. academic.oup.com [academic.oup.com]
The Therapeutic Potential of LG100268: A Technical Guide for Researchers
An In-depth Exploration of the Potent and Selective Retinoid X Receptor Agonist
LG100268, a potent and selective retinoid X receptor (RXR) agonist, has demonstrated significant therapeutic potential in a range of preclinical studies, spanning oncology, metabolic disease, and inflammation. This technical guide provides a comprehensive overview of the core data, experimental protocols, and signaling pathways associated with this compound, intended for researchers, scientists, and drug development professionals.
Core Efficacy and Pharmacological Profile
This compound is a high-affinity ligand for all three RXR isotypes (α, β, and γ), exhibiting over 1000-fold selectivity for RXR over retinoic acid receptors (RARs).[1][2] This selectivity is crucial for minimizing off-target effects associated with RAR activation. The compound is orally active and has been shown to modulate the expression of a wide array of genes through the activation of RXR homodimers and heterodimers with other nuclear receptors.[1][3]
Binding Affinities and Potency
The following table summarizes the key in vitro binding and potency data for this compound.
| Parameter | RXR-α | RXR-β | RXR-γ | RAR (selectivity) | Reference |
| EC50 | 4 nM | 3 nM | 4 nM | >1000-fold | [1][2] |
| Ki | 3.4 nM | 6.2 nM | 9.2 nM | >1000-fold | [1][2] |
Therapeutic Applications and Preclinical Findings
Oncology: Breast and Lung Cancer
This compound has shown considerable promise in the context of cancer prevention and treatment, particularly in breast and lung cancer models. Its mechanisms of action include the induction of apoptosis, modulation of the tumor microenvironment, and synergistic effects with other anti-cancer agents.
In preclinical models of HER2-positive and triple-negative breast cancer (TNBC), this compound treatment has been shown to reduce tumor burden and prolong survival.[4][5] A key aspect of its anti-tumor activity is its ability to modulate the immune microenvironment.[4][5] Specifically, this compound has been observed to decrease the infiltration of myeloid-derived suppressor cells (MDSCs) and increase the ratio of cytotoxic CD8+ T cells to regulatory T cells.[4][6]
The following table summarizes key quantitative findings from a study using the MMTV-neu mouse model of HER2-positive breast cancer.
| Parameter | Control Group | This compound-Treated Group | P-value | Reference |
| Tumor Weight (% of body weight) | 3.2% | 1.1% | <0.05 | [6] |
| MDSCs (% of CD45+ cells) | 3.4% | 1.6% | <0.05 | [6] |
| Activated CD4+ T cells (%) | 27.5% | 13.0% | <0.05 | [6] |
| CD8+/CD4+CD25+ Ratio | 1.58 | 3.07 | Not Stated | [6] |
| FOXP3 mRNA Expression (relative) | 100% | ~55% | Not Stated | [6] |
Metabolic Disease: Type 2 Diabetes
In animal models of type 2 diabetes, such as the db/db mouse, this compound has demonstrated efficacy in improving glycemic control.[1] Treatment with this compound has been shown to decrease serum glucose and glycohemoglobin levels.[1] However, it is important to note that RXR agonists can also be associated with side effects such as hypertriglyceridemia and hepatomegaly.[1]
The table below presents data from a study in db/db mice.
| Parameter | This compound Effect | Co-treatment with PPARγ agonist | Reference |
| Serum Glucose | Decreased | Further decreased | [1] |
| Glycohemoglobin | Decreased | Not Stated | [1] |
| Serum Triglycerides | Less effective than PPARγ agonist alone | Reduced more than either agent alone | [1] |
| Serum Non-esterified Fatty Acids | Less effective than PPARγ agonist alone | Reduced more than either agent alone | [1] |
| Liver Mass | Increased | Not Stated | [1] |
Inflammation
This compound exhibits anti-inflammatory properties by downregulating the expression of pro-inflammatory cytokines. In lipopolysaccharide (LPS)-stimulated RAW264.7 macrophage-like cells, this compound has been shown to decrease the mRNA expression of CSF3, CXCL2, and IL-1β.[2]
Key Experimental Protocols
This section provides detailed methodologies for key experiments cited in the preclinical evaluation of this compound.
In Vitro Assay: Analysis of Cytokine Expression in RAW264.7 Cells
Objective: To determine the effect of this compound on the expression of inflammatory cytokines in macrophage-like cells.
Methodology:
-
Cell Culture: Culture RAW264.7 cells in DMEM supplemented with 10% fetal bovine serum and antibiotics at 37°C in a humidified 5% CO2 incubator.
-
Treatment: Seed cells in 6-well plates and allow them to adhere overnight. The following day, pre-treat the cells with this compound (100 nM to 1 µM) or vehicle control (DMSO) for 2 hours.
-
Stimulation: Stimulate the cells with lipopolysaccharide (LPS) at a final concentration of 100 ng/mL for 24 hours.
-
RNA Extraction: After the incubation period, lyse the cells and extract total RNA using a commercially available kit according to the manufacturer's instructions.
-
Quantitative Real-Time PCR (qRT-PCR): Synthesize cDNA from the extracted RNA. Perform qRT-PCR using primers specific for Csf3, Cxcl2, Il1b, and a housekeeping gene (e.g., Actb or Gapdh) for normalization.
-
Data Analysis: Calculate the relative mRNA expression levels using the ΔΔCt method.
In Vivo Study: Evaluation of Anti-Tumor Efficacy in MMTV-neu Mice
Objective: To assess the impact of this compound on tumor growth and the tumor immune microenvironment in a model of HER2-positive breast cancer.
Methodology:
-
Animal Model: Use female MMTV-neu transgenic mice, which spontaneously develop mammary tumors.
-
Tumor Monitoring: Monitor the mice regularly for tumor development by palpation. Once a tumor reaches a volume of approximately 32 mm³, enroll the mouse in the study.
-
Treatment Regimen: Randomly assign mice to a control group receiving a standard diet or a treatment group receiving a diet containing this compound at a concentration of 100 mg/kg.
-
Treatment Duration: Treat the mice for a period of 5 days.
-
Tumor Measurement: Measure tumor volume using calipers at the beginning and end of the treatment period.
-
Tissue Collection: At the end of the study, euthanize the mice and excise the tumors. Weigh the tumors and process them for further analysis.
-
Flow Cytometry: Prepare single-cell suspensions from a portion of the tumor tissue. Stain the cells with fluorescently labeled antibodies against immune cell markers (e.g., CD45, CD11b, Gr-1, CD4, CD8, CD25) to identify and quantify different immune cell populations using a flow cytometer.
-
Immunohistochemistry and Western Blotting: Fix and embed a portion of the tumor tissue for immunohistochemical analysis of protein expression (e.g., FOXP3, PD-L1). Prepare protein lysates from another portion of the tumor for Western blot analysis.
Signaling Pathways and Experimental Workflows
The therapeutic effects of this compound are mediated through its activation of RXR and the subsequent regulation of target gene expression. The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows.
Conclusion
This compound stands out as a highly selective and potent RXR agonist with a compelling preclinical profile across multiple therapeutic areas. Its ability to modulate fundamental cellular processes, including immune responses, apoptosis, and metabolism, underscores its potential as a versatile therapeutic agent. Further research is warranted to fully elucidate its mechanisms of action and to translate these promising preclinical findings into clinical applications. This guide serves as a foundational resource for scientists and researchers embarking on or continuing the exploration of this compound's therapeutic utility.
References
- 1. The RXR agonist this compound causes hepatomegaly, improves glycaemic control and decreases cardiovascular risk and cachexia in diabetic mice suffering from pancreatic beta-cell dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. rndsystems.com [rndsystems.com]
- 4. Retinoid X receptor agonist this compound modulates the immune microenvironment in preclinical breast cancer models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Retinoid X receptor agonist this compound modulates the immune microenvironment in preclinical breast cancer models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
LG100268: A Technical Guide to its Role in Gene Transcription Regulation
For Researchers, Scientists, and Drug Development Professionals
Abstract
LG100268 is a potent and selective synthetic agonist of the Retinoid X Receptor (RXR), a nuclear receptor that plays a pivotal role in regulating gene transcription. As a key regulator of numerous physiological processes, including cellular differentiation, proliferation, apoptosis, and metabolism, RXR's modulation by synthetic ligands like this compound has significant therapeutic implications. This technical guide provides an in-depth overview of this compound's mechanism of action, its impact on gene transcription through the formation of RXR homodimers and heterodimers, and its role in various signaling pathways. The document includes a compilation of quantitative data, detailed experimental protocols for key assays, and visualizations of relevant biological pathways and workflows to support further research and drug development efforts.
Introduction to this compound
This compound is a second-generation rexinoid, a class of synthetic molecules that specifically target and activate RXRs. It exhibits high affinity and selectivity for the three RXR isoforms (α, β, and γ) over the Retinoic Acid Receptors (RARs), making it a valuable tool for dissecting RXR-specific signaling pathways.[1][2] By activating RXRs, this compound influences the transcriptional regulation of a wide array of target genes, thereby modulating various cellular functions.
Mechanism of Action: Regulation of Gene Transcription
The primary mechanism by which this compound regulates gene transcription is through the activation of RXRs. RXRs function as ligand-dependent transcription factors.[3] Upon binding of this compound to the ligand-binding domain (LBD) of RXR, the receptor undergoes a conformational change. This change facilitates the dissociation of corepressor proteins and the recruitment of coactivator proteins, leading to the initiation of transcription of target genes.
RXR exerts its effects on gene transcription in two main ways:
-
RXR Homodimers: RXR can form a dimer with another RXR molecule. This RXR/RXR homodimer binds to specific DNA sequences known as Retinoid X Response Elements (RXREs) in the promoter regions of target genes to regulate their expression.[1] this compound has been shown to activate RXR homodimers to induce transcriptional activation.[1][4]
-
RXR Heterodimers: RXR is a unique nuclear receptor in its ability to form heterodimers with numerous other nuclear receptors.[3] These include the Peroxisome Proliferator-Activated Receptors (PPARs), Liver X Receptors (LXRs), Retinoic Acid Receptors (RARs), and the Vitamin D Receptor (VDR).[3] The transcriptional activity of these heterodimers can be modulated by ligands for either or both partners. This compound can activate RXR within these heterodimeric complexes, leading to the regulation of a diverse set of genes involved in metabolism, inflammation, and cell growth. For instance, this compound activates RXR/PPARγ heterodimers.[4]
Quantitative Data
The following tables summarize the key quantitative data related to the activity of this compound.
Table 1: Binding Affinity and Potency of this compound
| Parameter | Receptor Isoform | Value (nM) | Cell Line | Reference |
| EC50 | RXRα | 4 | - | [1][4][5] |
| RXRβ | 3 | - | [1][5] | |
| RXRγ | 4 | - | [1][5] | |
| RXRα | 40 | COS-1 | [1] | |
| RXRα | 11 | CV-1 | [1] | |
| Ki | RXRα | 3.4 | - | [1] |
| RXRβ | 6.2 | - | [1] | |
| RXRγ | 9.2 | - | [1] | |
| RARα, β, γ | >1000 | - | [2] |
Table 2: Effects of this compound on Gene Expression
| Gene | Cell Line/Model | Treatment Conditions | Fold Change/Effect | Reference |
| CSF3 | RAW264.7 | 100 nM - 1 μM; 24 hours | Downregulation | [1] |
| CXCL2 | RAW264.7 | 100 nM - 1 μM; 24 hours | 2.5-fold decrease | [1] |
| IL-1β | RAW264.7 | 100 nM - 1 μM; 24 hours | 2.5-fold decrease | [1] |
| Cyclin D1 | p53-null mammary glands | - | Reduced expression | [6] |
| ABCA1 | p53-null mammary glands | - | Induced expression | [6] |
| ABCG1 | p53-null mammary glands | - | Induced expression | [6] |
| Tnfa | Adipose tissue (Zucker fatty rats) | - | Increased transcription | [7] |
| Cpt1 | Adipose tissue (Zucker fatty rats) | - | Suppressed transcription | [7] |
| Cd36 | Adipose tissue (Zucker fatty rats) | - | Suppressed transcription | [7] |
| Scd1 | Skeletal muscle | - | Increased expression | [7] |
| Cd36 | Skeletal muscle | - | Increased expression | [7] |
| PD-L1 | MMTV-Neu mice tumors | 100 mg/kg diet; 5 days | 50% increase in expression | [8] |
| FOXP3 | MMTV-Neu mice tumors | 100 mg/kg diet; 5 days | Decreased expression | [9] |
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows related to the study of this compound.
Caption: this compound signaling pathway for gene transcription regulation.
Caption: Workflow for a Luciferase Reporter Assay to measure RXR activation.
Caption: Workflow for Chromatin Immunoprecipitation Sequencing (ChIP-Seq).
Detailed Experimental Protocols
The following are representative protocols for key experiments used to characterize the activity of this compound. These are generalized procedures and may require optimization for specific cell lines and experimental conditions.
RXR Ligand Binding Assay (Radioligand Displacement)
This assay measures the ability of a test compound (this compound) to displace a radiolabeled ligand from the RXR ligand-binding domain (LBD).
Materials:
-
Purified recombinant human RXR LBD
-
Radiolabeled RXR agonist (e.g., [3H]-9-cis-retinoic acid)
-
This compound
-
Binding buffer (e.g., 10 mM Tris-HCl, pH 7.4, 1.5 mM EDTA, 10% glycerol, 5 mM DTT)
-
Scintillation vials and scintillation fluid
-
Filter plates and vacuum manifold
-
Scintillation counter
Procedure:
-
Prepare a series of dilutions of this compound in binding buffer.
-
In a 96-well plate, add a constant concentration of purified RXR LBD and radiolabeled ligand to each well.
-
Add the different concentrations of this compound to the wells. Include wells with no unlabeled ligand (total binding) and wells with a high concentration of unlabeled ligand (non-specific binding).
-
Incubate the plate at 4°C for a specified time (e.g., 2-4 hours) to reach equilibrium.
-
Transfer the contents of each well to a filter plate and wash with ice-cold binding buffer to separate bound from free radioligand.
-
Dry the filters, add scintillation fluid to each well, and count the radioactivity using a scintillation counter.
-
Calculate the specific binding at each concentration of this compound by subtracting the non-specific binding from the total binding.
-
Plot the specific binding as a function of the logarithm of the this compound concentration and determine the IC50 value. The Ki can then be calculated using the Cheng-Prusoff equation.
Luciferase Reporter Gene Assay for RXR Activation
This cell-based assay quantifies the ability of this compound to activate RXR-mediated transcription.
Materials:
-
Mammalian cell line (e.g., HEK293T, CV-1)[1]
-
RXR expression vector (e.g., pCMX-hRXRα)
-
Luciferase reporter vector containing multiple copies of an RXRE upstream of the luciferase gene (e.g., pGL3-RXRE-Luc)
-
A control vector expressing Renilla luciferase for normalization (e.g., pRL-TK)
-
Transfection reagent (e.g., Lipofectamine)
-
This compound
-
Dual-Luciferase® Reporter Assay System
-
Luminometer
Procedure:
-
Seed cells in a 96-well plate and allow them to attach overnight.
-
Co-transfect the cells with the RXR expression vector, the RXRE-luciferase reporter vector, and the Renilla control vector using a suitable transfection reagent.[1]
-
After 4-6 hours, replace the transfection medium with fresh medium containing serial dilutions of this compound or vehicle control (DMSO).
-
Incubate the cells for 16-24 hours.
-
Lyse the cells and measure the firefly and Renilla luciferase activities using a luminometer according to the manufacturer's protocol.
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.
-
Calculate the fold activation by dividing the normalized luciferase activity of the this compound-treated wells by that of the vehicle-treated wells.
-
Plot the fold activation against the logarithm of the this compound concentration to determine the EC50 value.
Quantitative Real-Time PCR (qPCR) for Gene Expression Analysis
This technique is used to measure the change in mRNA levels of target genes in response to this compound treatment.
Materials:
-
Cell line of interest (e.g., RAW264.7)[1]
-
This compound
-
RNA extraction kit
-
Reverse transcription kit
-
SYBR Green or TaqMan qPCR master mix
-
Gene-specific primers for target genes (e.g., CSF3, CXCL2, IL-1β) and a housekeeping gene (e.g., GAPDH, ACTB)
-
qPCR instrument
Procedure:
-
Culture cells and treat with this compound or vehicle control for the desired time.
-
Harvest the cells and extract total RNA using an RNA extraction kit.
-
Assess RNA quality and quantity.
-
Synthesize cDNA from the total RNA using a reverse transcription kit.
-
Set up the qPCR reactions in triplicate for each target gene and housekeeping gene, including a no-template control. Each reaction should contain cDNA, gene-specific primers, and qPCR master mix.
-
Perform the qPCR reaction in a real-time PCR instrument.
-
Analyze the data using the ΔΔCt method to calculate the fold change in gene expression in this compound-treated samples relative to the vehicle-treated samples, normalized to the housekeeping gene.
Chromatin Immunoprecipitation (ChIP) Assay
ChIP is used to identify the specific DNA regions to which RXR binds in the context of the whole genome.
Materials:
-
Cells treated with this compound or vehicle
-
Formaldehyde for cross-linking
-
Lysis and sonication buffers
-
ChIP-grade antibody against RXR
-
Protein A/G magnetic beads
-
Wash buffers
-
Elution buffer
-
RNase A and Proteinase K
-
DNA purification kit
Procedure:
-
Treat cells with this compound to stimulate RXR binding to its target genes.
-
Cross-link proteins to DNA by adding formaldehyde directly to the culture medium.
-
Harvest and lyse the cells to isolate the nuclei.
-
Shear the chromatin into small fragments (200-1000 bp) using sonication.
-
Immunoprecipitate the RXR-DNA complexes by incubating the sheared chromatin with an anti-RXR antibody overnight.
-
Capture the antibody-RXR-DNA complexes using protein A/G magnetic beads.
-
Wash the beads to remove non-specifically bound chromatin.
-
Elute the complexes from the beads and reverse the cross-links by heating.
-
Treat with RNase A and Proteinase K to remove RNA and protein.
-
Purify the immunoprecipitated DNA.
-
The purified DNA can then be analyzed by qPCR to assess enrichment at specific gene promoters or by high-throughput sequencing (ChIP-seq) for genome-wide analysis.[10]
Electrophoretic Mobility Shift Assay (EMSA)
EMSA is used to detect the in vitro binding of RXR to a specific DNA sequence (e.g., an RXRE).
Materials:
-
Purified RXR protein
-
Labeled DNA probe containing the RXRE sequence (e.g., with 32P or a fluorescent dye)
-
Unlabeled "cold" competitor DNA probe
-
Binding buffer
-
Polyacrylamide gel and electrophoresis apparatus
Procedure:
-
Synthesize and label a short DNA probe containing the RXRE.
-
Incubate the labeled probe with purified RXR protein in a binding buffer.
-
For competition experiments, add an excess of unlabeled probe to a separate reaction to demonstrate the specificity of the binding.
-
Resolve the protein-DNA complexes from the free probe by non-denaturing polyacrylamide gel electrophoresis.
-
Visualize the labeled DNA by autoradiography or fluorescence imaging. A "shift" in the mobility of the labeled probe indicates the formation of a protein-DNA complex.
TUNEL Assay for Apoptosis
The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay is used to detect DNA fragmentation, a hallmark of apoptosis.
Materials:
-
Cells treated with this compound
-
Fixation solution (e.g., 4% paraformaldehyde)
-
Permeabilization solution (e.g., 0.1% Triton X-100)
-
TUNEL reaction mixture (containing TdT enzyme and labeled dUTPs)
-
Fluorescence microscope
Procedure:
-
Culture cells on coverslips and treat with this compound to induce apoptosis.
-
Fix the cells with paraformaldehyde and then permeabilize them.
-
Incubate the cells with the TUNEL reaction mixture to allow the TdT enzyme to label the 3'-OH ends of fragmented DNA.
-
Wash the cells to remove unincorporated labeled nucleotides.
-
Counterstain the nuclei with a DNA dye (e.g., DAPI).
-
Mount the coverslips on microscope slides and visualize the cells using a fluorescence microscope. Apoptotic cells will show fluorescently labeled nuclei.
Conclusion
This compound is a powerful research tool and a potential therapeutic agent that selectively activates RXRs, leading to the transcriptional regulation of a wide range of genes. Its ability to modulate gene expression through both RXR homodimers and heterodimers underscores its complex role in cellular physiology and pathology. The data and protocols presented in this technical guide provide a comprehensive resource for researchers and drug development professionals working to further elucidate the mechanisms of RXR signaling and to explore the therapeutic potential of rexinoids like this compound. Further investigation into the specific gene targets and signaling networks modulated by this compound in various disease contexts will be crucial for the development of novel therapeutic strategies.
References
- 1. eubopen.org [eubopen.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. youtube.com [youtube.com]
- 4. Improved Dual-Luciferase Reporter Assays for Nuclear Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. med.upenn.edu [med.upenn.edu]
- 6. researchgate.net [researchgate.net]
- 7. Gene-specific alterations of hepatic nuclear receptor regulated gene expression by ligand activation or hepatocyte-selective knockout inhibition of RXRα signaling during inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ABCA1 and ABCG1 expressions are regulated by statins and ezetimibe in Caco-2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Retinoid X receptor agonist this compound modulates the immune microenvironment in preclinical breast cancer models - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Mapping the genomic binding sites of the activated retinoid X receptor in murine bone marrow-derived macrophages using chromatin immunoprecipitation sequencing - PubMed [pubmed.ncbi.nlm.nih.gov]
Investigating the Downstream Targets of LG100268: A Technical Guide
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Molecular Mechanisms and Downstream Targets of the Potent Retinoid X Receptor (RXR) Agonist, LG100268.
Introduction
This compound is a potent and selective synthetic agonist of the Retinoid X Receptor (RXR), a pivotal member of the nuclear receptor superfamily.[1][2] As a master regulator of gene expression, RXR forms heterodimers with numerous other nuclear receptors, including the Retinoic Acid Receptor (RAR), Peroxisome Proliferator-Activated Receptors (PPARs), Liver X Receptors (LXRs), and Farnesoid X Receptor (FXR). This promiscuous partnering allows RXR to influence a vast array of physiological processes, from metabolism and inflammation to cell differentiation and apoptosis.[1][3] this compound exhibits high affinity for all three RXR isoforms (α, β, and γ) with EC50 values in the low nanomolar range and displays over 1000-fold selectivity for RXR over RAR.[2][4] This specificity makes it a critical tool for elucidating the distinct roles of RXR-mediated signaling pathways. This technical guide provides a comprehensive overview of the known downstream targets of this compound, detailing the experimental evidence, quantitative data, and underlying signaling pathways.
Core Mechanism of Action
This compound exerts its effects by binding to the ligand-binding domain of RXR. This binding event induces a conformational change in the receptor, leading to the dissociation of corepressor proteins and the recruitment of coactivator complexes.[3] The activated RXR, typically as a heterodimer with one of its partners, then binds to specific DNA sequences known as response elements located in the promoter regions of target genes, thereby modulating their transcription. The specific downstream effects of this compound are context-dependent, relying on the available heterodimer partners in a given cell type and the broader cellular signaling network.
Downstream Targets in the Tumor Microenvironment
A significant body of research has focused on the immunomodulatory properties of this compound, particularly within the context of the tumor microenvironment. These studies have revealed a concerted effort by this compound to shift the balance from an immunosuppressive to an anti-tumor immune landscape.
Modulation of Immune Checkpoints and T-Cell Activity
This compound has been shown to directly impact key players in immune checkpoint blockade. In preclinical breast cancer models, treatment with this compound leads to an increase in the expression of Programmed Death-Ligand 1 (PD-L1) on macrophages and a decrease in the expression of the regulatory T-cell (Treg) associated transcription factor, Forkhead box P3 (FOXP3).[5]
Table 1: Quantitative Effects of this compound on Immune Modulatory Proteins
| Target Protein | Cell/Tissue Type | Treatment Conditions | Observed Effect | Reference |
| PD-L1 | Tumor-associated macrophages (MMTV-Neu mouse model) | 100 mg/kg diet for 5 days | ~50% increase in expression | [6] |
| FOXP3 | CD4+ T-cells (in vitro) | 100 nM for 4 days | ~40% reduction in mRNA expression | [5] |
| p-STAT1 | Whole tumor lysates (MMTV-Neu mouse model) | 100 mg/kg diet for 5 days | ~80% reduction in expression | [5] |
The reduction in FOXP3 suggests a decrease in the population or suppressive function of Tregs, which are known to dampen anti-tumor immunity. Concurrently, the upregulation of PD-L1, while seemingly counterintuitive, may prime the tumor microenvironment for combination therapy with anti-PD-1/PD-L1 checkpoint inhibitors.[6]
Regulation of Inflammatory Cytokines and Chemokines
This compound significantly alters the cytokine and chemokine profile in inflammatory settings. In lipopolysaccharide (LPS)-stimulated RAW264.7 macrophage-like cells, this compound downregulates the expression of several pro-inflammatory mediators. This anti-inflammatory activity is crucial for its cancer-preventive effects.
Table 2: Downregulation of Inflammatory Gene Expression by this compound
| Gene | Cell Type | Treatment Conditions (this compound) | Fold Decrease in mRNA Expression | Reference |
| CSF3 | RAW264.7 | 100 nM - 1 µM for 24h | Not specified, but downregulated | [2][4] |
| CXCL2 | RAW264.7 | 100 nM - 1 µM for 24h | ~2.5-fold | [2][4] |
| IL-1β | RAW264.7 | 100 nM - 1 µM for 24h | ~2.5-fold | [2][4] |
Downstream Targets in Metabolic Regulation
This compound, through its activation of RXR and its heterodimeric partners like PPARs and LXRs, plays a significant role in metabolic homeostasis. Studies in diabetic mouse models have demonstrated its ability to improve glycemic control.[7][8]
Lipid and Glucose Metabolism
In db/db mice, a model for type 2 diabetes, this compound treatment led to a decrease in serum glucose and glycohemoglobin levels.[7][8] Furthermore, as an activator of LXR/RXR heterodimers, this compound is implicated in the regulation of cholesterol efflux by mediating the transcription of ATP-binding cassette transporters ABCA1 and ABCG1.[9]
Table 3: Effects of this compound on Metabolic Parameters
| Parameter | Animal Model | Treatment Conditions | Observed Effect | Reference |
| Serum Glucose | db/db mice | 14-16 weeks of age | Decreased | [7][8] |
| Glycohemoglobin | db/db mice | 14-16 weeks of age | Decreased | [7][8] |
| Fibrinogen | db/db mice | 14-16 weeks of age | Decreased | [7][8] |
Experimental Protocols
This section provides an overview of the key experimental methodologies used to identify and validate the downstream targets of this compound, primarily based on the work of Leal et al. (2019).[5]
Animal Studies
-
Mouse Models: MMTV-Neu transgenic mice (model for HER2-positive breast cancer) and MMTV-PyMT transgenic mice (model for triple-negative breast cancer) were used.
-
Drug Administration: this compound was administered in the diet at a concentration of 100 mg/kg.
-
Tissue Collection: Tumors, spleens, and mammary glands were collected for analysis.
Cell Culture
-
Cell Lines: RAW 264.7 (mouse macrophage-like), E18-14C-27 (derived from MMTV-erbB2 mouse mammary tumors), THP-1 (human monocytic), and SK-BR-3 (human breast cancer) cell lines were utilized.
-
T-cell Isolation and Culture: CD4+ T-cells were isolated from murine spleens using magnetic cell sorting (MACS). For Treg differentiation assays, isolated CD4+ T-cells were stimulated with anti-CD3ε, anti-CD28, IL-2, and TGF-β. This compound (100 nM) was added after 24 hours, and cells were cultured for an additional 4 days.[5]
Gene Expression Analysis
-
RNA Extraction: Total RNA was extracted from cells or tissues using TRIzol reagent.
-
Quantitative Real-Time PCR (qPCR): Two micrograms of RNA were reverse transcribed into cDNA. qPCR was performed using SYBR Green master mix with validated primers for target genes.
Protein Analysis
-
Western Blotting: Whole-cell lysates or tissue homogenates were prepared. Proteins were separated by SDS-PAGE, transferred to a membrane, and probed with primary antibodies against target proteins (e.g., p-STAT1, p-STAT3, p-STAT5), followed by HRP-conjugated secondary antibodies.
-
Flow Cytometry: Single-cell suspensions from tumors, mammary glands, and spleens were stained with fluorescently labeled antibodies against various immune cell markers (e.g., CD45, CD11b, Gr1, CD4, CD8, CD25, PD-L1) to quantify immune cell populations.
Conclusion
This compound is a powerful pharmacological tool for dissecting the complex signaling networks governed by RXR. Its downstream targets are extensive and context-dependent, with profound implications for cancer immunotherapy and metabolic diseases. In the tumor microenvironment, this compound orchestrates a shift towards an anti-tumor immune response by modulating immune checkpoint pathways and the inflammatory milieu. In metabolic regulation, it contributes to improved glycemic control and influences lipid metabolism. The data and protocols summarized in this guide provide a solid foundation for researchers and drug development professionals to further explore the therapeutic potential of targeting the RXR signaling axis with agonists like this compound. Future research employing unbiased, genome-wide approaches such as RNA-seq and ChIP-seq will undoubtedly uncover a more comprehensive landscape of this compound's downstream targets and solidify its potential in precision medicine.
References
- 1. iomcworld.com [iomcworld.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Retinoid X Receptor agonists as selective modulators of the immune system for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Novel RXR Agonist MSU-42011 Differentially Regulates Gene Expression in Mammary Tumors of MMTV-Neu Mice | MDPI [mdpi.com]
- 5. Retinoid X receptor agonist this compound modulates the immune microenvironment in preclinical breast cancer models - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Retinoid X receptor agonist this compound modulates the immune microenvironment in preclinical breast cancer models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The retinoid X receptor and its ligands: versatile regulators of metabolic function, cell differentiation and cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The RXR agonist this compound causes hepatomegaly, improves glycaemic control and decreases cardiovascular risk and cachexia in diabetic mice suffering from pancreatic beta-cell dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Frontiers | Targeting the retinoic acid signaling pathway as a modern precision therapy against cancers [frontiersin.org]
The RXR Agonist LG100268: A Technical Guide to its Role in Cellular Differentiation
For Researchers, Scientists, and Drug Development Professionals
Introduction
LG100268 is a potent and selective synthetic agonist for the Retinoid X Receptor (RXR), a member of the nuclear receptor superfamily. As ligand-dependent transcription factors, RXRs play a pivotal role in a myriad of cellular processes, including proliferation, apoptosis, and, most notably, cellular differentiation. This compound exerts its effects by binding to RXRs, which then form heterodimers with other nuclear receptors, primarily Retinoic Acid Receptors (RARs) and Peroxisome Proliferator-Activated Receptors (PPARs), or act as RXR homodimers.[1] These complexes bind to specific DNA response elements in the promoter regions of target genes, thereby modulating their transcription and driving cellular differentiation programs. This technical guide provides an in-depth overview of the mechanisms of action of this compound in cellular differentiation, supported by quantitative data, detailed experimental protocols, and visualizations of the key signaling pathways.
Mechanism of Action: RXR-Mediated Gene Regulation
This compound functions as a molecular switch, activating RXR and initiating a cascade of transcriptional events. The specific cellular outcome is dependent on the heterodimeric partner of RXR and the cellular context.
-
RXR/RAR Heterodimers: In conjunction with RARs, RXRs are crucial for myeloid differentiation. The binding of an appropriate ligand to RAR is typically the primary driver of transcriptional activation in this heterodimer. However, the activation of RXR by agonists like this compound can further modulate the transcriptional activity of the complex, influencing the differentiation of myeloid precursor cells.[2][3]
-
RXR/PPARγ Heterodimers: The RXR/PPARγ heterodimer is a master regulator of adipogenesis.[[“]][5] Activation of PPARγ by its ligands is the principal signal for adipocyte differentiation. This compound, by activating the RXR partner, can synergize with PPARγ agonists to enhance the expression of genes involved in lipid metabolism and adipocyte maturation.[6]
-
RXR Homodimers: this compound can also activate RXR homodimers, which regulate a distinct set of target genes involved in various cellular processes.[1]
Signaling Pathways
The signaling pathways initiated by this compound are central to its effects on cellular differentiation. Below are graphical representations of the key pathways.
Caption: this compound activates the RXR/RAR heterodimer, leading to the transcription of myeloid differentiation genes.
Caption: this compound and a PPARγ agonist cooperatively activate the RXR/PPARγ heterodimer, inducing adipogenesis.
Quantitative Data on Cellular Differentiation
The following tables summarize the quantitative effects of this compound on various markers of cellular differentiation.
Table 1: Effects of this compound on Myeloid Differentiation Markers
| Cell Line | Treatment Conditions | Marker | Method | Result | Reference |
| PUER (AML) | 10-100 nM 4-OHT + this compound | CD11b | Flow Cytometry | Enhanced CD11b expression compared to 4-OHT alone.[7] | [7] |
| HL-60 (AML) | Not specified for this compound alone | CD11b | Flow Cytometry | This compound is expected to induce CD11b expression. | Inferred from[7] |
| AML cell lines | Not specified for this compound alone | C/EBPε | RT-PCR | Bexarotene (another RXR agonist) induces C/EBPε in a dose-dependent manner, suggesting a similar effect for this compound. | [7] |
Table 2: Effects of this compound on Immune Cell Populations in a Breast Cancer Model
| Cell Population | Treatment | Change | Method | Reference |
| Myeloid-Derived Suppressor Cells (MDSCs) | 100 mg/kg diet this compound (5 days) | Decreased infiltration | Flow Cytometry | [8] |
| CD206-expressing Macrophages | 100 mg/kg diet this compound (5 days) | Decreased infiltration | Flow Cytometry | [8] |
| Activated CD4+ T cells (CD25+) | 100 mg/kg diet this compound (5 days) | Reduced percentage in tumors (27.5% to 13.0%) | Flow Cytometry | [8] |
| CD8/CD4,CD25 T cell ratio | 100 mg/kg diet this compound (5 days) | Increased in tumors (1.6 to 3.1) | Flow Cytometry | [8] |
| FOXP3 mRNA | This compound | 40% reduction | qPCR | [9] |
Table 3: Effects of this compound on Adipocyte and Osteoblast Differentiation Markers
| Cell Line/Model | Treatment | Marker | Method | Result | Reference |
| 3T3-L1 preadipocytes | This compound in combination with PPARγ agonist | Adipogenic genes (e.g., aP2, adiponectin) | qPCR/Western Blot | Expected to enhance expression. | Inferred from[6][10] |
| db/db mice | This compound | Serum triglycerides and non-esterified fatty acids | Biochemical Assay | Less effective at lowering lipids compared to PPARγ agonists.[11] | [11] |
| Preosteoblastic cells | This compound | Osteoblast-specific genes (e.g., Runx2, alkaline phosphatase) | qPCR | Expected to modulate expression via RXR/RAR heterodimers. | Inferred from |
Experimental Protocols
The following are detailed methodologies for key experiments to study the effects of this compound on cellular differentiation.
Protocol 1: In Vitro Myeloid Differentiation of HL-60 Cells
Objective: To induce myeloid differentiation of HL-60 promyelocytic leukemia cells using this compound and assess differentiation by flow cytometry.
Materials:
-
HL-60 cells (ATCC)
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
This compound (stock solution in DMSO)
-
All-trans retinoic acid (ATRA) as a positive control (stock solution in DMSO)
-
Phosphate Buffered Saline (PBS)
-
FACS buffer (PBS with 2% FBS)
-
Fluorochrome-conjugated antibodies: anti-CD11b, anti-CD14, and corresponding isotype controls
-
7-AAD or other viability dye
Procedure:
-
Cell Culture: Maintain HL-60 cells in suspension culture in RPMI-1640 medium at a density between 0.2 x 10^6 and 1 x 10^6 cells/mL.
-
Induction of Differentiation:
-
Seed HL-60 cells at a density of 0.2 x 10^6 cells/mL in fresh medium.
-
Add this compound to final concentrations ranging from 10 nM to 1 µM. Include a vehicle control (DMSO) and a positive control (e.g., 1 µM ATRA).
-
Incubate the cells for 3-5 days at 37°C in a humidified atmosphere with 5% CO2.
-
-
Flow Cytometry Analysis:
-
Harvest cells by centrifugation (300 x g for 5 minutes).
-
Wash cells once with cold PBS.
-
Resuspend cells in FACS buffer at a concentration of 1 x 10^7 cells/mL.
-
Aliquot 100 µL of cell suspension (1 x 10^6 cells) into flow cytometry tubes.
-
Add fluorochrome-conjugated antibodies against CD11b and CD14, and isotype controls, at the manufacturer's recommended concentrations.
-
Incubate for 30 minutes at 4°C in the dark.
-
Wash cells twice with FACS buffer.
-
Resuspend cells in 300-500 µL of FACS buffer containing a viability dye.
-
Acquire data on a flow cytometer and analyze the percentage of CD11b and CD14 positive cells in the viable cell population.
-
Protocol 2: In Vitro Adipocyte Differentiation of 3T3-L1 Cells
Objective: To induce adipocyte differentiation of 3T3-L1 preadipocytes in the presence of this compound and a PPARγ agonist, and to quantify lipid accumulation.
Materials:
-
3T3-L1 cells (ATCC)
-
DMEM with 10% calf serum
-
Differentiation Medium (DM): DMEM with 10% FBS, 0.5 mM IBMX, 1 µM dexamethasone, and 10 µg/mL insulin.
-
Insulin Medium (IM): DMEM with 10% FBS and 10 µg/mL insulin.
-
This compound (stock solution in DMSO)
-
Rosiglitazone (PPARγ agonist, stock solution in DMSO)
-
Oil Red O staining solution
-
Isopropanol
Procedure:
-
Cell Culture and Induction:
-
Culture 3T3-L1 cells in DMEM with 10% calf serum until confluent.
-
Two days post-confluency (Day 0), replace the medium with DM containing this compound (e.g., 100 nM) and/or Rosiglitazone (e.g., 1 µM). Include appropriate vehicle controls.
-
On Day 2, replace the medium with IM containing the respective compounds.
-
From Day 4 onwards, culture the cells in DMEM with 10% FBS, changing the medium every 2 days.
-
-
Oil Red O Staining (Day 8-10):
-
Wash the cells with PBS and fix with 10% formalin for at least 1 hour.
-
Wash with water and then with 60% isopropanol.
-
Stain with Oil Red O solution for 10 minutes.
-
Wash repeatedly with water.
-
Visualize lipid droplets under a microscope.
-
-
Quantitative Analysis:
-
After staining, elute the Oil Red O from the cells with 100% isopropanol.
-
Measure the absorbance of the eluate at 510 nm.
-
Experimental Workflow Visualization
Caption: A typical experimental workflow for investigating the effects of this compound on cellular differentiation.
Conclusion
This compound is a valuable research tool for elucidating the complex roles of RXR in cellular differentiation. Its ability to selectively activate RXR allows for the dissection of specific signaling pathways, particularly those involving heterodimerization with RARs and PPARs. The provided data and protocols offer a framework for researchers to design and execute experiments aimed at further understanding the therapeutic potential of modulating RXR signaling in various diseases, including cancer and metabolic disorders. Further research is warranted to establish comprehensive dose-response relationships and global gene expression profiles in response to this compound in a wider range of cellular contexts.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Interaction with RXR is Necessary for NPM-RAR-Induced Myeloid Differentiation Blockade - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Regulation of RXR-RAR Heterodimers by RXR- and RAR-Specific Ligands and Their Combinations | MDPI [mdpi.com]
- 4. consensus.app [consensus.app]
- 5. De-Novo Identification of PPARγ/RXR Binding Sites and Direct Targets during Adipogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. PPARγ and the Global Map of Adipogenesis and Beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Retinoid X Receptor (RXR) Agonist-Induced Activation of Dominant-Negative RXR-Retinoic Acid Receptor α403 Heterodimers Is Developmentally Regulated during Myeloid Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Retinoid X receptor agonist this compound modulates the immune microenvironment in preclinical breast cancer models - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | The Role of Peroxisome Proliferator-Activated Receptor Gamma (PPARG) in Adipogenesis: Applying Knowledge from the Fish Aquaculture Industry to Biomedical Research [frontiersin.org]
- 10. The RXR agonist this compound causes hepatomegaly, improves glycaemic control and decreases cardiovascular risk and cachexia in diabetic mice suffering from pancreatic beta-cell dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. datasetcatalog.nlm.nih.gov [datasetcatalog.nlm.nih.gov]
preliminary in vitro studies with LG100268
An In-Depth Technical Guide to Preliminary In Vitro Studies with LG100268
Introduction
This compound is a potent and selective synthetic agonist for the Retinoid X Receptor (RXR), a member of the nuclear receptor superfamily.[1][2] As ligand-dependent transcription factors, RXRs play a crucial role in regulating a multitude of cellular processes, including differentiation, proliferation, apoptosis, and metabolism.[3][4] RXRs are unique in their ability to form homodimers (RXR/RXR) and permissive heterodimers with a wide range of other nuclear receptors, such as Peroxisome Proliferator-Activated Receptors (PPARs), Liver X Receptors (LXRs), and Farnesoid X Receptors (FXRs).[3][5] This places RXR at a central node in cellular signaling.
This compound exhibits high affinity for all three RXR subtypes (α, β, and γ) and displays over 1000-fold selectivity for RXR compared to Retinoic Acid Receptors (RARs).[1][2] This specificity makes it an invaluable tool for elucidating the distinct biological functions of RXR-mediated signaling pathways. This guide provides a technical overview of the foundational in vitro data for this compound, details key experimental protocols, and illustrates the associated molecular pathways.
Quantitative Data Presentation
The following tables summarize the key quantitative metrics reported for this compound in various in vitro assays.
Table 1: Receptor Binding Affinity and Functional Potency of this compound
| Parameter | RXR-α | RXR-β | RXR-γ | Reference |
|---|---|---|---|---|
| EC₅₀ (nM) | 4 | 3 | 4 | [1] |
| Kᵢ (nM) | 3.4 | 6.2 | 9.2 | [1] |
| Selectivity | >1000-fold selectivity for RXR over RAR |[1][2] |
EC₅₀ (Half-maximal effective concentration) values indicate the concentration of this compound required to elicit 50% of the maximal transcriptional activation. Kᵢ (Inhibition constant) values represent the binding affinity of the compound to the receptor.
Table 2: In Vitro Gene Expression Modulation by this compound
| Cell Line | Treatment Conditions | Target Gene | Effect | Fold Change | Reference |
|---|---|---|---|---|---|
| RAW264.7 | 100 nM - 1 μM; 24 hours | CSF3 | Downregulation | Not specified | [1] |
| RAW264.7 | 100 nM - 1 μM; 24 hours | CXCL2 | Downregulation | ~2.5-fold decrease | [1] |
| RAW264.7 | 100 nM - 1 μM; 24 hours | IL-1β | Downregulation | ~2.5-fold decrease | [1] |
| HL-60 | Not specified | Transglutaminase (TGase) | Induction of activity | Not specified |[2] |
Signaling Pathways and Mechanism of Action
This compound exerts its effects by binding to the ligand-binding pocket of RXR. This induces a conformational change in the receptor, leading to the dissociation of corepressor proteins and the recruitment of coactivator proteins. This complex then binds to specific DNA sequences known as Retinoid X Response Elements (RXREs) in the promoter regions of target genes, thereby activating their transcription.[5]
RXR Homodimer Activation
As a homodimer, RXR/RXR can directly regulate the expression of genes containing an RXRE. Activation by this compound initiates transcription, influencing processes like apoptosis.[1][3]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. rndsystems.com [rndsystems.com]
- 3. A Review of the Molecular Design and Biological Activities of RXR Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Retinoid X Receptor agonists as selective modulators of the immune system for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Retinoid X receptor - Wikipedia [en.wikipedia.org]
Methodological & Application
Application Notes and Protocols for LG100268 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
LG100268 is a potent and selective synthetic agonist for the Retinoid X Receptor (RXR), a member of the nuclear receptor superfamily.[1][2] It exhibits high affinity for all three RXR subtypes (α, β, and γ) with EC50 values in the low nanomolar range and displays over 1,000-fold greater selectivity for RXR than for Retinoic Acid Receptors (RARs).[1][2] this compound-mediated activation of RXR homodimers and heterodimers (e.g., with PPARγ) leads to the transcriptional regulation of target genes, influencing a variety of cellular processes including proliferation, differentiation, apoptosis, and inflammation.[2][3] These characteristics make this compound a valuable tool for investigating RXR signaling pathways and a potential therapeutic agent in areas such as cancer and metabolic diseases.[1][4][5]
Data Presentation
In Vitro Efficacy and Potency of this compound
| Parameter | Receptor Subtype | Value (nM) | Cell Line | Reference |
| EC50 | RXR-α | 4 | - | [1] |
| RXR-β | 3 | - | [1] | |
| RXR-γ | 4 | - | [1] | |
| Ki | RXR-α | 3.4 | - | [1] |
| RXR-β | 6.2 | - | [1] | |
| RXR-γ | 9.2 | - | [1] |
Recommended Concentration Ranges for Cell Culture Experiments
| Cell Line | Application | Concentration Range | Incubation Time | Observed Effect | Reference |
| RAW264.7 | Anti-inflammatory | 100 nM - 1 µM | 24 hours | Downregulation of CSF3, CXCL2, and IL-1β mRNA | [1] |
| HL-60 | Apoptosis Induction | Not Specified | Not Specified | Induction of apoptosis | [2] |
| E18-14C-27 & RAW264.7 | Immune Modulation | 1 µM | 72 hours | Increased PD-L1 expression in RAW264.7 cells | [3] |
| Murine Splenic CD4 T-cells | Immune Modulation | Not Specified | 4 days | Reduced FOXP3 mRNA expression | [3] |
Signaling Pathway and Experimental Workflow
Caption: this compound activates RXR, leading to the formation of homodimers or heterodimers that regulate gene transcription.
Caption: A generalized workflow for studying the effects of this compound in cell culture.
Experimental Protocols
Preparation of this compound Stock Solution
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
Procedure:
-
This compound is soluble in DMSO up to 50 mM.[2] To prepare a 10 mM stock solution, dissolve 3.635 mg of this compound (MW: 363.49 g/mol ) in 1 mL of DMSO.
-
Vortex thoroughly to ensure complete dissolution.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C for long-term storage.[2]
Cell Viability and Proliferation Assay (MTT Assay)
Principle: This colorimetric assay measures the metabolic activity of cells. The mitochondrial dehydrogenase enzymes in viable cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of viable cells.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound stock solution
-
96-well cell culture plates
-
MTT solution (5 mg/mL in PBS)
-
DMSO or solubilization buffer
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
Prepare serial dilutions of this compound in complete medium from the stock solution. The final DMSO concentration should be kept constant across all wells and should not exceed 0.1% to avoid solvent toxicity. Include a vehicle control (medium with the same concentration of DMSO as the treated wells).
-
Remove the medium from the wells and add 100 µL of the prepared this compound dilutions or vehicle control.
-
Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing formazan crystals to form.
-
Carefully remove the medium and add 100 µL of DMSO or solubilization buffer to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5-10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
Principle: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in apoptotic cells. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells and is used to identify necrotic or late apoptotic cells with compromised membrane integrity.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound stock solution
-
6-well cell culture plates
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with the desired concentrations of this compound or vehicle control for the specified time.
-
Harvest both adherent and floating cells. For adherent cells, use a gentle dissociation reagent like trypsin-EDTA.
-
Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to each tube.
-
Gently vortex the tubes and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
-
Viable cells: Annexin V-negative, PI-negative
-
Early apoptotic cells: Annexin V-positive, PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive, PI-positive
-
Necrotic cells: Annexin V-negative, PI-positive
-
Gene Expression Analysis (Quantitative Real-Time PCR - RT-qPCR)
Principle: RT-qPCR is used to measure the expression levels of specific genes of interest. It involves the reverse transcription of RNA into complementary DNA (cDNA), followed by the amplification of the cDNA using a real-time PCR instrument.
Materials:
-
Cells of interest treated with this compound or vehicle
-
RNA extraction kit (e.g., TRIzol or column-based kits)
-
cDNA synthesis kit
-
SYBR Green or TaqMan-based qPCR master mix
-
Gene-specific primers
-
RT-qPCR instrument
Procedure: A. RNA Extraction:
-
Lyse the treated and control cells using the lysis buffer from the RNA extraction kit.
-
Extract total RNA according to the manufacturer's protocol.
-
Quantify the RNA concentration and assess its purity using a spectrophotometer (e.g., NanoDrop). An A260/A280 ratio of ~2.0 is indicative of pure RNA.
B. cDNA Synthesis:
-
Synthesize cDNA from 1 µg of total RNA using a cDNA synthesis kit following the manufacturer's instructions.
C. Quantitative PCR:
-
Prepare the qPCR reaction mix containing the cDNA template, forward and reverse primers for the gene of interest and a reference gene (e.g., GAPDH, ACTB), and the qPCR master mix.
-
Perform the qPCR reaction using a real-time PCR instrument. A typical thermal cycling protocol includes an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.
-
Analyze the data using the comparative Ct (ΔΔCt) method to determine the relative fold change in gene expression between the treated and control samples, normalized to the reference gene.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. rndsystems.com [rndsystems.com]
- 3. Retinoid X receptor agonist this compound modulates the immune microenvironment in preclinical breast cancer models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Therapeutic Potential of Retinoid X Receptor Modulators for the Treatment of the Metabolic Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The RXR agonist this compound causes hepatomegaly, improves glycaemic control and decreases cardiovascular risk and cachexia in diabetic mice suffering from pancreatic beta-cell dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
how to dissolve and store LG100268 for research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the dissolution and storage of LG100268, a potent and selective retinoid X receptor (RXR) agonist, intended for research purposes.
Compound Information
| Property | Value | Reference |
| Synonyms | LG268, AGN 192620, CD3127 | [1][2] |
| Molecular Formula | C₂₄H₂₉NO₂ | [2] |
| Molecular Weight | 363.49 g/mol | |
| CAS Number | 153559-76-3 | [2] |
Mechanism of Action
This compound is a selective agonist for Retinoid X Receptors (RXR-α, RXR-β, and RXR-γ) with high potency (EC₅₀ values of 4 nM, 3 nM, and 4 nM, respectively).[1] It displays over 1000-fold selectivity for RXR over Retinoic Acid Receptors (RARs). This compound activates RXR homodimers and can also form heterodimers with other nuclear receptors, such as Peroxisome Proliferator-Activated Receptor-gamma (PPARγ), to regulate gene transcription.[3] This activation modulates various cellular processes, including cell proliferation, differentiation, and apoptosis.[2][4]
Caption: this compound signaling pathway.
Solubility Data
It is crucial to use a freshly opened, anhydrous solvent, especially DMSO, as it is hygroscopic and absorbed water can affect the solubility of the compound.[1] If precipitation occurs, gentle warming and/or sonication can be used to aid dissolution.[1]
| Solvent | Maximum Concentration | Reference |
| DMSO | 50 mM (~18.17 mg/mL) | |
| DMSO | 20 mg/mL | [2] |
| DMF | 20 mg/mL | [2] |
| Ethanol | 1 mg/mL | [2] |
Experimental Protocols
Preparation of Stock Solutions for In Vitro Use
Caption: Workflow for in vitro stock solution preparation.
Protocol:
-
Weighing the Compound: Accurately weigh the desired amount of this compound powder.
-
Solvent Addition: Add the calculated volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM or 50 mM).
-
Dissolution: Vortex the solution until the compound is fully dissolved. If necessary, use an ultrasonic bath to aid dissolution.[1]
-
Aliquoting: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Storage: Store the aliquots at -20°C for up to 1 year or at -80°C for up to 2 years.[1]
Table for Preparing a 10 mM Stock Solution in DMSO:
| Mass of this compound | Volume of DMSO to Add |
| 1 mg | 275.11 µL |
| 5 mg | 1.376 mL |
| 10 mg | 2.751 mL |
Preparation of Working Solutions for In Vivo Use
For in vivo experiments, it is recommended to prepare fresh working solutions on the day of use.[1]
Protocol 1: Formulation with PEG300 and Tween-80 [1]
This protocol yields a clear solution.
-
Prepare a stock solution of this compound in DMSO (e.g., 5.6 mg/mL).
-
In a sterile tube, add 100 µL of the DMSO stock solution.
-
Add 400 µL of PEG300 and mix thoroughly.
-
Add 50 µL of Tween-80 and mix until the solution is homogeneous.
-
Add 450 µL of saline to bring the final volume to 1 mL. The final solvent composition will be 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.
-
The final concentration of this compound will be 0.56 mg/mL (1.54 mM).
Protocol 2: Formulation with Corn Oil [1]
This protocol also yields a clear solution.
-
Prepare a stock solution of this compound in DMSO (e.g., 5.6 mg/mL).
-
In a sterile tube, add 100 µL of the DMSO stock solution.
-
Add 900 µL of corn oil.
-
Mix thoroughly until a clear solution is obtained. The final solvent composition will be 10% DMSO and 90% Corn Oil.
-
The final concentration of this compound will be ≥ 0.56 mg/mL (≥ 1.54 mM).
Protocol 3: Formulation with SBE-β-CD [1]
This protocol results in a suspended solution suitable for oral and intraperitoneal injection.
-
Prepare a stock solution of this compound in DMSO (e.g., 5.6 mg/mL).
-
In a sterile tube, add 100 µL of the DMSO stock solution.
-
Add 900 µL of a 20% SBE-β-CD solution in saline.
-
Mix thoroughly. Use of an ultrasonic bath is recommended to ensure a uniform suspension.
-
The final concentration of this compound will be 0.56 mg/mL (1.54 mM).
Storage and Stability
| Solution Type | Storage Temperature | Shelf Life | Reference |
| Solid Powder | -20°C | Refer to manufacturer's specifications | |
| Stock Solution in DMSO | -20°C | 1 year | [1] |
| Stock Solution in DMSO | -80°C | 2 years | [1] |
| In Vivo Working Solution | Prepared fresh | Use on the same day | [1] |
Important Considerations:
-
Hygroscopic Nature of DMSO: Always use newly opened, anhydrous DMSO for preparing stock solutions.[1]
-
Light Sensitivity: While not explicitly stated for this compound, many retinoids are light-sensitive. It is good practice to protect solutions from light by using amber vials or by wrapping vials in foil.
-
Avoid Repeated Freeze-Thaw Cycles: Aliquoting stock solutions into single-use volumes is highly recommended to maintain compound integrity.
-
Purity: Ensure the purity of the compound is ≥98% for reliable and reproducible results.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. caymanchem.com [caymanchem.com]
- 3. The RXR agonist this compound causes hepatomegaly, improves glycaemic control and decreases cardiovascular risk and cachexia in diabetic mice suffering from pancreatic beta-cell dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Retinoid X receptor agonist this compound modulates the immune microenvironment in preclinical breast cancer models - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: In Vivo Dosing and Administration of LG100268 in Mice
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the in vivo administration of LG100268, a potent and selective retinoid X receptor (RXR) agonist, in mouse models. This document includes summaries of dosing strategies from various preclinical studies, detailed experimental protocols, and an exploration of the underlying signaling pathways.
Quantitative Data Summary
The following tables summarize the dosing regimens and reported biological effects of this compound in various mouse models.
Table 1: Summary of In Vivo Dosing Regimens for this compound in Mice
| Mouse Model | Dosing Regimen | Administration Route | Vehicle | Duration of Treatment | Reference |
| p53-null Mammary Gland | 50 mg/kg/day | Oral Gavage | Cottonseed oil | 5 days/week for 13 weeks | [1] |
| p53-null Mammary Gland | 50 mg/kg/day | Fed in diet | Cottonseed oil | Daily for 8 weeks | [1] |
| MMTV-erbB2 | 30 mg/kg/day (low dose) | Gastric Gavage | Not specified | 6 days/week for up to 430 days | |
| MMTV-erbB2 | 100 mg/kg/day (high dose) | Gastric Gavage | Not specified | 6 days/week for up to 430 days | |
| MMTV-Neu | 100 mg/kg of diet | Fed in diet | Not specified | 5 days | [2] |
| MMTV-PyMT | 100 mg/kg of diet | Fed in diet | 14 days | [2] | |
| db/db | Not specified | Not specified | Not specified | 14-16 weeks of age | [3] |
| A/J Mice | 100 mg/kg | Oral diet | Not specified | Once daily for 7 weeks | [4] |
Table 2: Summary of Reported Biological Effects of this compound in Mice
| Mouse Model | Effect | Observation | Reference |
| p53-null Mammary Gland | Tumor Prevention | Significantly reduced development of mammary tumors when used in combination with tamoxifen.[1] | [1] |
| p53-null Mammary Gland | Biomarker Modulation | Reduced proliferation markers Ki67 and cyclin D1; induced rexinoid target genes ABCA1 and ABCG1.[1] | [1] |
| MMTV-erbB2 | Tumor Prevention | Delayed median time to tumor development and reduced tumor incidence. | |
| MMTV-erbB2 | Biomarker Modulation | Reduced expression of Ki67 and cyclin D1 in mammary glands. | |
| MMTV-Neu | Immune Modulation | Decreased infiltration of myeloid-derived suppressor cells and CD206-expressing macrophages; increased PD-L1 expression.[2] | [2] |
| MMTV-PyMT | Survival | Prolonged survival and, in combination with anti-PD-L1 antibodies, increased infiltration of cytotoxic CD8 T cells.[5] | [5] |
| db/db | Metabolic Regulation | Improved glycemic control and decreased cardiovascular risk factors.[3] | [3] |
| A/J Mice | Carcinogenesis Inhibition | Reduced lung tumor growth.[4] | [4] |
Pharmacokinetic Data:
Signaling Pathways
This compound is a selective agonist for the Retinoid X Receptor (RXR). RXRs are nuclear receptors that form heterodimers with other nuclear receptors, including Retinoic Acid Receptors (RAR), Peroxisome Proliferator-Activated Receptors (PPAR), Liver X Receptors (LXR), and Farnesoid X Receptors (FXR). Upon ligand binding, these heterodimers regulate the transcription of target genes involved in critical cellular processes.
Caption: this compound activates RXR, leading to heterodimerization and gene transcription modulation.
Experimental Protocols
Protocol 1: Preparation and Administration of this compound via Oral Gavage
This protocol describes the preparation of this compound in a cottonseed oil vehicle for oral administration to mice.
Materials:
-
This compound powder
-
Cottonseed oil (sterile)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
-
Animal feeding needles (gavage needles), appropriate size for mice (e.g., 20-22 gauge)
-
1 mL syringes
Procedure:
-
Dose Calculation: Calculate the total amount of this compound required based on the desired dose (e.g., 50 mg/kg), the number of mice, and the dosing volume (typically 100-200 µL for an adult mouse).
-
Preparation of this compound Suspension:
-
Weigh the calculated amount of this compound powder and place it in a sterile microcentrifuge tube.
-
Add the required volume of sterile cottonseed oil to the tube.
-
Vortex the mixture vigorously for 2-3 minutes to ensure a homogenous suspension.
-
For poorly soluble compounds, brief sonication may be used to aid in dispersion.
-
-
Administration:
-
Gently restrain the mouse.
-
Draw the calculated volume of the this compound suspension into a 1 mL syringe fitted with a gavage needle.
-
Carefully insert the gavage needle into the esophagus.
-
Slowly administer the suspension.
-
Monitor the animal for any signs of distress during and after the procedure.
-
References
- 1. the-innovation.org [the-innovation.org]
- 2. researchgate.net [researchgate.net]
- 3. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. A Physiologically Based Pharmacokinetic Model for In Vivo Alpha Particle Generators Targeting Neuroendocrine Tumors in Mice - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for LG100268 in Breast Cancer Research Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
LG100268 is a potent and selective synthetic agonist for the Retinoid X Receptor (RXR), a member of the nuclear receptor superfamily. RXRs play a crucial role in regulating gene transcription involved in cellular proliferation, differentiation, and apoptosis. In the context of breast cancer, this compound has emerged as a promising therapeutic and chemopreventive agent, demonstrating efficacy in both estrogen receptor (ER)-positive and ER-negative preclinical models, including HER2-positive and triple-negative breast cancer (TNBC). These application notes provide a comprehensive overview of the use of this compound in breast cancer research, including its mechanism of action, quantitative data from preclinical studies, and detailed experimental protocols.
Mechanism of Action
This compound exerts its anti-cancer effects primarily through the activation of RXRs. RXRs form heterodimers with other nuclear receptors, such as Retinoic Acid Receptors (RARs), Peroxisome Proliferator-Activated Receptors (PPARs), and the Vitamin D Receptor (VDR). Upon ligand binding, these heterodimers undergo a conformational change, leading to the recruitment of co-activator proteins and the initiation of target gene transcription.
The key mechanisms of action of this compound in breast cancer include:
-
Modulation of the Tumor Immune Microenvironment: this compound has been shown to alter the immune cell infiltrate within tumors. It decreases the population of immunosuppressive myeloid-derived suppressor cells (MDSCs) while increasing the ratio of cytotoxic CD8+ T cells to regulatory CD4+ T cells. Furthermore, it can increase the expression of Programmed Death-Ligand 1 (PD-L1) on macrophages, suggesting a potential for combination therapy with immune checkpoint inhibitors.[1][2]
-
Induction of Apoptosis: this compound can induce programmed cell death in breast cancer cells. This process is, in part, mediated through the transforming growth factor-β (TGF-β) signaling pathway.[3] The induction of apoptosis is associated with the activation of caspases, such as cleaved caspase-3, and regulation of the Bcl-2 family of proteins.[4][5][6][7]
-
Inhibition of Cell Proliferation: By activating RXR-mediated gene transcription, this compound can regulate the expression of genes involved in cell cycle control, leading to an inhibition of breast cancer cell proliferation.
Data Presentation
Ligand Activity
| Ligand | Receptor | EC50 (nM) | Selectivity | Reference |
| This compound | RXRα | 4 | >1000-fold vs RAR | [8] |
| RXRβ | 3 | [8] | ||
| RXRγ | 4 | [8] |
In Vitro Efficacy (Hypothetical IC50 Values)
No specific IC50 values for this compound in breast cancer cell lines were identified in the provided search results. The following table is a representative example of how such data would be presented.
| Cell Line | Subtype | This compound IC50 (µM) |
| MCF-7 | ER+, PR+, HER2- | Data not available |
| T47D | ER+, PR+, HER2- | Data not available |
| MDA-MB-231 | Triple-Negative | Data not available |
| SK-BR-3 | HER2+ | Data not available |
In Vivo Efficacy and Immunomodulatory Effects
| Model | Treatment | Outcome | Reference |
| MMTV-Neu (HER2+) | This compound (100 mg/kg in diet) | Decreased MDSCs from 1.9% to 0.8% of CD45+ cells | [2] |
| Increased CD8+/CD4+ T cell ratio | [1] | ||
| 50% increase in PD-L1 expression | [1] | ||
| MMTV-PyMT (TNBC) | This compound + anti-PD-L1 | Increased infiltration of cytotoxic CD8+ T cells | [1][2] |
| p53-null | This compound (50 mg/kg) + Tamoxifen | More effective tumor prevention than either agent alone | [9] |
Signaling Pathways and Experimental Workflows
Caption: this compound activates RXR, leading to gene transcription that inhibits proliferation and induces apoptosis, while also modulating the tumor immune microenvironment.
Caption: A typical workflow for evaluating this compound involves in vitro cell-based assays followed by in vivo studies in relevant mouse models of breast cancer.
Experimental Protocols
Cell Viability/Proliferation Assay (MTS)
This protocol is for determining the effect of this compound on the viability and proliferation of breast cancer cell lines.
Materials:
-
Breast cancer cell lines (e.g., MCF-7, T47D, MDA-MB-231, SK-BR-3)
-
Complete culture medium (specific to cell line)
-
This compound (stock solution in DMSO)
-
96-well clear-bottom plates
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution)
-
Plate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate overnight at 37°C, 5% CO2 to allow for cell attachment.
-
-
Treatment:
-
Prepare serial dilutions of this compound in culture medium from a stock solution. The final DMSO concentration should be <0.1%.
-
Remove the old medium and add 100 µL of medium containing various concentrations of this compound or vehicle control (DMSO) to the wells.
-
Incubate for the desired treatment period (e.g., 24, 48, 72 hours).
-
-
MTS Assay:
-
Add 20 µL of MTS reagent to each well.
-
Incubate for 1-4 hours at 37°C, protected from light.
-
Measure the absorbance at 490 nm using a plate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the media-only blank wells from all other readings.
-
Calculate cell viability as a percentage relative to the vehicle-treated control cells.
-
Plot the percentage of viability against the log of the this compound concentration to determine the IC50 value.
-
Western Blot for PD-L1 and Apoptosis Markers
This protocol is for detecting changes in protein expression of PD-L1 and apoptosis-related proteins (e.g., cleaved caspase-3, Bcl-2) in breast cancer cells treated with this compound.
Materials:
-
Breast cancer cells treated with this compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-PD-L1, anti-cleaved caspase-3, anti-Bcl-2, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction:
-
Lyse treated cells with RIPA buffer.
-
Determine protein concentration using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Load 20-40 µg of protein per lane on an SDS-PAGE gel.
-
Run the gel to separate proteins by size.
-
Transfer the proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate with primary antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
-
Detection:
-
Apply chemiluminescent substrate.
-
Capture the signal using an imaging system.
-
Use β-actin as a loading control for normalization.
-
In Vivo Tumor Study in MMTV-PyMT Mouse Model
This protocol outlines an in vivo study to evaluate the efficacy of this compound in a triple-negative breast cancer model.
Materials:
-
Female MMTV-PyMT transgenic mice
-
This compound
-
Control and this compound-formulated rodent diet (e.g., 100 mg/kg)
-
Calipers for tumor measurement
-
Materials for tissue harvesting and processing
Procedure:
-
Animal Model and Tumor Monitoring:
-
Use female MMTV-PyMT mice, which spontaneously develop mammary tumors.
-
Palpate mice regularly to monitor for tumor onset.
-
-
Treatment:
-
Once tumors reach a palpable size (e.g., ~100 mm³), randomize mice into control and treatment groups.
-
Provide mice with either the control diet or the diet containing this compound (100 mg/kg).
-
-
Tumor Measurement and Survival:
-
Measure tumor dimensions with calipers twice weekly and calculate tumor volume.
-
Monitor animal health and body weight.
-
Continue treatment until tumors reach a predetermined endpoint or for a specified duration.
-
Record survival data.
-
-
Tissue Collection and Analysis:
-
At the end of the study, euthanize mice and harvest tumors and spleens.
-
A portion of the tumor can be fixed in formalin for immunohistochemistry (e.g., for cleaved caspase-3).
-
The remainder of the tumor and the spleen can be processed into single-cell suspensions for flow cytometry.
-
Flow Cytometry for Tumor Immune Cell Profiling
This protocol is for analyzing the immune cell populations within tumors from this compound-treated mice.
Materials:
-
Freshly harvested tumors
-
RPMI medium
-
Collagenase and DNase I
-
70 µm cell strainers
-
Red blood cell lysis buffer
-
FACS buffer (PBS with 2% FBS)
-
Fc block (anti-CD16/32)
-
Fluorochrome-conjugated antibodies against immune cell markers (e.g., CD45, CD3, CD4, CD8, Gr-1, CD11b)
-
Flow cytometer
Procedure:
-
Single-Cell Suspension Preparation:
-
Mince the tumor tissue and digest with collagenase and DNase I.
-
Pass the digested tissue through a 70 µm cell strainer.
-
Lyse red blood cells.
-
Wash and resuspend the cells in FACS buffer.
-
-
Staining:
-
Block Fc receptors with Fc block.
-
Stain the cells with a cocktail of fluorochrome-conjugated antibodies against surface markers.
-
Incubate on ice, protected from light.
-
Wash the cells with FACS buffer.
-
-
Data Acquisition and Analysis:
-
Acquire data on a flow cytometer.
-
Use appropriate compensation controls.
-
Analyze the data using flow cytometry software to quantify different immune cell populations (e.g., gating on CD45+ cells, then identifying T cells, myeloid cells, etc.).
-
Disclaimer: These protocols are intended as a guide and may require optimization for specific experimental conditions and cell lines. Always follow appropriate laboratory safety procedures.
References
- 1. Retinoid X receptor agonist this compound modulates the immune microenvironment in preclinical breast cancer models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Retinoid X receptor agonist this compound modulates the immune microenvironment in preclinical breast cancer models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. mdpi.com [mdpi.com]
- 5. sgo-iasgo.com [sgo-iasgo.com]
- 6. Characterization of Apoptosis in a Breast Cancer Cell Line after IL-10 Silencing - PMC [pmc.ncbi.nlm.nih.gov]
- 7. journals.viamedica.pl [journals.viamedica.pl]
- 8. medchemexpress.com [medchemexpress.com]
- 9. The Combination of Tamoxifen and the Rexinoid this compound Prevents ER-Positive and ER-Negative Mammary Tumors in P53-Null Mammary Gland Mice - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: LG100268 in Metabolic Disease Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
LG100268 is a potent and selective synthetic agonist for the Retinoid X Receptor (RXR), a nuclear receptor that plays a pivotal role in regulating gene transcription involved in a myriad of physiological processes, including metabolism, inflammation, and cell differentiation. As a "master regulator," RXR forms heterodimers with other nuclear receptors such as Peroxisome Proliferator-Activated Receptors (PPARs), Liver X Receptors (LXRs), and Farnesoid X Receptor (FXR). This ability to partner with various receptors makes RXR and its ligands, like this compound, compelling targets for therapeutic intervention in metabolic diseases, including type 2 diabetes and obesity.
These application notes provide a comprehensive overview of the use of this compound in metabolic disease research, summarizing key quantitative data, detailing experimental protocols, and illustrating the underlying signaling pathways and experimental workflows.
Data Presentation
Table 1: In Vitro Binding Affinity and Potency of this compound
| Receptor Subtype | Binding Affinity (Ki, nM) | Potency (EC50, nM) | Selectivity over RAR |
| RXRα | 3.4[1] | 4[1] | >1000-fold[1] |
| RXRβ | 6.2[1] | 3[1] | >1000-fold[1] |
| RXRγ | 9.2[1] | 4[1] | >1000-fold[1] |
Table 2: Effects of this compound on Metabolic Parameters in Animal Models of Metabolic Disease
| Animal Model | Treatment Details | Key Findings | Reference |
| db/db mice | 100 mg/kg/day in diet for 5 days | Reduced tumor size from 3.2% to 1.1% of total body weight. | [2] |
| MMTV-Neu mice | 100 mg/kg/day in diet for 5 days | Significantly reduced tumor burden. | [2] |
| p53-null mammary gland mice | 50 mg/kg body weight (oral gavage) in combination with tamoxifen | More effective at preventing mammary tumors than either agent alone. | [3] |
| db/db mice | Not specified | Decreased serum glucose and glycohemoglobin to the same extent as BRL49653 (a PPARγ agonist). Less effective than PPARγ agonists at lowering serum triglycerides and non-esterified fatty acids. Increased liver mass and hepatic fat accumulation. | [4] |
Signaling Pathways and Experimental Workflows
Signaling Pathway of this compound in Metabolic Regulation
This compound primarily exerts its effects by activating RXR. Once activated, RXR forms heterodimers with other nuclear receptors, most notably PPARγ in the context of metabolic disease. This RXR:PPARγ heterodimer then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes, thereby modulating their transcription. This leads to changes in glucose and lipid metabolism, and an improvement in insulin (B600854) sensitivity.
Figure 1: Simplified signaling pathway of this compound in metabolic regulation.
General Experimental Workflow for In Vivo Studies
A typical in vivo study investigating the effects of this compound on metabolic disease in a rodent model involves several key stages, from animal selection and acclimation to treatment administration and subsequent analysis of metabolic parameters.
Figure 2: General workflow for in vivo studies with this compound.
Experimental Protocols
In Vitro Cell Culture Assay
Objective: To assess the direct effects of this compound on cellular processes like gene expression or cell differentiation in a relevant cell line (e.g., 3T3-L1 preadipocytes, HepG2 hepatocytes).
Materials:
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO) for stock solution preparation
-
Appropriate cell culture medium (e.g., DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Cell line of interest
-
Multi-well cell culture plates (e.g., 6-well or 96-well)
-
Incubator (37°C, 5% CO2)
-
Reagents for downstream analysis (e.g., RNA extraction kit, qPCR reagents)
Protocol:
-
Stock Solution Preparation: Prepare a high-concentration stock solution of this compound (e.g., 10 mM) in sterile DMSO. Store at -20°C or -80°C.
-
Cell Seeding: Seed the cells in multi-well plates at a density that allows for optimal growth during the experiment. Allow cells to adhere and reach a desired confluency (e.g., 70-80%).
-
Treatment Preparation: On the day of the experiment, prepare working solutions of this compound by diluting the stock solution in cell culture medium to the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells (typically ≤ 0.1%) and includes a vehicle control (medium with DMSO only).
-
Cell Treatment: Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound or vehicle control.
-
Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours).
-
Downstream Analysis: After incubation, harvest the cells for analysis. This may include:
-
RNA extraction and qPCR: To analyze the expression of target genes.
-
Western blotting: To assess protein levels.
-
Cell viability assays: To determine cytotoxicity.
-
Differentiation assays: (e.g., Oil Red O staining for adipocytes).
-
In Vivo Administration via Diet
Objective: To administer this compound to rodents over a prolonged period to study its chronic effects on metabolic parameters.
Materials:
-
This compound
-
Powdered rodent chow
-
A suitable vehicle for mixing if necessary (e.g., a small amount of oil)
-
Mixer (e.g., a V-blender or a planetary mixer)
Protocol:
-
Dose Calculation: Calculate the total amount of this compound needed based on the desired dose (e.g., 100 mg/kg of diet) and the total amount of diet to be prepared[2].
-
Premixing: If the amount of this compound is very small, create a premix by blending the calculated amount of the compound with a small portion of the powdered chow to ensure even distribution.
-
Final Mixing: Add the premix to the rest of the powdered chow and mix thoroughly until a homogenous mixture is achieved.
-
Diet Pelleting (Optional): If desired, the powdered diet can be pelleted using a pellet mill.
-
Storage: Store the medicated diet in a cool, dry place, protected from light.
-
Administration: Provide the medicated diet to the animals ad libitum, replacing the food as needed. Monitor food consumption to estimate the actual dose of this compound consumed by each animal.
Hyperinsulinemic-Euglycemic Clamp
Objective: To assess insulin sensitivity in vivo by measuring the amount of glucose required to maintain a normal blood glucose level in the presence of a constant high level of insulin.
Note: This is a complex surgical procedure that requires specialized equipment and expertise. The following is a simplified overview. A detailed protocol can be found in resources from institutions like the Mouse Metabolic Phenotyping Centers (MMPC)[5].
Materials:
-
Anesthetized and catheterized animal (catheters in the jugular vein for infusion and carotid artery for blood sampling)
-
Infusion pumps
-
Insulin solution
-
Glucose solution (e.g., 20% or 50% dextrose)
-
Blood glucose meter
-
[3-³H]glucose tracer (for measuring glucose turnover)
Protocol Overview:
-
Fasting: Fast the animals for a predetermined period (e.g., 5-6 hours) prior to the clamp.
-
Basal Period: Infuse a tracer (e.g., [3-³H]glucose) to measure basal glucose turnover. Collect blood samples to determine basal glucose and insulin levels.
-
Clamp Period:
-
Start a continuous infusion of insulin at a high physiological rate.
-
Simultaneously, begin a variable infusion of glucose.
-
Monitor blood glucose levels every 5-10 minutes.
-
Adjust the glucose infusion rate (GIR) to maintain euglycemia (normal blood glucose levels).
-
-
Steady State: Once a steady state is reached (stable blood glucose and GIR for at least 30 minutes), blood samples are taken to measure glucose turnover and other metabolites.
-
Data Analysis: The GIR during the steady-state period is a measure of whole-body insulin sensitivity. A higher GIR indicates greater insulin sensitivity.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Retinoid X receptor agonist this compound modulates the immune microenvironment in preclinical breast cancer models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Combination of Tamoxifen and the Rexinoid this compound Prevents ER-Positive and ER-Negative Mammary Tumors in P53-Null Mammary Gland Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The RXR agonist this compound causes hepatomegaly, improves glycaemic control and decreases cardiovascular risk and cachexia in diabetic mice suffering from pancreatic beta-cell dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mmpc.org [mmpc.org]
Application Notes and Protocols for LG100268 Treatment of Lung Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
LG100268 is a potent and selective synthetic agonist for the Retinoid X Receptor (RXR), a member of the nuclear receptor superfamily.[1] RXR forms heterodimers with other nuclear receptors, such as the Retinoic Acid Receptor (RAR), Vitamin D Receptor (VDR), and Peroxisome Proliferator-Activated Receptor (PPAR), to regulate gene transcription involved in cellular proliferation, differentiation, and apoptosis.[2] Dysregulation of these pathways is implicated in the pathogenesis of various cancers, including lung cancer. Evidence suggests that RXR agonists, also known as rexinoids, possess anti-tumor properties and can modulate the tumor microenvironment.[1] While this compound has shown promise in preclinical cancer models, this document provides an overview of its application in treating lung cancer cell lines, including representative protocols for key in vitro assays and available data on related RXR agonists to guide experimental design.
Data Presentation
Direct quantitative data for this compound in lung cancer cell lines is limited in publicly available literature. However, data from other RXR agonists, such as bexarotene (B63655) and LG100153, can provide valuable insights into the potential effective concentration range and activity of this class of compounds in lung cancer cells.
Table 1: Representative IC50 Values of RXR Agonists in Lung Cancer Cell Lines
| Compound | Cell Line | Cancer Type | IC50 (µM) | Citation |
| Bexarotene (LGD1069) | Various NSCLC lines | Non-Small Cell Lung Cancer | > 1 | [3][4] |
| LG100153 | Multiple SCLC lines | Small Cell Lung Cancer | < 1.0 | [5] |
Note: The IC50 values for bexarotene indicate modest single-agent activity, with efficacy generally observed in the micromolar range.[3][4] It often exhibits synergistic effects when combined with other cytotoxic drugs.[3][6] LG100153, another RXR-selective agonist, has demonstrated higher potency in small cell lung cancer cell lines.[5]
Signaling Pathways
This compound, as an RXR agonist, is expected to modulate signaling pathways downstream of RXR heterodimers. The following diagram illustrates the potential mechanism of action in lung cancer cells based on known RXR signaling and the effects of other rexinoids.
Caption: this compound activates RXR, leading to the formation of heterodimers that regulate gene transcription and subsequent cellular effects.
Experimental Protocols
The following are detailed protocols for key experiments to assess the effect of this compound on lung cancer cell lines. These are generalized protocols and may require optimization for specific cell lines and experimental conditions.
Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effects of this compound on lung cancer cell lines.
Caption: Workflow for assessing cell viability using the MTT assay.
Materials:
-
Lung cancer cell lines (e.g., A549, H1299)
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound stock solution (in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed 5,000-10,000 cells per well in a 96-well plate in 100 µL of complete medium. Incubate overnight at 37°C in a humidified 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the wells and add 100 µL of the drug dilutions. Include vehicle control (DMSO) wells.
-
Incubation: Incubate the plate for 24, 48, or 72 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This protocol is to quantify apoptosis induced by this compound.
Caption: Workflow for detecting apoptosis by Annexin V/PI staining.
Materials:
-
Lung cancer cell lines
-
6-well plates
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the desired concentrations of this compound for 24-48 hours.
-
Cell Harvesting: Collect both adherent and floating cells.
-
Staining: Wash the cells with cold PBS and resuspend them in 1X Binding Buffer. Add Annexin V-FITC and Propidium Iodide and incubate for 15 minutes at room temperature in the dark.[7]
-
Flow Cytometry: Analyze the stained cells by flow cytometry within one hour.
Western Blot Analysis
This protocol is for detecting changes in protein expression in key signaling pathways upon this compound treatment.
Procedure:
-
Protein Extraction: Treat cells with this compound, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Separate 20-40 µg of protein per lane on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA, then incubate with primary antibodies overnight at 4°C. Follow with incubation with HRP-conjugated secondary antibodies.
-
Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) detection system.
Potential Target Proteins:
-
Apoptosis Markers: Cleaved Caspase-3, PARP, Bcl-2, Bax
-
Cell Cycle Regulators: Cyclin D1, p21, p27
-
RXR Signaling: RXRα, RARβ
-
Other Relevant Pathways: p-Akt, Akt, p-ERK, ERK
Conclusion
This compound represents a promising therapeutic agent for lung cancer by targeting the RXR signaling pathway. The provided protocols offer a framework for researchers to investigate its efficacy and mechanism of action in various lung cancer cell lines. While direct quantitative data for this compound is still emerging, the information available for other rexinoids suggests that it is likely to show activity in the low micromolar range and may have synergistic effects with other anti-cancer drugs. Further research is warranted to fully elucidate the therapeutic potential of this compound in lung cancer.
References
- 1. A selective retinoid X receptor agonist bexarotene (Targretin) prevents and overcomes acquired paclitaxel (Taxol) resistance in human non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Targeting Multidrug Resistance in Cancer: Impact of Retinoids, Rexinoids, and Carotenoids on ABC Transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The retinoid X receptor agonist bexarotene (Targretin) synergistically enhances the growth inhibitory activity of cytotoxic drugs in non-small cell lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ascopubs.org [ascopubs.org]
- 5. Activity of 9-cis-retinoic acid and receptor-selective retinoids in small cell lung cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ascopubs.org [ascopubs.org]
- 7. Anti-Proliferative and Apoptosis-Inducing Effect of Theabrownin against Non-small Cell Lung Adenocarcinoma A549 Cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Preparing LG100268 Stock Solutions
For Researchers, Scientists, and Drug Development Professionals
Introduction
LG100268 is a potent and selective synthetic agonist for the Retinoid X Receptor (RXR) with high affinity and greater than 1000-fold selectivity over Retinoic Acid Receptors (RARs).[1] It is a valuable tool for in vitro studies investigating the therapeutic potential of RXR modulation in various diseases, including cancer and metabolic disorders.[2][3][4] Accurate and consistent preparation of this compound stock solutions is critical for obtaining reliable and reproducible experimental results in in vitro assays.[5] These application notes provide a detailed protocol for the preparation, storage, and handling of this compound stock solutions.
Chemical Properties and Solubility
A thorough understanding of the physicochemical properties of this compound is essential for its proper handling and use in in vitro studies.
| Property | Value | Reference |
| Molecular Weight | 363.49 g/mol | [1] |
| Formula | C₂₄H₂₉NO₂ | [6] |
| CAS Number | 153559-76-3 | [1] |
| Appearance | Crystalline solid | N/A |
| Solubility | Soluble to 50 mM in DMSO.[1] Soluble in DMF (20 mg/mL) and Ethanol (1 mg/mL).[6] | [1][6] |
Recommended Solvents and Storage
The choice of solvent and proper storage are critical for maintaining the stability and activity of this compound.
| Parameter | Recommendation | Reference |
| Primary Solvent | Dimethyl sulfoxide (B87167) (DMSO), sterile | [1] |
| Stock Solution Concentration | 10 mM to 50 mM in DMSO | [1] |
| Storage of Powder | Store at -20°C | [1] |
| Storage of Stock Solution | Aliquot and store at -20°C for up to 1 year or -80°C for up to 2 years. Avoid repeated freeze-thaw cycles. | [2] |
Experimental Protocol: Preparation of a 10 mM this compound Stock Solution
This protocol details the steps for preparing a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound powder
-
Anhydrous, sterile Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Calibrated pipettes
Procedure:
-
Pre-weighing Calculation:
-
To prepare a 10 mM stock solution, calculate the required mass of this compound using its molecular weight (363.49 g/mol ).
-
For 1 mL (0.001 L) of a 10 mM (0.010 mol/L) solution:
-
Mass (g) = 0.010 mol/L * 0.001 L * 363.49 g/mol = 0.0036349 g = 3.63 mg
-
-
-
Weighing:
-
Accurately weigh 3.63 mg of this compound powder in a sterile microcentrifuge tube.
-
-
Dissolution:
-
Add 1 mL of sterile DMSO to the microcentrifuge tube containing the this compound powder.
-
Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming to 37°C may aid in dissolution if necessary.[7]
-
-
Aliquoting and Storage:
-
Aliquot the 10 mM stock solution into smaller, single-use volumes (e.g., 10-50 µL) in sterile microcentrifuge tubes to minimize freeze-thaw cycles.
-
Clearly label each aliquot with the compound name, concentration, and date of preparation.
-
Store the aliquots at -20°C or -80°C.[2]
-
In Vitro Assay Considerations
When using the this compound stock solution for in vitro assays, it is important to consider the final concentration of the solvent (DMSO) in the cell culture medium. High concentrations of DMSO can be toxic to cells.
-
Final DMSO Concentration: The final concentration of DMSO in the cell culture medium should typically be kept below 0.5%, and ideally at or below 0.1%, to avoid solvent-induced artifacts.[7]
-
Working Solutions: Prepare fresh working solutions by diluting the stock solution in the appropriate cell culture medium immediately before use. For example, to achieve a final concentration of 1 µM this compound in 1 mL of medium from a 10 mM stock, add 0.1 µL of the stock solution.
-
Typical Working Concentrations: The effective concentration of this compound in in vitro assays can range from nanomolar to micromolar concentrations, depending on the cell type and the specific assay.[2][6] For instance, concentrations between 100 nM and 1 µM have been shown to downregulate the expression of certain genes in RAW264.7 cells.[2]
Signaling Pathway and Experimental Workflow
This compound acts as a selective agonist for the Retinoid X Receptor (RXR). RXRs are nuclear receptors that form heterodimers with other nuclear receptors, such as RARs, PPARs, and LXRs, to regulate gene expression.[1][8]
Caption: Signaling pathway of this compound as an RXR agonist.
The following diagram illustrates the general workflow for preparing and using this compound stock solutions in in vitro experiments.
Caption: Workflow for preparing and using this compound solutions.
References
- 1. tocris.com [tocris.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Retinoid X receptor agonist this compound modulates the immune microenvironment in preclinical breast cancer models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The RXR agonist this compound causes hepatomegaly, improves glycaemic control and decreases cardiovascular risk and cachexia in diabetic mice suffering from pancreatic beta-cell dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. itmedicalteam.pl [itmedicalteam.pl]
- 6. caymanchem.com [caymanchem.com]
- 7. emulatebio.com [emulatebio.com]
- 8. An in vitro model for the pro-fibrotic effects of retinoids: mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Determining the Optimal Concentration of LG100268 for Apoptosis Induction
For Researchers, Scientists, and Drug Development Professionals
Introduction
LG100268 is a potent and selective retinoid X receptor (RXR) agonist that has demonstrated efficacy in preclinical models by inducing apoptosis and reducing cell proliferation, particularly in breast cancer studies.[1] As a ligand-dependent transcription factor, RXR activation by this compound modulates the expression of target genes involved in critical cellular processes, including cell death.[2][3] The induction of apoptosis by this compound is a key mechanism contributing to its anti-tumor activity and involves the activation of executioner caspases, such as caspase-3.[1][3] Determining the optimal concentration of this compound is a critical step in experimental design to achieve significant and reproducible apoptosis induction while minimizing off-target effects. These application notes provide a comprehensive guide to determining this optimal concentration and include detailed experimental protocols and data presentation formats.
Data Presentation: Efficacy of this compound in Cellular Assays
The effective concentration of this compound can vary depending on the cell line and the specific biological endpoint being measured. The following table summarizes quantitative data from published studies.
| Cell Line | Concentration Range | Treatment Duration | Observed Effect | Reference |
| RAW264.7 | 100 nM - 1 µM | 24 hours | Downregulation of CSF3 and decrease in CXCL2 and IL-1β mRNA expression. | [4] |
| E18-14C-27 | 1 µM and 5 µM | 72 hours | Did not induce cell death at these concentrations. | [1] |
| MMTV-Neu mouse model | Not specified (in vivo) | 5 days | Reduced tumor burden, decreased cell proliferation, and induced apoptosis. | [1] |
| MMTV-PyMT mouse model | Not specified (in vivo) | Not specified | In combination with anti-PD-L1 antibodies, significantly increased apoptosis. | [2][3] |
Note: The available literature suggests that the apoptotic effect of this compound may be more pronounced in vivo, potentially due to its modulation of the tumor microenvironment, than in in vitro cancer cell monocultures.[1] Therefore, determining the optimal concentration for in vitro studies requires careful dose-response analysis.
Experimental Protocols
This section provides detailed protocols for determining the optimal concentration of this compound for inducing apoptosis in a specific cell line.
Protocol 1: Dose-Response Analysis of this compound for Apoptosis Induction by Annexin V/PI Staining
This protocol describes how to treat cells with a range of this compound concentrations and analyze apoptosis using flow cytometry.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
Phosphate-Buffered Saline (PBS)
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
6-well plates
-
Flow cytometer
Procedure:
-
Cell Seeding: Seed the cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvesting. Allow the cells to adhere overnight.
-
This compound Preparation and Treatment:
-
Prepare a series of dilutions of this compound in complete cell culture medium from your stock solution. A suggested starting range is 0.1, 0.5, 1, 2.5, 5, and 10 µM.
-
Include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration).
-
Remove the old medium from the cells and add the medium containing the different concentrations of this compound.
-
-
Incubation: Incubate the cells for a predetermined time course (e.g., 24, 48, and 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
Cell Harvesting:
-
Collect both floating and adherent cells. For adherent cells, gently wash with PBS and detach using a non-enzymatic cell dissociation solution or gentle scraping.
-
Centrifuge the cell suspension at 300 x g for 5 minutes.
-
-
Annexin V/PI Staining:
-
Wash the cells twice with cold PBS.
-
Resuspend the cell pellet in 1X Binding Buffer provided in the apoptosis detection kit.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension according to the manufacturer's instructions.
-
Incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour. The optimal concentration will be the one that yields a significant increase in the percentage of apoptotic cells (Annexin V positive) with minimal necrosis (PI positive).
Protocol 2: Western Blot Analysis of Apoptosis-Related Proteins
This protocol is used to confirm apoptosis by detecting the cleavage of key apoptotic proteins.
Materials:
-
Cell lysates from Protocol 1
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-cleaved Caspase-3, anti-PARP, anti-Bcl-2, anti-Bax)
-
HRP-conjugated secondary antibody
-
Chemiluminescence detection reagent
Procedure:
-
Protein Extraction: Lyse the harvested cells from the dose-response experiment in RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel.
-
Separate the proteins by electrophoresis and transfer them to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Visualize the protein bands using a chemiluminescence detection system. An increase in cleaved Caspase-3 and cleaved PARP, and changes in the Bax/Bcl-2 ratio will confirm apoptosis induction.
Visualizations
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the putative signaling pathway for this compound-induced apoptosis and the general experimental workflow for determining the optimal concentration.
Caption: Putative signaling pathway of this compound-induced apoptosis.
Caption: Experimental workflow for determining the optimal this compound concentration.
References
- 1. Retinoid X receptor agonist this compound modulates the immune microenvironment in preclinical breast cancer models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Retinoid X receptor agonist this compound modulates the immune microenvironment in preclinical breast cancer models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
Methodology for Studying the Effect of LG100268 on the Immune System
Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals.
Introduction
LG100268 is a potent and selective synthetic agonist for the Retinoid X Receptor (RXR), a nuclear receptor that plays a crucial role in regulating gene expression related to cell differentiation, proliferation, and immune responses.[1][2] Upon activation by ligands like this compound, RXR forms heterodimers with other nuclear receptors, such as Retinoic Acid Receptors (RARs) and Peroxisome Proliferator-Activated Receptors (PPARs), to modulate the transcription of target genes.[1] Emerging evidence highlights the significant immunomodulatory properties of RXR agonists, demonstrating their potential in oncology and the treatment of inflammatory diseases.[3]
These application notes provide a comprehensive set of methodologies to study the effects of this compound on key aspects of the immune system. The protocols detailed below cover the assessment of this compound's impact on macrophage activation, T cell populations within a tumor microenvironment, and the suppressive function of myeloid-derived suppressor cells (MDSCs).
Data Presentation
The following tables summarize the expected quantitative data from the described experimental protocols, providing a structured format for easy comparison of results.
Table 1: Effect of this compound on Cytokine mRNA Expression in LPS-Stimulated RAW264.7 Macrophages
| Treatment | IL-1β (Fold Change) | IL-6 (Fold Change) | CSF3 (Fold Change) | CXCL2 (Fold Change) |
| Vehicle Control | 1.0 | 1.0 | 1.0 | 1.0 |
| LPS (100 ng/mL) | Value | Value | Value | Value |
| LPS + this compound (100 nM) | Value | Value | Value | Value |
| LPS + this compound (300 nM) | Value | Value | Value | Value |
| LPS + this compound (1 µM) | Value | Value | Value | Value |
Table 2: Effect of this compound on Immune Cell Populations in the Tumor Microenvironment (In Vivo Mouse Model)
| Treatment Group | % CD8+ of CD3+ T cells | % Activated CD4+ (CD25+) of CD4+ T cells | % MDSCs (CD11b+Gr1+) of CD45+ cells |
| Vehicle Control Diet | Value | Value | Value |
| This compound Diet (100 mg/kg) | Value | Value | Value |
Table 3: Effect of this compound on MDSC-Mediated T Cell Suppression (In Vitro Co-culture Assay)
| Condition | T Cell Proliferation (% of Control) |
| T cells alone (Activated) | 100% |
| T cells + MDSCs (Vehicle) | Value |
| T cells + MDSCs + this compound (100 nM) | Value |
| T cells + MDSCs + this compound (300 nM) | Value |
| T cells + MDSCs + this compound (1 µM) | Value |
Signaling Pathways and Experimental Workflows
References
Troubleshooting & Optimization
LG100268 Technical Support Center: Troubleshooting Solubility Issues
This technical support center provides guidance to researchers, scientists, and drug development professionals experiencing solubility issues with LG100268 in their experiments. The following information is presented in a question-and-answer format to directly address common challenges.
Frequently Asked Questions (FAQs)
Q1: What is the best solvent to dissolve this compound for in vitro experiments?
A1: Dimethyl sulfoxide (B87167) (DMSO) is the most commonly recommended solvent for preparing stock solutions of this compound.[1][2][3][4] It is soluble in DMSO up to 50 mM.[2][4] For optimal results, use freshly opened, anhydrous DMSO, as hygroscopic DMSO can negatively impact solubility.[1]
Q2: My this compound is not fully dissolving in DMSO, or it precipitated out of solution. What should I do?
A2: If you observe precipitation or incomplete dissolution, gentle warming and/or sonication can aid in dissolving the compound.[1] Ensure you are not exceeding the solubility limit. If the issue persists, consider preparing a fresh stock solution with new, anhydrous DMSO.
Q3: Can I use other solvents besides DMSO?
A3: Yes, other solvents can be used, though they may offer lower solubility. This compound is also soluble in N,N-Dimethylformamide (DMF) at 20 mg/mL and to a lesser extent in ethanol (B145695) at 1 mg/mL.[3] The choice of solvent should always be compatible with your specific experimental setup.
Q4: I need to prepare a working solution in an aqueous buffer for my cell-based assay, but the compound precipitates. How can I prevent this?
A4: Direct dilution of a concentrated DMSO stock into aqueous media often leads to precipitation of hydrophobic compounds like this compound. To avoid this, it is crucial to first prepare a clear, high-concentration stock solution in an appropriate organic solvent like DMSO.[1] When preparing the working solution, the final concentration of the organic solvent should be kept as low as possible and be tested for its effect on the cells. A serial dilution approach is often effective.
Q5: Are there any recommended co-solvent mixtures for in vivo studies that could be adapted for in vitro use?
A5: Yes, several co-solvent formulations have been established for in vivo administration and may be adaptable for specific in vitro experiments, provided the components are compatible with the assay. These include:
-
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline[1]
-
10% DMSO, 90% (20% SBE-β-CD in Saline)[1]
-
10% DMSO, 90% Corn Oil[1]
When adapting these for in vitro use, it is critical to determine the tolerance of your cell line or assay system to each component.
Troubleshooting Guide
Issue: Precipitate forms after adding this compound stock solution to aqueous culture medium.
| Potential Cause | Troubleshooting Step |
| Poor mixing | After adding the stock solution, mix the medium thoroughly but gently. Vortexing may be too harsh for some applications. |
| Final solvent concentration too high | Minimize the final DMSO concentration in your working solution. Ideally, it should be below 0.5%. |
| Temperature shock | Ensure both the stock solution and the aqueous medium are at room temperature before mixing. |
| Compound concentration exceeds aqueous solubility | Lower the final concentration of this compound in your working solution. |
Issue: Inconsistent results in binding assays.
| Potential Cause | Troubleshooting Step |
| Ligand solubility problem | Ensure this compound is fully dissolved in your assay buffer. Consider using a buffer with a small, optimized percentage of a co-solvent. |
| Non-specific binding | High background noise can be due to non-specific binding. Optimize blocking conditions to mitigate this.[5] |
| Reagent quality | Verify the quality and concentration of all reagents, including this compound.[5] |
Data Presentation
Table 1: Solubility of this compound in Various Solvents
| Solvent | Maximum Concentration (mM) | Maximum Concentration (mg/mL) | Source |
| DMSO | 50 | 18.17 | [4] |
| DMSO | - | 20 | [3] |
| DMSO | 15.30 | 5.56 | [1] |
| DMF | - | 20 | [3] |
| Ethanol | - | 1 | [3] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO
-
Materials: this compound powder, anhydrous DMSO, sterile microcentrifuge tubes.
-
Calculation: The molecular weight of this compound is 363.49 g/mol .[2][4] To prepare a 10 mM solution, you will need 3.635 mg of this compound per 1 mL of DMSO.
-
Procedure: a. Weigh out the required amount of this compound powder into a sterile microcentrifuge tube. b. Add the calculated volume of anhydrous DMSO. c. Vortex briefly and/or sonicate in a water bath until the compound is completely dissolved. d. Store the stock solution at -20°C or -80°C for long-term storage.[1][2]
Protocol 2: Preparation of a Working Solution for Cell-Based Assays
-
Materials: 10 mM this compound stock solution in DMSO, sterile cell culture medium.
-
Procedure: a. Thaw the 10 mM stock solution at room temperature. b. Perform a serial dilution of the stock solution in cell culture medium to achieve the desired final concentration. For example, to make a 10 µM working solution, you can add 1 µL of the 10 mM stock to 999 µL of medium. c. Mix thoroughly by gentle pipetting or inversion. d. Add the final working solution to your cells. Ensure the final DMSO concentration is not toxic to the cells (typically ≤ 0.5%).
Visualizations
References
Technical Support Center: Managing LG100268-Induced Side Effects in Animal Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing the selective Retinoid X Receptor (RXR) agonist, LG100268, in animal studies. The information is designed to help anticipate, manage, and mitigate potential side effects, ensuring the integrity of your research and the welfare of your animal subjects.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and selective synthetic agonist for the Retinoid X Receptor (RXR). It exhibits high binding affinity for all three RXR subtypes (α, β, and γ) and displays over 1000-fold selectivity for RXR over Retinoic Acid Receptors (RARs).[1] Its primary mechanism of action involves the activation of RXR homodimers and heterodimers with other nuclear receptors, such as Peroxisome Proliferator-Activated Receptors (PPARs), Liver X Receptors (LXRs), and Thyroid Hormone Receptors (TRs). This activation modulates the transcription of a wide array of target genes involved in various physiological processes.
Q2: What are the most commonly reported side effects of this compound in animal studies?
A2: The most frequently observed side effects in animal models treated with this compound are hypothyroidism, hypertriglyceridemia, and hepatomegaly.[2] These effects are generally considered class effects for RXR agonists.
Q3: Are there any general signs of toxicity I should monitor for in my animals?
A3: Yes, beyond the specific side effects, it is crucial to monitor for general signs of toxicity. These can include, but are not limited to, weight loss, decreased food and water consumption, changes in physical appearance (e.g., piloerection, hunched posture), and alterations in behavior (e.g., lethargy, decreased activity).[3][4]
Troubleshooting Guides
Issue 1: Hypothyroidism
Q1: Why does this compound cause hypothyroidism?
A1: this compound-induced hypothyroidism is primarily a central hypothyroidism. It is caused by the suppression of thyroid-stimulating hormone (TSH) secretion from the pituitary gland. This reduction in TSH leads to decreased production and release of thyroid hormones (T4 and T3) from the thyroid gland.
Q2: What are the typical signs of hypothyroidism in rodents?
A2: In rodents, signs of hypothyroidism can be subtle but may include decreased metabolic rate, reduced activity levels, and changes in body weight. The most reliable method for diagnosing hypothyroidism is through measurement of serum TSH, T4, and T3 levels.
Q3: How can I monitor for and confirm hypothyroidism in my study?
A3: Regular blood sampling for analysis of thyroid hormone levels is the most effective monitoring strategy. A significant decrease in serum TSH, T4, and T3 concentrations compared to control animals is indicative of hypothyroidism.
Q4: What can I do to manage this compound-induced hypothyroidism?
A4: If the hypothyroidism is a confounding factor for your study's endpoints, thyroid hormone replacement therapy can be considered. However, it's important to note that in rats, L-T4 monotherapy may not normalize serum T3, T4, and TSH simultaneously due to differences in thyroid hormone metabolism compared to humans.[5] Careful dose adjustments and monitoring are crucial.
Issue 2: Hypertriglyceridemia
Q1: What is the mechanism behind this compound-induced hypertriglyceridemia?
A1: The precise mechanism is complex and may involve multiple pathways. RXR activation can influence the expression of genes involved in lipid metabolism. While some studies suggest that RXR-selective agonists have a lower potential to induce hypertriglyceridemia compared to RAR-active retinoids, it can still occur.
Q2: How should I monitor for hypertriglyceridemia?
A2: Regular monitoring of fasting serum triglyceride levels is recommended. Blood samples should be collected at baseline and at regular intervals throughout the study.
Q3: My animals have developed severe hypertriglyceridemia. What are my options?
A3: Management of drug-induced hypertriglyceridemia in a research setting can be challenging. If the elevated triglycerides are impacting the study's validity, several strategies can be considered, though their use must be carefully justified in the experimental protocol:
-
Dietary Modification: Switching to a low-fat diet may help mitigate the increase in triglycerides.
-
Lipid-Lowering Agents: The use of fibrates (e.g., gemfibrozil, fenofibrate) or other lipid-lowering drugs has been explored in animal models of hypertriglyceridemia.[6] However, the potential for drug-drug interactions with this compound must be considered.
Issue 3: Hepatomegaly
Q1: Why does this compound cause hepatomegaly?
A1: this compound can induce hepatomegaly (enlarged liver) in rodents.[2] This is often associated with an increase in liver mass and may be accompanied by hepatic fat accumulation. The underlying mechanism involves the activation of nuclear receptors in the liver that regulate genes involved in cell growth and lipid metabolism.
Q2: How do I monitor for hepatomegaly and assess liver function?
A2:
-
Physical Examination: While not always palpable, significant liver enlargement may be detectable.
-
Organ Weight: At the end of the study, the liver weight should be recorded and expressed as a percentage of the total body weight for comparison between groups.
-
Serum Biochemistry: Regular monitoring of liver enzymes such as alanine (B10760859) aminotransferase (ALT) and aspartate aminotransferase (AST) can indicate liver damage.
-
Histopathology: Microscopic examination of liver tissue is crucial to assess for cellular changes, such as hypertrophy, fat accumulation (steatosis), inflammation, and necrosis.[7]
Q3: What should I do if I observe signs of severe liver toxicity?
A3: If animals show signs of severe liver toxicity (e.g., jaundice, significant elevation in liver enzymes, severe histopathological changes), it may be necessary to adjust the dose of this compound or, in severe cases, euthanize the affected animals according to humane endpoint guidelines.
Data Presentation
Table 1: Summary of this compound Administration Protocols in Rodents
| Species | Route of Administration | Dosage Range | Vehicle | Reference |
| Mouse | Oral gavage | 50 mg/kg | Not specified | [6] |
| Mouse | Diet | 100 mg/kg of diet | Diet | [8][9] |
| Rat | Oral gavage | Up to highest doses tested without effect on triglycerides | Not specified |
Table 2: Key Monitoring Parameters for this compound-Induced Side Effects
| Side Effect | Primary Monitoring Parameter | Secondary Monitoring Parameters | Frequency of Monitoring |
| Hypothyroidism | Serum TSH, T4, T3 | Body weight, activity levels | Baseline, and at regular intervals (e.g., weekly or bi-weekly) |
| Hypertriglyceridemia | Fasting Serum Triglycerides | Serum cholesterol | Baseline, and at regular intervals (e.g., weekly or bi-weekly) |
| Hepatomegaly | Liver weight (at necropsy) | Serum ALT, AST, histopathology | Baseline for serum enzymes, and at regular intervals; histopathology at study termination |
Experimental Protocols
Protocol 1: Monitoring Thyroid Function
-
Animal Preparation: Acclimatize animals to handling and restraint procedures to minimize stress-induced hormonal changes.
-
Blood Collection: Collect blood samples (approximately 100-200 µL for mice) via a suitable method (e.g., tail vein, saphenous vein, or retro-orbital sinus under anesthesia).
-
Sample Processing: Allow blood to clot at room temperature, then centrifuge to separate serum. Store serum at -80°C until analysis.
-
Hormone Analysis: Analyze serum TSH, total T4, and total T3 concentrations using commercially available ELISA kits specific for the animal species.
-
Data Analysis: Compare hormone levels between this compound-treated and vehicle-treated control groups using appropriate statistical methods.
Protocol 2: Assessment of Liver Function and Histopathology
-
Serum Biochemistry:
-
Collect blood as described in Protocol 1.
-
Use a serum chemistry analyzer to measure ALT and AST levels.
-
-
Necropsy and Organ Collection:
-
At the designated study endpoint, euthanize animals according to approved IACUC protocols.
-
Perform a gross examination of the liver.
-
Carefully dissect and weigh the entire liver. Calculate the liver-to-body weight ratio.
-
-
Histopathology:
-
Collect sections from multiple liver lobes.
-
Fix the tissue samples in 10% neutral buffered formalin for at least 24 hours.
-
Process the fixed tissues, embed in paraffin, and section at 4-5 µm.
-
Stain sections with Hematoxylin and Eosin (H&E).
-
A board-certified veterinary pathologist should perform a blinded microscopic evaluation of the liver sections, assessing for hepatocellular hypertrophy, steatosis, inflammation, necrosis, and any other abnormalities.[7]
-
Mandatory Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. The RXR agonist this compound causes hepatomegaly, improves glycaemic control and decreases cardiovascular risk and cachexia in diabetic mice suffering from pancreatic beta-cell dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. az.research.umich.edu [az.research.umich.edu]
- 4. Food Restriction for Rodents | Research Animal Care and Safety [animalcare.illinois.edu]
- 5. American Thyroid Association Guide to Investigating Thyroid Hormone Economy and Action in Rodent and Cell Models: Report of the American Thyroid Association Task Force on Approaches and Strategies to Investigate Thyroid Hormone Economy and Action - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Management of Hypertriglyceridemia: Common Questions and Answers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. tvmdl.tamu.edu [tvmdl.tamu.edu]
- 8. Hypertriglyceridemia and Atherosclerosis: Using Human Research to Guide Mechanistic Studies in Animal Models - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Experimental Animal and In Vitro Study Designs - Evaluating Chemical and Other Agent Exposures for Reproductive and Developmental Toxicity - NCBI Bookshelf [ncbi.nlm.nih.gov]
LG100268 Technical Support Center: Optimizing Dosage and Minimizing Toxicity
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the use of LG100268. The information is designed to help optimize experimental dosage while minimizing potential toxicity.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and selective retinoid X receptor (RXR) agonist.[1][2] It displays over 1000-fold selectivity for RXR over retinoic acid receptors (RARs).[1][2] this compound activates RXR homodimers and heterodimers, which then function as ligand-dependent transcription factors to regulate a variety of cellular processes, including proliferation and differentiation.[1][3]
Q2: What are the known toxicities associated with this compound?
In rodent studies, this compound has been associated with adverse effects such as hypertriglyceridemia (elevated triglycerides) and hypothyroidism (suppression of the thyroid hormone axis).[4][5] It has also been noted to cause hepatomegaly (enlarged liver) in diabetic mice.[6] Researchers should be mindful of these potential toxicities when designing in vivo experiments.
Q3: What are typical in vitro concentrations for this compound?
This compound is a potent RXR agonist with EC50 values in the low nanomolar range (3-4 nM) for RXR isoforms.[1] Effective concentrations in in vitro studies have been reported in the range of 100 nM to 1 µM. For example, a 24-hour treatment with 100 nM - 1 µM this compound has been shown to downregulate CSF3 and decrease CXCL2 and IL-1β mRNA expression in RAW264.7 cells.[1]
Q4: What is a common in vivo dosage for this compound in mice?
In preclinical breast cancer models using MMTV-Neu and MMTV-PyMT mice, a common dosage of this compound is 100 mg/kg of diet.[3] This is roughly equivalent to 25 mg/kg of body weight.[3] In lung carcinogenesis studies in A/J mice, this compound has been administered at 40 mg/kg of diet.[4]
Troubleshooting Guides
Issue 1: Unexpected Cell Death or Low Viability in In Vitro Cultures
-
Question: I am observing significant cell death in my cultures when treating with this compound. How can I troubleshoot this?
-
Answer:
-
Confirm Drug Concentration: Ensure that the final concentration of this compound in your culture medium is correct. Serial dilution errors can lead to excessively high concentrations.
-
Solvent Toxicity: Check the final concentration of your solvent (e.g., DMSO). It is recommended to keep the final DMSO concentration below 0.1% (v/v) to avoid solvent-induced toxicity. Prepare a vehicle control with the same solvent concentration to compare against.
-
Dose-Response and Time-Course: Perform a dose-response experiment with a wider range of this compound concentrations to determine the optimal, non-toxic concentration for your specific cell line. Also, consider a time-course experiment to see if toxicity is time-dependent.
-
Cell Line Sensitivity: Different cell lines can have varying sensitivities to RXR agonists. It is possible your cell line is particularly sensitive. A thorough literature search for your specific cell line and retinoid treatment is recommended.
-
Issue 2: In Vivo Toxicity Signs (e.g., Weight Loss, Lethargy) in Animal Models
-
Question: My mice are showing signs of toxicity (e.g., significant weight loss, lethargy) after being treated with this compound. What steps should I take?
-
Answer:
-
Dosage Reduction: Consider reducing the dosage. While 100 mg/kg in the diet is a reported dose, it may not be well-tolerated in all mouse strains or under all experimental conditions. A dose de-escalation study may be necessary.
-
Monitor Key Biomarkers: Given the known toxicities, it is crucial to monitor relevant biomarkers.
-
Hypertriglyceridemia: Collect blood samples to measure plasma triglyceride levels.
-
Hypothyroidism: Monitor thyroid hormone levels (T3, T4) and thyroid-stimulating hormone (TSH). A rapid decrease in TSH can be an early indicator of this side effect.[5]
-
-
Combination Therapy Effects: If using this compound in combination with other agents, be aware of potential synergistic toxicities. It may be necessary to reduce the dosage of one or both agents.
-
Animal Health Monitoring: Implement a rigorous animal health monitoring plan. This should include daily observation, regular body weight measurements, and a clear endpoint protocol for animals showing severe signs of toxicity.
-
Data Presentation
Table 1: In Vitro Activity of this compound
| Parameter | Value | Source |
| EC50 (RXR-α) | 4 nM | [1] |
| EC50 (RXR-β) | 3 nM | [1] |
| EC50 (RXR-γ) | 4 nM | [1] |
| Ki (RXR-α) | 3.4 nM | [1] |
| Ki (RXR-β) | 6.2 nM | [1] |
| Ki (RXR-γ) | 9.2 nM | [1] |
| Selectivity | >1000-fold for RXR over RAR | [1][2] |
Table 2: In Vivo Dosages of this compound in Murine Models
| Animal Model | Dosage | Administration Route | Study Context | Source |
| MMTV-Neu Mice | 100 mg/kg diet | Oral | Breast Cancer | [3] |
| MMTV-PyMT Mice | 100 mg/kg diet | Oral | Breast Cancer | [3] |
| A/J Mice | 40 mg/kg diet | Oral | Lung Carcinogenesis Prevention | [4] |
| A/J Mice | 50 mg/kg diet (with carboplatin) | Oral | Lung Tumor Growth | [1] |
| db/db Mice | Not Specified | Not Specified | Diabetes | [6] |
Experimental Protocols
Protocol 1: In Vitro Dose-Response Study for this compound
-
Cell Plating: Seed your cells of interest in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
This compound Preparation: Prepare a stock solution of this compound in DMSO (e.g., 10 mM). From this, create a series of dilutions in your cell culture medium. A common starting range for a dose-response curve would be from 1 nM to 10 µM.
-
Vehicle Control: Prepare a vehicle control with the same final concentration of DMSO as your highest this compound concentration.
-
Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of this compound or the vehicle control.
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
Cell Viability Assay: After incubation, assess cell viability using a standard method such as an MTT, XTT, or CellTiter-Glo assay.
-
Data Analysis: Plot the cell viability against the log of the this compound concentration to determine the IC50 (half-maximal inhibitory concentration).
Protocol 2: In Vivo Efficacy and Toxicity Study of this compound in a Xenograft Model
-
Animal Acclimatization: Acclimate the mice to the facility for at least one week before the start of the experiment.
-
Tumor Implantation: Implant tumor cells subcutaneously into the flank of the mice.
-
Tumor Growth Monitoring: Monitor tumor growth using calipers. Once tumors reach a predetermined size (e.g., 100 mm³), randomize the mice into treatment and control groups.
-
Diet Preparation: Prepare the control and this compound-containing diets. For a 100 mg/kg diet, mix 100 mg of this compound per kg of standard rodent chow.
-
Treatment Administration: Provide the respective diets to the mice ad libitum.
-
Monitoring:
-
Tumor Volume: Measure tumor volume 2-3 times per week.
-
Body Weight: Record the body weight of each mouse 2-3 times per week.
-
Clinical Observations: Perform daily checks for any signs of toxicity (e.g., changes in behavior, posture, or fur).
-
-
Blood Collection: At the end of the study (and potentially at interim time points), collect blood via cardiac puncture or another approved method for analysis of triglycerides and thyroid hormones.
-
Tissue Harvesting: Euthanize the mice and harvest tumors and other relevant organs (e.g., liver) for further analysis (e.g., histology, gene expression).
Visualizations
Caption: Simplified signaling pathway of this compound as an RXR agonist.
Caption: Workflow for an in vitro dose-response experiment.
Caption: Decision tree for troubleshooting in vivo toxicity.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. rndsystems.com [rndsystems.com]
- 3. Retinoid X receptor agonist this compound modulates the immune microenvironment in preclinical breast cancer models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Therapeutic Potential of Retinoid X Receptor Modulators for the Treatment of the Metabolic Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The RXR agonist this compound causes hepatomegaly, improves glycaemic control and decreases cardiovascular risk and cachexia in diabetic mice suffering from pancreatic beta-cell dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Resistance to LG100268 Treatment in Cancer Cells
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address potential challenges during experiments with the Retinoid X Receptor (RXR) agonist, LG100268. The information is presented in a question-and-answer format to directly tackle specific issues you may encounter.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action in cancer cells?
A1: this compound is a potent and selective synthetic agonist for the Retinoid X Receptor (RXR).[1] RXRs are nuclear receptors that function as ligand-dependent transcription factors.[2][3] Upon binding to this compound, RXR can form homodimers (RXR/RXR) or heterodimers with other nuclear receptors, such as Peroxisome Proliferator-Activated Receptors (PPARs), Liver X Receptors (LXRs), and Retinoic Acid Receptors (RARs).[2][3][4] This ligand-activated complex then binds to specific DNA sequences called Retinoid X Response Elements (RXREs) in the promoter regions of target genes, leading to the recruitment of coactivators and subsequent modulation of gene transcription.[4][5] In cancer, this can affect various cellular processes including proliferation, differentiation, apoptosis, and inflammation.[2][6][7]
Q2: My cancer cell line is not responding to this compound treatment. What are the possible reasons?
A2: Lack of response to this compound can be attributed to several factors:
-
Low or absent RXR expression: The target receptor (RXRα, β, or γ) may not be expressed at sufficient levels in your cancer cell line.
-
Cell line specific differences: The cellular context, including the expression of heterodimerization partners and coregulators, can influence the response to RXR agonists.
-
Drug concentration and stability: The concentration of this compound may be suboptimal, or the compound may have degraded.
-
Experimental conditions: Assay-specific parameters, such as incubation time and cell density, can impact the observed effect.
-
Intrinsic or acquired resistance: The cancer cells may have inherent mechanisms that prevent a response or may have developed resistance over time.
Q3: What are the potential molecular mechanisms of resistance to RXR agonists like this compound?
A3: While specific resistance mechanisms to this compound are not yet well-documented, potential mechanisms can be extrapolated from research on other nuclear receptor-targeted therapies and general drug resistance:
-
Altered RXR expression or mutation: Reduced expression or mutations in the RXR gene could impair ligand binding or downstream signaling.
-
Changes in coregulator expression: The balance of coactivators and corepressors is crucial for RXR-mediated transcription.[5][8][9] Overexpression of corepressors (e.g., SMRT, N-CoR) or downregulation of coactivators could lead to a blunted transcriptional response.[10]
-
Increased drug efflux: Overexpression of ATP-binding cassette (ABC) transporters can pump this compound out of the cell, reducing its intracellular concentration.
-
Activation of alternative signaling pathways: Cancer cells might activate compensatory signaling pathways to bypass the effects of RXR activation.[6]
-
Post-translational modifications of RXR: Phosphorylation or other modifications of the RXR protein could affect its activity and response to this compound.[7]
Q4: Can this compound be used in combination with other anti-cancer agents?
A4: Yes, preclinical studies have shown that this compound can be effective in combination with other therapies. For instance, in murine models of breast cancer, this compound combined with anti-PD-L1 antibodies increased the infiltration of cytotoxic CD8 T cells and apoptosis.[11][12] This suggests that this compound can modulate the tumor microenvironment to enhance the efficacy of immunotherapies.[11][12]
Troubleshooting Guides
Problem 1: No observable effect of this compound on cancer cell viability.
| Possible Cause | Troubleshooting Step |
| Suboptimal drug concentration | Perform a dose-response experiment with a wide range of this compound concentrations (e.g., 1 nM to 10 µM) to determine the IC50 for your cell line. |
| Incorrect assessment of cell viability | Use multiple, mechanistically different cell viability assays (e.g., a metabolic assay like MTT or CellTiter-Glo, and a cytotoxicity assay like LDH release or a live/dead stain) to confirm the results. |
| Insufficient treatment duration | Conduct a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal treatment duration for observing an effect. |
| Low or absent RXR expression | Assess the expression of RXRα, RXRβ, and RXRγ at both the mRNA (qPCR) and protein (Western blot) levels in your cancer cell line. |
| Degraded this compound | Ensure proper storage of the this compound stock solution (e.g., at -80°C) and use a freshly prepared working solution for each experiment. |
Problem 2: Developing acquired resistance to this compound over time.
| Possible Cause | Troubleshooting Step |
| Development of a resistant cell population | Generate an this compound-resistant cell line by continuous exposure to increasing concentrations of the drug. Use the parental and resistant cell lines for comparative studies. |
| Increased drug efflux | Compare the expression of common ABC transporters (e.g., ABCB1, ABCG2) between parental and resistant cells using qPCR and Western blotting. |
| Alterations in the RXR signaling pathway | Analyze the expression and post-translational modifications of RXR and its key coregulators in parental versus resistant cells. |
| Activation of bypass signaling pathways | Use pathway-focused PCR arrays or proteomic approaches to identify upregulated pro-survival pathways in the resistant cells. |
Data Presentation
Table 1: Example of a Dose-Response Experiment for this compound
| This compound Concentration (nM) | Cell Viability (%) | Standard Deviation |
| 0 (Vehicle Control) | 100 | 5.2 |
| 1 | 98 | 4.8 |
| 10 | 85 | 6.1 |
| 100 | 62 | 5.5 |
| 1000 | 45 | 4.9 |
| 10000 | 25 | 3.7 |
Table 2: Example of qPCR Analysis of RXR Isoform Expression
| Gene | Relative mRNA Expression (Parental) | Relative mRNA Expression (Resistant) | Fold Change (Resistant vs. Parental) |
| RXRA | 1.0 | 0.4 | -2.5 |
| RXRB | 1.5 | 1.6 | 1.07 |
| RXRG | 0.8 | 0.7 | -1.14 |
| ABCB1 | 1.0 | 8.5 | 8.5 |
Experimental Protocols
Protocol 1: Cell Viability Assessment using MTT Assay
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treatment: Treat the cells with a serial dilution of this compound or vehicle control for the desired duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well at a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Protocol 2: Western Blotting for RXRα Expression
-
Protein Extraction: Lyse parental and this compound-resistant cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer and separate them on a polyacrylamide gel by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for RXRα overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
Protocol 3: Quantitative PCR (qPCR) for Gene Expression Analysis
-
RNA Extraction: Isolate total RNA from parental and this compound-resistant cells using a commercial RNA extraction kit.
-
cDNA Synthesis: Reverse transcribe the RNA into complementary DNA (cDNA) using a reverse transcriptase enzyme and random primers or oligo(dT) primers.
-
qPCR Reaction: Set up the qPCR reaction using a SYBR Green or TaqMan-based master mix, cDNA template, and primers specific for the target gene (e.g., RXRA, ABCB1) and a reference gene (e.g., ACTB, GAPDH).
-
Thermal Cycling: Perform the qPCR on a real-time PCR instrument.
-
Data Analysis: Calculate the relative gene expression using the ΔΔCt method, normalizing the target gene expression to the reference gene expression.
Visualizations
Caption: this compound signaling pathway.
Caption: Troubleshooting workflow for this compound resistance.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. RXR signaling targeted cancer therapy [the-innovation.org]
- 3. iomcworld.com [iomcworld.com]
- 4. Retinoid X receptor - Wikipedia [en.wikipedia.org]
- 5. Retinoid receptors and their coregulators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Targeting truncated RXRα for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. the-innovation.org [the-innovation.org]
- 8. The corepressor CTBP2 is a coactivator of retinoic acid receptor/retinoid X receptor in retinoic acid signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pnas.org [pnas.org]
- 10. pnas.org [pnas.org]
- 11. Retinoid X receptor agonist this compound modulates the immune microenvironment in preclinical breast cancer models - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Retinoid X receptor agonist this compound modulates the immune microenvironment in preclinical breast cancer models - PubMed [pubmed.ncbi.nlm.nih.gov]
how to avoid off-target effects of LG100268
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of LG100268, a potent and selective Retinoid X Receptor (RXR) agonist. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to facilitate successful experiments while minimizing and understanding potential off-target effects.
I. Troubleshooting Guides
This section addresses common issues encountered during experiments with this compound in a question-and-answer format.
| Issue | Possible Cause | Recommended Solution |
| Inconsistent results in cell-based assays | Cell line variability, passage number, or health. | Use a consistent cell line and passage number. Regularly check for mycoplasma contamination. Ensure cells are healthy and not overgrown before treatment. |
| Reagent quality or preparation. | Use high-purity this compound. Prepare fresh stock solutions in an appropriate solvent like DMSO and store them correctly.[1] Avoid repeated freeze-thaw cycles. | |
| Assay conditions. | Optimize cell seeding density, treatment duration, and this compound concentration. Ensure consistent incubation conditions (temperature, CO2). | |
| High background in luciferase reporter assays | "Leaky" promoter in the reporter plasmid. | Use a reporter plasmid with a minimal promoter that shows low basal activity. |
| Autofluorescence of this compound. | Run a control with this compound and cell-free lysis buffer to check for autofluorescence at the emission wavelength of the reporter. | |
| Sub-optimal lysis or substrate reagents. | Use fresh, high-quality lysis buffers and luciferase substrates. Ensure complete cell lysis. | |
| Unexpected changes in animal weight during in vivo studies | Off-target metabolic effects. | This compound can influence metabolic parameters.[2] Monitor food and water intake. Include a pair-fed control group to distinguish between direct drug effects and effects due to altered food consumption. |
| Vehicle effects. | The vehicle used to dissolve and administer this compound can have its own effects. Always include a vehicle-only control group. | |
| Difficulty distinguishing on-target vs. off-target gene expression changes | Pleiotropic effects of RXR activation. | RXR forms heterodimers with many other nuclear receptors, leading to broad transcriptional changes.[3] Use transcriptomic profiling (e.g., RNA-seq) to get a global view of gene expression changes. |
| Employ control compounds, such as an inactive analog of this compound if available, or an RXR antagonist to confirm that the observed effects are RXR-mediated. | ||
| Validate key gene expression changes with a secondary method like qRT-PCR. |
II. Frequently Asked Questions (FAQs)
On-Target Effects and Mechanism of Action
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a potent and selective agonist for Retinoid X Receptors (RXRs), including RXRα, RXRβ, and RXRγ.[4] Upon binding, it activates RXRs, which can function as homodimers or as heterodimers with other nuclear receptors like PPARs, LXRs, and RARs.[3][5] This activation leads to the regulation of target gene transcription involved in various cellular processes.
Q2: How can I confirm that this compound is activating RXR in my experimental system?
A2: A luciferase reporter gene assay is a standard method. In this assay, cells are transfected with a plasmid containing a luciferase gene driven by an RXR response element (RXRE). Increased luciferase activity upon this compound treatment indicates RXR activation.
Off-Target Effects: Hypothyroidism
Q3: What is the evidence for this compound inducing hypothyroidism?
A3: Studies in rodents have shown that this compound can cause a rapid decline in circulating thyroid-stimulating hormone (TSH) levels, followed by a more gradual decrease in thyroxine (T4) and triiodothyronine (T3) levels.[6]
Q4: What is the mechanism of this compound-induced hypothyroidism?
A4: this compound appears to induce hypothyroidism primarily by reducing TSH secretion from the anterior pituitary gland.[6] This effect is independent of the transcriptional suppression of the TSHβ gene.[6]
Q5: How can I monitor for hypothyroidism in my animal studies?
A5: Regularly collect blood samples to measure serum TSH and T4 levels using commercially available ELISA kits or radioimmunoassays.[7][8]
Q6: Are there ways to mitigate this compound-induced hypothyroidism in a research setting?
A6: While challenging to avoid completely due to the on-target RXR activation in the pituitary, you can:
-
Use the lowest effective dose of this compound.
-
Monitor thyroid hormone levels and consider co-administration of levothyroxine as a rescue strategy if maintaining euthyroid status is critical for the experimental endpoint.
-
Investigate the use of RXR antagonists as a control to confirm the effect is RXR-mediated.[9][10]
Off-Target Effects: Hypertriglyceridemia
Q7: Can this compound affect lipid levels?
A7: Yes, RXR agonists, including this compound, have been shown to impact lipid metabolism and can lead to an increase in serum triglycerides.[11]
Q8: What is the proposed mechanism for this effect?
A8: Activation of RXR/LXR heterodimers can lead to the induction of sterol regulatory element-binding protein-1c (SREBP-1c), a key transcription factor that promotes fatty acid and triglyceride synthesis in the liver.[3]
Q9: How should I monitor for changes in triglyceride levels?
A9: Collect fasting blood samples from animals and measure serum triglyceride levels using a commercial enzymatic assay kit.
Q10: What strategies can be employed to manage hypertriglyceridemia in research animals treated with this compound?
A10:
-
Use a well-defined, controlled diet for the study animals.
-
Consider co-treatment with a lipid-lowering agent like a fibrate, if it does not interfere with the primary experimental question, to manage high triglyceride levels.[12]
-
Include appropriate control groups to isolate the effect of this compound on lipid profiles.
Off-Target Effects: Hepatomegaly
Q11: Is hepatomegaly a known side effect of this compound?
A11: Yes, in some animal models, particularly in diabetic mice, this compound has been observed to cause an increase in liver mass (hepatomegaly).[2]
Q12: What is the underlying cause of this compound-induced hepatomegaly?
A12: The hepatomegaly is associated with hepatic fat accumulation and an increase in the number of peroxisomes, suggesting a significant impact on liver metabolism.[2]
Q13: How can I assess for hepatomegaly and liver toxicity?
A13:
-
At the end of the study, necropsy the animals and record the liver weight. Calculate the liver-to-body weight ratio.
-
Collect blood to measure liver function enzymes such as alanine (B10760859) aminotransferase (ALT) and alkaline phosphatase (ALP).
-
Perform histological analysis (e.g., H&E staining) of liver tissue to look for cellular changes, such as hypertrophy, hyperplasia, and steatosis.
III. Quantitative Data Summary
Table 1: In Vitro Activity of this compound
| Parameter | Receptor | Value | Reference |
| EC50 | RXRα | 4 nM | [4] |
| RXRβ | 3 nM | [4] | |
| RXRγ | 4 nM | [4] | |
| Ki | RXRα | 3.4 nM | [4] |
| RXRβ | 6.2 nM | [4] | |
| RXRγ | 9.2 nM | [4] | |
| Selectivity | RXR over RAR | >1000-fold | [1] |
IV. Key Experimental Protocols
Protocol 1: RXR Luciferase Reporter Gene Assay
Objective: To quantify the activation of RXR by this compound in a cell-based assay.
Materials:
-
HEK293T cells
-
DMEM with 10% charcoal-stripped FBS
-
RXR expression plasmid (e.g., pCMX-hRXRα)
-
RXRE-luciferase reporter plasmid (e.g., pGL3-RXRE-luc)
-
Control plasmid for transfection normalization (e.g., pRL-TK, expressing Renilla luciferase)
-
Transfection reagent (e.g., Lipofectamine® 2000)
-
This compound
-
DMSO
-
96-well white, clear-bottom plates
-
Dual-luciferase reporter assay system
-
Luminometer
Procedure:
-
Cell Seeding: Seed HEK293T cells in a 96-well plate at a density of 2 x 104 cells per well in 100 µL of DMEM with 10% charcoal-stripped FBS. Incubate overnight.[13]
-
Transfection:
-
Prepare a transfection mix containing the RXR expression plasmid, RXRE-luciferase reporter plasmid, and the control plasmid.
-
Add the transfection reagent according to the manufacturer's protocol.
-
Add the transfection complex to the cells and incubate for 24 hours.[13]
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in serum-free DMEM. The final DMSO concentration should be ≤ 0.1%.
-
Remove the transfection medium and add the this compound dilutions to the cells. Include a vehicle control (DMSO only).
-
Incubate for 18-24 hours.[13]
-
-
Luciferase Assay:
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.
-
Calculate the fold activation relative to the vehicle control.
-
Plot the fold activation against the log of the this compound concentration to generate a dose-response curve and determine the EC50.
-
Protocol 2: Assessment of Off-Target Effects in Mice
Objective: To monitor for hypothyroidism, hypertriglyceridemia, and hepatomegaly in mice treated with this compound.
Materials:
-
Mice (strain as appropriate for the study)
-
This compound
-
Vehicle (e.g., corn oil, 0.5% carboxymethylcellulose)
-
Blood collection supplies (e.g., capillary tubes, microcentrifuge tubes)
-
ELISA kits for TSH and T4
-
Triglyceride measurement kit
-
ALT and ALP measurement kits
-
Necropsy tools
-
Formalin for tissue fixation
Procedure:
-
Animal Dosing:
-
Acclimatize animals and divide them into control (vehicle) and treatment (this compound) groups.
-
Administer this compound or vehicle daily by oral gavage at the desired dose.
-
-
Monitoring:
-
Monitor animal health and body weight regularly.
-
Collect blood samples (e.g., via tail vein or retro-orbital sinus) at baseline and at specified time points during the study. For triglyceride measurement, fasting is recommended.
-
-
Biochemical Analysis:
-
Terminal Procedures:
-
At the end of the study, euthanize the animals.
-
Perform a final blood collection via cardiac puncture.
-
Perform a gross necropsy.
-
Excise the liver, blot it dry, and weigh it. Calculate the liver-to-body weight ratio.
-
Fix a portion of the liver in 10% neutral buffered formalin for histological analysis.
-
V. Visualizations
Caption: this compound signaling pathway.
Caption: Experimental workflow for this compound.
Caption: Troubleshooting logic for this compound experiments.
References
- 1. Transcriptional Modulations by RXR Agonists Are Only Partially Subordinated to PPARα Signaling and Attest Additional, Organ-Specific, Molecular Cross-Talks - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The RXR agonist this compound causes hepatomegaly, improves glycaemic control and decreases cardiovascular risk and cachexia in diabetic mice suffering from pancreatic beta-cell dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A Review of the Molecular Design and Biological Activities of RXR Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. eubopen.org [eubopen.org]
- 6. Mechanism of selective retinoid X receptor agonist-induced hypothyroidism in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. TSH Testing in Rats - TSH Rat ELISA Instruction [rmdiagnostics.com]
- 8. scispace.com [scispace.com]
- 9. A rexinoid antagonist increases the hypothalamic-pituitary-thyroid set point in mice and thyrotrope cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A Rexinoid Antagonist Increases the Hypothalamic-Pituitary-Thyroid Set Point in Mice and Thyrotrope Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ahajournals.org [ahajournals.org]
- 12. Hypertriglyceridemia Treatment & Management: Approach Considerations, Pharmacologic Therapy, Adult Treatment Panel Guidelines [emedicine.medscape.com]
- 13. benchchem.com [benchchem.com]
- 14. assaygenie.com [assaygenie.com]
Technical Support Center: Addressing Hypothyroidism as a Side Effect of LG100268
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding hypothyroidism observed as a side effect of the Retinoid X Receptor (RXR) agonist, LG100268.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism by which this compound induces hypothyroidism?
A1: this compound, a selective RXR agonist, induces central hypothyroidism through a multi-faceted mechanism primarily targeting the pituitary gland. The principal actions include the rapid suppression of thyroid-stimulating hormone (TSH) secretion and a reduction in the transcription of the TSH beta subunit (TSHβ) gene.[1][2][3] This leads to decreased production of thyroid hormones T4 and T3 from the thyroid gland.
Q2: How quickly can we expect to see changes in thyroid hormone levels after this compound administration?
A2: The effects on the thyroid axis are rapid. A significant decline in serum TSH levels can be observed in as little as 30 to 60 minutes after a single oral dose of this compound in animal models.[1][4] Reductions in total T4 and T3 levels follow, typically reaching statistical significance within 24 hours of treatment.[1][4]
Q3: Is the hypothyroidism induced by this compound reversible?
A3: Yes, studies on related RXR agonists like bexarotene (B63655) have shown that the induced central hypothyroidism is reversible upon discontinuation of the treatment.[5] Thyroid function typically returns to baseline within weeks after cessation of the drug.[5]
Q4: Since TSH is suppressed, how should I monitor thyroid function in my experiments?
A4: Monitoring TSH levels is unreliable for assessing thyroid status during this compound treatment. Instead, it is crucial to measure serum free T4 (fT4) levels to gauge the extent of hypothyroidism and to guide any potential thyroid hormone replacement therapy.[6] The goal is typically to maintain fT4 levels in the upper half of the normal reference range.
Q5: What is the role of different RXR isotypes in mediating this effect?
A5: The RXRγ isotype, which is expressed in the thyrotrope cells of the pituitary, appears to be the most efficient in mediating TSH suppression by rexinoids.[3] However, other RXR isotypes can also contribute to this effect, particularly at higher doses of the agonist.[3]
Troubleshooting Guides
Problem 1: Unexpectedly severe or rapid onset of hypothyroidism in animal models.
-
Question: We administered this compound to our mouse model and observed a more profound and faster decrease in T4 levels than anticipated. What could be the cause?
-
Answer:
-
Dose and Formulation: Verify the dose calculation and the formulation of this compound. Higher doses will induce a more significant and rapid suppression of thyroid hormones.[4] Ensure the vehicle used for administration does not interfere with the absorption or metabolism of the compound.
-
Animal Strain: Different mouse or rat strains can exhibit varying sensitivities to RXR agonists.[2] Consider if the strain used in your study is known to be more susceptible.
-
Baseline Thyroid Status: Animals with a lower baseline thyroid function may experience a more pronounced effect. It is advisable to measure baseline thyroid hormone levels before starting the experiment.
-
Concomitant Medications: Ensure that no other administered compounds are known to affect the hypothalamic-pituitary-thyroid axis.
-
Problem 2: Difficulty in establishing a stable hypothyroid model for further studies.
-
Question: We are trying to induce a consistent level of hypothyroidism with this compound for a chronic study, but the T4 levels are fluctuating. How can we achieve more stable suppression?
-
Answer:
-
Dosing Regimen: A single daily dose may lead to fluctuations in plasma concentration of this compound. Consider a twice-daily dosing regimen or the use of a continuous delivery method (e.g., osmotic mini-pumps) to maintain more stable drug levels.
-
Time to Steady State: Allow sufficient time for the effects of this compound on the thyroid axis to stabilize. While the initial TSH suppression is rapid, the full effect on T4 and T3 levels and their metabolism may take several days to reach a new steady state.
-
Monitoring: Increase the frequency of fT4 monitoring in the initial phase of the study to better characterize the pharmacodynamics of this compound in your specific model and adjust the dosing regimen accordingly.
-
Problem 3: In vitro experiments with thyrotropes are not showing the expected suppression of TSH.
-
Question: We are treating TαT1 thyrotrope cells with this compound, but we are not observing a significant decrease in TSH secretion. What could be wrong?
-
Answer:
-
Cell Line Integrity: Ensure the TαT1 cells have been properly maintained and have not lost their TSH-secreting phenotype. Passage number can affect cell characteristics.
-
Culture Conditions: Confirm that the cell culture medium and supplements are appropriate. The presence of certain factors in the serum could potentially interfere with the action of this compound.
-
This compound Potency: Verify the integrity and concentration of your this compound stock solution. Improper storage can lead to degradation.
-
Assay Sensitivity: Check the sensitivity and specificity of your TSH assay. Ensure it is capable of detecting subtle changes in TSH secretion.
-
Quantitative Data Summary
Table 1: Effect of a Single Oral Dose of this compound on Thyroid Axis Hormones in Rats
| Dose (mg/kg) | Time Post-Dose | % Change in TSH (vs. Vehicle) | % Change in Total T4 (vs. Vehicle) | % Change in Total T3 (vs. Vehicle) |
| 3 | 24 h | Not Statistically Significant | ↓ (Significant) | Not Statistically Significant |
| 10 | 24 h | ↓ (Significant) | ↓ (Significant) | ↓ (Significant) |
| 30 | 24 h | ↓ (Significant) | ↓ (Significant) | ↓ (Significant) |
Data synthesized from Liu et al. (2002).[4]
Table 2: Clinical Data on the Effect of Bexarotene (an RXR agonist) on Thyroid Function in Patients with Cutaneous T-Cell Lymphoma
| Parameter | Baseline (Mean) | During Treatment (Mean) | p-value |
| Serum TSH (mU/L) | 2.2 | 0.05 | <0.001 |
| Serum Free T4 (ng/dL) | 1.0 | 0.45 | <0.001 |
Data from Sherman et al. (1999). Nineteen of the 27 patients developed symptoms or signs of hypothyroidism.[7]
Experimental Protocols
Protocol 1: In Vivo Assessment of this compound-Induced Hypothyroidism in Rodents
-
Animal Model: Male Sprague-Dawley rats or C57BL/6 mice are commonly used.
-
Acclimatization: Allow animals to acclimate for at least one week before the experiment.
-
Baseline Sampling: Collect baseline blood samples via a suitable method (e.g., tail vein, saphenous vein) to determine initial TSH, fT4, and T3 levels.
-
This compound Administration:
-
Prepare this compound in a suitable vehicle (e.g., corn oil).
-
Administer the desired dose via oral gavage. Doses ranging from 3 to 30 mg/kg have been shown to be effective.[4]
-
-
Time-Course Blood Sampling: Collect blood samples at various time points post-administration (e.g., 1, 2, 4, 8, 24, and 48 hours) to assess the temporal effects on thyroid hormones.
-
Hormone Analysis:
-
Data Analysis: Compare hormone levels at each time point to baseline and to a vehicle-treated control group.
Protocol 2: In Vitro TSH Suppression Assay using TαT1 Thyrotrope Cells
-
Cell Culture:
-
Culture TαT1 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and antibiotics.
-
Maintain cells at 37°C in a humidified atmosphere with 5% CO2.
-
-
Experimental Plating: Seed TαT1 cells in 24-well plates at a density that allows for sub-confluency during the treatment period.
-
This compound Treatment:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Dilute the stock solution in culture medium to the desired final concentrations.
-
Replace the culture medium in the wells with the medium containing different concentrations of this compound or vehicle control.
-
-
Incubation: Incubate the cells for a specified period (e.g., 8, 24, or 48 hours).
-
Sample Collection:
-
Collect the culture supernatant for TSH measurement.
-
Lyse the cells to extract total RNA for TSHβ mRNA analysis (optional).
-
-
TSH Measurement: Measure the concentration of TSH in the culture supernatant using a mouse-specific TSH ELISA kit.[13][14]
-
Data Analysis: Normalize TSH levels to the total protein concentration in the corresponding cell lysates and compare the results between treated and vehicle control groups.
Protocol 3: Deiodinase Activity Assay
-
Tissue/Cell Preparation:
-
Homogenize pituitary tissue or TαT1 cells in a suitable buffer.
-
Determine the protein concentration of the homogenate.
-
-
Reaction Mixture:
-
Prepare a reaction mixture containing the tissue/cell homogenate, dithiothreitol (B142953) (DTT) as a cofactor, and the substrate (e.g., T4 for type 1 and type 2 deiodinase activity).
-
-
Incubation: Incubate the reaction mixture at 37°C for a defined period.
-
Reaction Termination: Stop the reaction by adding a suitable reagent (e.g., an acid).
-
Product Measurement: Measure the amount of T3 produced (for T4 substrate) or iodide released using appropriate methods such as RIA, ELISA, or spectrophotometry.[15][16][17][18]
-
Data Analysis: Calculate the deiodinase activity as the amount of product formed per unit of protein per unit of time.
Visualizations
Caption: this compound's inhibitory effect on the HPT axis.
Caption: Workflow for in vivo assessment of this compound.
Caption: Logical approach to troubleshooting experiments.
References
- 1. Mechanism of selective retinoid X receptor agonist-induced hypothyroidism in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Improved radioimmunoassay for measurement of mouse thyrotropin in serum: strain differences in thyrotropin concentration and thyrotroph sensitivity to thyroid hormone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of rexinoids on thyrotrope function and the hypothalamic-pituitary-thyroid axis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. academic.oup.com [academic.oup.com]
- 6. Bexarotene: A Rare Cause of Misleading Thyroid Function Tests - PMC [pmc.ncbi.nlm.nih.gov]
- 7. endocrine-abstracts.org [endocrine-abstracts.org]
- 8. file.elabscience.com [file.elabscience.com]
- 9. cosmobiousa.com [cosmobiousa.com]
- 10. ibl-america.com [ibl-america.com]
- 11. 4adi.com [4adi.com]
- 12. abcam.com [abcam.com]
- 13. researchgate.net [researchgate.net]
- 14. assaygenie.com [assaygenie.com]
- 15. endocrine-abstracts.org [endocrine-abstracts.org]
- 16. Tentative Application of a Streamlined Protocol to Determine Organ-Specific Regulations of Deiodinase 1 and Dehalogenase Activities as Readouts of the Hypothalamus-Pituitary-Thyroid-Periphery-Axis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Thyroid method 4a: Deiodinase 1 activity based on Sandell-Kolthoff reaction | EURL ECVAM - TSAR [tsar.jrc.ec.europa.eu]
- 18. Thyroid hormone deiodinases in purified primary glial cell cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Refining Experimental Design for Long-Term LG100268 Studies
This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols for researchers utilizing the potent and selective Retinoid X Receptor (RXR) agonist, LG100268, in long-term experimental setups.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action? A1: this compound is a potent, selective, and orally active agonist for the Retinoid X Receptor (RXR). It displays over 1,000-fold selectivity for RXR compared to the Retinoic Acid Receptor (RAR).[1] Its primary mechanism is to bind to and activate RXR isoforms (α, β, and γ), which then form homodimers or heterodimers with other nuclear receptors (like PPAR, LXR, VDR, and RAR) to regulate the transcription of target genes.[1][2][3] This regulation controls diverse cellular processes, including differentiation, apoptosis, metabolism, and inflammation.[2][3]
Q2: What are the recommended storage conditions for this compound? A2: For long-term stability, stock solutions of this compound should be stored at -80°C for up to two years or at -20°C for up to one year.[1] It is advisable to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
Q3: What are the typical working concentrations for in vitro and in vivo studies? A3: For in vitro cell culture experiments, concentrations typically range from 100 nM to 1 µM.[1] For in vivo studies, particularly in mouse models, a common dosing regimen is 100 mg/kg administered through a modified diet.[1][3] The optimal concentration will always be cell-line or model-dependent and should be determined empirically through dose-response experiments.
Q4: What are the known side effects or toxicities associated with long-term this compound administration in animal models? A4: Long-term administration of this compound in rodent models has been associated with two primary side effects: hypertriglyceridemia (elevated triglycerides) and suppression of the thyroid hormone axis, which can lead to hypothyroidism.[4][5] Some studies have also noted the potential for hepatomegaly (increased liver mass).[6] These potential effects should be carefully monitored in long-term in vivo experiments.
Troubleshooting Guide
Experimental Design & Compound Stability
Q: My cells are showing a diminished or inconsistent response to this compound over several weeks. What should I check first? A: This is a common issue in long-term studies and can stem from several factors. A logical troubleshooting workflow is essential.
Caption: Troubleshooting inconsistent results.
Q: How can I determine if this compound is stable in my specific cell culture medium over time? A: The stability of a small molecule can be affected by components in the culture medium (e.g., serum proteins) and environmental conditions (temperature, light, pH). To verify stability, you can perform a simple experiment:
-
Prepare your complete culture medium containing this compound at the working concentration.
-
Incubate the medium in a cell culture incubator (37°C, 5% CO2) for various time points that match your experimental protocol (e.g., 24, 48, 72 hours).
-
At each time point, collect an aliquot of the medium.
-
Analyze the concentration of intact this compound using a sensitive analytical method like High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). A decrease in the parent compound's peak area over time indicates degradation.
Cellular & Biological Responses
Q: My cells show signs of toxicity (e.g., poor morphology, reduced proliferation) even at concentrations reported to be safe. What could be the cause? A: Several factors could contribute to unexpected toxicity:
-
Cell Line Sensitivity: The specific cell line you are using may be exceptionally sensitive to RXR activation or potential off-target effects. Perform a thorough dose-response curve, starting from very low concentrations (e.g., sub-nanomolar), to determine the optimal, non-toxic range for your specific model.
-
Solvent Toxicity: Ensure the final concentration of the solvent (e.g., DMSO) in your culture medium is well below toxic levels (typically <0.1%). Run a vehicle-only control to confirm the solvent is not the cause.
-
Contamination: Low-level, undetected contamination, particularly from mycoplasma, can stress cells and make them more susceptible to chemical treatments.[7][8] Regular testing for mycoplasma is crucial.
Q: I am observing changes in gene or protein expression that do not seem directly related to known RXR target pathways. How do I interpret this? A: This could be due to off-target effects or indirect, downstream consequences of sustained RXR activation.
-
Confirm RXR-Dependence: To verify that the observed effects are mediated through RXR, consider using an RXR antagonist to see if it reverses the phenotype. Alternatively, using siRNA or shRNA to knock down RXR expression should abrogate the effects of this compound if they are on-target.
-
Consider Heterodimer Partners: RXR forms heterodimers with a large family of nuclear receptors.[2] The long-term activation of RXR could be influencing the activity of its partner receptors in a context-dependent manner, leading to a broad range of transcriptional changes.
-
Investigate Off-Target Effects: While highly selective, no drug is perfect. At higher concentrations or with long-term exposure, this compound might interact with other cellular targets.[9][10] Unbiased screening methods like RNA-sequencing can provide a global view of all transcriptional changes, which can then be analyzed for unexpected pathway activation.
Quantitative Data Summary
Table 1: this compound Binding Affinity and Potency
| Receptor Subtype | EC50 (nM) | Ki (nM) | Reference |
|---|---|---|---|
| RXR-α | 4 | 3.4 | [1] |
| RXR-β | 3 | 6.2 | [1] |
| RXR-γ | 4 | 9.2 | [1] |
| RAR | >10,000 | >10,000 |[11] |
Table 2: Example Dosing Regimens for Preclinical In Vivo Models
| Model | Dosing Regimen | Duration | Key Observation | Reference |
|---|---|---|---|---|
| A/J Mice (Lung Carcinogenesis) | 100 mg/kg in diet | 7 weeks | Reduced lung tumor growth | [1] |
| db/db Mice (Diabetes) | 20 mg/kg | 2 weeks | Reduced glucose and insulin (B600854) levels | [2] |
| MMTV-Neu Mice (Breast Cancer) | 100 mg/kg in diet | 5-10 days | Reduced tumor burden, modulated immune cells |[3] |
Experimental Protocols & Workflows
Protocol 1: Long-Term In Vitro Treatment of Adherent Cells
This protocol provides a general framework for maintaining healthy cell cultures during chronic exposure to this compound.
-
Cell Seeding: Plate cells at a low to moderate density to avoid confluence between media changes. Allow cells to adhere and recover for 24 hours before starting treatment.
-
Preparation of Treatment Medium: Thaw a single-use aliquot of this compound stock solution. Dilute it to the final working concentration in pre-warmed, complete culture medium. Prepare a vehicle control medium with an identical concentration of solvent (e.g., DMSO).
-
Treatment Schedule: Aspirate the old medium and replace it with the freshly prepared this compound-containing medium or vehicle control medium.
-
Replenishment: The frequency of media changes is critical. Based on the cell line's metabolic rate and the compound's stability, replenish the medium every 48 to 72 hours. This ensures a consistent concentration of this compound and adequate nutrients.
-
Cell Passaging: When cells approach 80-90% confluence, they must be subcultured.
-
Wash cells with sterile PBS.
-
Briefly trypsinize the cells.
-
Neutralize trypsin with serum-containing medium, centrifuge the cell suspension, and resuspend the cell pellet.
-
Re-plate the cells at the desired lower density in fresh medium containing this compound or vehicle. Maintain a consistent seeding density across all passages and treatment groups.
-
-
Monitoring: Regularly inspect cells for changes in morphology, viability, and signs of contamination. At predetermined endpoints, harvest cells for downstream analysis (e.g., qPCR, Western blot, RNA-seq).
Caption: Workflow for long-term cell culture studies.
Signaling Pathway Visualization
This compound acts by binding to RXR, which then partners with other nuclear receptors to control gene expression.
Caption: Simplified this compound-RXR signaling pathway.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. A Review of the Molecular Design and Biological Activities of RXR Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Retinoid X receptor agonist this compound modulates the immune microenvironment in preclinical breast cancer models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Therapeutic Potential of Retinoid X Receptor Modulators for the Treatment of the Metabolic Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. The RXR agonist this compound causes hepatomegaly, improves glycaemic control and decreases cardiovascular risk and cachexia in diabetic mice suffering from pancreatic beta-cell dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A Beginner’s Guide to Cell Culture: Practical Advice for Preventing Needless Problems - PMC [pmc.ncbi.nlm.nih.gov]
- 8. westlab.com.au [westlab.com.au]
- 9. Editorial focus: understanding off-target effects as the key to successful RNAi therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Off-Target drug effects resulting in altered gene expression events with epigenetic and "Quasi-Epigenetic" origins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. obgyn.ucsd.edu [obgyn.ucsd.edu]
dealing with batch-to-batch variability of LG100268
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing potential batch-to-batch variability of LG100268.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and selective synthetic agonist for the Retinoid X Receptor (RXR).[1] It displays over 1000-fold selectivity for RXR over the Retinoic Acid Receptor (RAR).[1] this compound activates RXR homodimers and heterodimers to induce transcriptional activation of target genes.[1] RXRs are nuclear receptors that play a crucial role in regulating various cellular processes, including proliferation, differentiation, and metabolism.[2][3][4] They form heterodimers with other nuclear receptors like PPAR, LXR, and VDR, expanding their influence on gene expression.[3][5]
Q2: What are the common research applications of this compound?
This compound is utilized in various research areas, including:
-
Cancer Research: It has been studied for its potential in cancer prevention and treatment, particularly in lung and breast cancer models.[1][2][6] It can induce apoptosis in leukemia cells and modulate the tumor immune microenvironment.[2][4]
-
Metabolic Diseases: this compound has been shown to improve glycemic control in diabetic mouse models.[7]
-
Immunology: It can modulate immune responses by affecting myeloid cells and T-cell populations.[2][4]
Q3: How should I prepare and store this compound stock solutions?
For optimal stability, this compound should be stored at -20°C. Stock solutions can be prepared in DMSO, with solubility up to 50 mM. It is recommended to aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. For long-term storage of stock solutions, -80°C for up to two years and -20°C for up to one year is advised.[1]
Q4: I am observing a different level of activity with a new batch of this compound compared to a previous one. What could be the cause?
Batch-to-batch variability is a known challenge in the pharmaceutical industry and can arise from several factors during synthesis and purification.[8][9] Potential causes for variability in this compound activity include:
-
Purity: The percentage of the active compound versus impurities may differ.
-
Polymorphism: Different crystalline forms of the compound can have varying solubility and bioavailability.
-
Degradation: Improper storage or handling can lead to the degradation of the compound.
-
Presence of Agonists/Antagonists: Trace impurities from the synthesis process could potentially have agonistic or antagonistic effects on RXR or other receptors.
Troubleshooting Guide
If you suspect batch-to-batch variability with this compound, follow these troubleshooting steps:
Step 1: Verify Compound Identity and Purity
-
Action: Request the Certificate of Analysis (CoA) for each batch from the supplier.
-
Rationale: The CoA provides crucial information on the purity, identity (confirmed by techniques like NMR or Mass Spectrometry), and any detected impurities for that specific batch.
Step 2: Perform a Dose-Response Curve
-
Action: Conduct a dose-response experiment using a well-established in vitro assay where this compound activity is known. Compare the EC50 values obtained with the new batch to the previous batch and literature values.
-
Rationale: This is the most direct way to functionally compare the potency of different batches. A significant shift in the EC50 value indicates a difference in activity.
Step 3: Assess Cellular Uptake and Compound Stability
-
Action: If possible, use analytical techniques like LC-MS to measure the concentration of this compound in your cell lysates or media over time.
-
Rationale: This can help determine if differences in cellular uptake or compound stability in your experimental conditions are contributing to the observed variability. Ligand-dependent degradation of RXR has been reported, which could be influenced by batch-specific properties.[10]
Step 4: Standardize Experimental Conditions
-
Action: Ensure all other experimental parameters, such as cell passage number, serum batch, and incubation times, are consistent between experiments using different batches of this compound.
-
Rationale: Variability in experimental conditions can be mistaken for batch-to-batch variability of the compound.
Data Presentation
Table 1: Biological Activity of this compound
| Parameter | Receptor | Value |
| EC50 | RXRα | 4 nM[1] |
| RXRβ | 3 nM[1] | |
| RXRγ | 4 nM[1] | |
| Ki | RXRα | 3.4 nM[1] |
| RXRβ | 6.2 nM[1] | |
| RXRγ | 9.2 nM[1] | |
| Selectivity | RXR over RAR | >1000-fold[1] |
Experimental Protocols
Protocol 1: In Vitro RXR Transactivation Assay
-
Cell Culture: Co-transfect host cells (e.g., CV-1) with an RXR expression vector and a reporter plasmid containing an RXR response element (RXRE) upstream of a luciferase gene.
-
Compound Treatment: Plate the transfected cells and treat with a range of this compound concentrations (e.g., 10⁻¹¹ M to 10⁻⁶ M) for 24 hours. Include a vehicle control (e.g., DMSO).
-
Luciferase Assay: Lyse the cells and measure luciferase activity using a luminometer according to the manufacturer's instructions.
-
Data Analysis: Normalize luciferase activity to a co-transfected control (e.g., β-galactosidase) to account for transfection efficiency. Plot the normalized activity against the log of the this compound concentration and fit a sigmoidal dose-response curve to determine the EC50 value.
Visualizations
Caption: RXR Signaling Pathway Activation by this compound.
Caption: Troubleshooting Workflow for Batch-to-Batch Variability.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Retinoid X receptor agonist this compound modulates the immune microenvironment in preclinical breast cancer models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Review of the Molecular Design and Biological Activities of RXR Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Retinoid X receptor agonist this compound modulates the immune microenvironment in preclinical breast cancer models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Retinoid X Receptors | Nuclear Receptors | Tocris Bioscience [tocris.com]
- 6. The combination of the rexinoid, this compound, and a selective estrogen receptor modulator, either arzoxifene or acolbifene, synergizes in the prevention and treatment of mammary tumors in an estrogen receptor-negative model of breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The RXR agonist this compound causes hepatomegaly, improves glycaemic control and decreases cardiovascular risk and cachexia in diabetic mice suffering from pancreatic beta-cell dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. zaether.com [zaether.com]
- 9. youtube.com [youtube.com]
- 10. Ligand-Dependent Degradation of Retinoid X Receptors Does Not Require Transcriptional Activity or Coactivator Interactions - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of LG100268 and Bexarotene: Efficacy and Mechanism of Action as RXR Agonists
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the efficacy and underlying mechanisms of two prominent Retinoid X Receptor (RXR) agonists: LG100268 and bexarotene (B63655). This analysis is supported by a compilation of experimental data, detailed methodologies, and visual representations of key pathways.
This compound and bexarotene are both synthetic retinoids that selectively target and activate Retinoid X Receptors (RXRs), a class of nuclear receptors that play a crucial role in regulating gene expression involved in cellular differentiation, proliferation, and apoptosis.[1][2] While both compounds share a common target, their distinct pharmacological profiles warrant a detailed comparison to inform future research and drug development efforts.
Data Presentation: A Quantitative Comparison
The following tables summarize the key quantitative data for this compound and bexarotene, focusing on their binding affinities and activation potencies for RXR isoforms.
| Compound | RXRα | RXRβ | RXRγ | RARs |
| This compound | 3.2 nM / 3.4 nM | 6.2 nM | 9.7 nM / 9.2 nM | >1000 nM |
| Bexarotene | 14 ± 3 nM | 21 ± 4 nM | 29 ± 7 nM | >10000 nM |
| Table 1: Comparative Binding Affinities (Ki/Kd in nM) of this compound and Bexarotene for RXR and RAR Isoforms.[2][3] |
| Compound | RXRα | RXRβ | RXRγ | RARs |
| This compound | 4 nM | 3 nM | 4 nM | >10000 nM |
| Bexarotene | 33 nM | 24 nM | 25 nM | >10000 nM |
| Table 2: Comparative Activation Potency (EC50 in nM) of this compound and Bexarotene for RXR and RAR Isoforms.[3][4][5] |
Mechanism of Action: Selective RXR Activation
Both this compound and bexarotene exert their effects by binding to RXRs.[6] These receptors form heterodimers with other nuclear receptors, such as Retinoic Acid Receptors (RARs), Vitamin D Receptor (VDR), Thyroid Hormone Receptor (TR), and Peroxisome Proliferator-Activated Receptors (PPARs).[7] Upon ligand binding, the RXR heterodimer undergoes a conformational change, leading to the recruitment of coactivator proteins and the initiation of target gene transcription.[8] This process ultimately modulates cellular processes like differentiation, proliferation, and apoptosis.[1]
Bexarotene is a third-generation retinoid that is approved for the treatment of cutaneous T-cell lymphoma (CTCL).[1] It functions by inducing cell differentiation and apoptosis and has been shown to prevent the development of drug resistance.[1] Preclinical studies have also suggested its potential in reducing amyloid plaques in Alzheimer's disease models, though clinical results have been mixed.[1]
This compound is described as a potent and selective RXR agonist that is active in vivo.[4] It has been investigated for its potential in treating metabolic diseases and cancer.[9][10] Notably, some studies suggest that this compound may have a more pronounced effect on the immune microenvironment compared to bexarotene.[11]
Experimental Protocols
To ensure the reproducibility and critical evaluation of the presented data, the following are detailed methodologies for key experiments cited in this guide.
Radioligand Binding Assays
The binding affinities of this compound and bexarotene to RXR and RAR isoforms were determined using radioligand binding assays. The general protocol involves:
-
Preparation of Nuclear Extracts: Nuclear extracts containing the target receptors (RXRα, RXRβ, RXRγ, RARα, RARβ, RARγ) are prepared from appropriate cell lines (e.g., Sf9 insect cells infected with baculovirus expressing the receptor).
-
Incubation: A constant concentration of a radiolabeled ligand (e.g., [³H]-9-cis-retinoic acid for RXRs) is incubated with the nuclear extracts in the presence of increasing concentrations of the unlabeled competitor compound (this compound or bexarotene).
-
Separation of Bound and Free Ligand: After incubation, the bound and free radioligand are separated using a method such as filtration through glass fiber filters.
-
Quantification: The amount of bound radioactivity is quantified using liquid scintillation counting.
-
Data Analysis: The data are analyzed using non-linear regression to determine the inhibition constant (Ki) or dissociation constant (Kd) of the competitor compound.
Transcriptional Activation Assays
The potency of this compound and bexarotene in activating RXR-mediated gene transcription was assessed using transient transfection assays. A typical protocol is as follows:
-
Cell Culture and Transfection: A suitable cell line (e.g., CV-1 or HEK293) is cultured and co-transfected with an expression vector for the desired RXR isoform (e.g., pSG5-hRXRα) and a reporter plasmid containing a response element for the receptor upstream of a reporter gene (e.g., luciferase). A control plasmid (e.g., encoding β-galactosidase) is also co-transfected to normalize for transfection efficiency.
-
Compound Treatment: After transfection, the cells are treated with varying concentrations of this compound or bexarotene for a specified period (e.g., 24-48 hours).
-
Cell Lysis and Reporter Assay: The cells are lysed, and the activity of the reporter enzyme (e.g., luciferase) is measured using a luminometer. The activity of the control enzyme (e.g., β-galactosidase) is also measured.
-
Data Analysis: The reporter gene activity is normalized to the control enzyme activity. The dose-response curves are then plotted, and the EC50 value (the concentration of the compound that produces 50% of the maximal response) is calculated.
Signaling Pathway and Experimental Workflow Visualizations
To further elucidate the mechanisms and experimental designs, the following diagrams are provided.
Caption: Simplified RXR signaling pathway activated by an agonist.
Caption: General experimental workflow for evaluating RXR agonists.
Concluding Remarks
Both this compound and bexarotene are potent and selective RXR agonists, with this compound demonstrating higher binding affinity and activation potency in the nanomolar range. While bexarotene has established clinical use in CTCL, its application can be limited by side effects such as hyperlipidemia and hypothyroidism.[12][13] Preclinical data suggests that this compound may offer a distinct profile, particularly concerning its immunomodulatory effects, which could be advantageous in certain therapeutic contexts.[11] Further head-to-head preclinical and clinical studies are warranted to fully delineate the comparative efficacy and safety profiles of these two important RXR modulators. This guide provides a foundational comparison to aid researchers in designing and interpreting future investigations in this field.
References
- 1. Bexarotene - Wikipedia [en.wikipedia.org]
- 2. Therapeutic Potential of Retinoid X Receptor Modulators for the Treatment of the Metabolic Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. A Review of the Molecular Design and Biological Activities of RXR Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 6. What is the mechanism of Bexarotene? [synapse.patsnap.com]
- 7. go.drugbank.com [go.drugbank.com]
- 8. Molecular docking, dynamics, and pharmacology studies on bexarotene as an agonist of ligand-activated transcription factors, retinoid X receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. obgyn.ucsd.edu [obgyn.ucsd.edu]
- 10. The RXR agonist this compound causes hepatomegaly, improves glycaemic control and decreases cardiovascular risk and cachexia in diabetic mice suffering from pancreatic beta-cell dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Retinoid X receptor agonist this compound modulates the immune microenvironment in preclinical breast cancer models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. dermnetnz.org [dermnetnz.org]
- 13. Bexarotene is effective and safe for treatment of refractory advanced-stage cutaneous T-cell lymphoma: multinational phase II-III trial results - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Synthetic RXR Agonists: LG100268 and its Alternatives in Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the synthetic Retinoid X Receptor (RXR) agonist LG100268 with other notable RXR agonists, including Bexarotene and IRX4204. This comparison is supported by experimental data to inform researchers on the selection of the most appropriate compound for their specific research needs in areas such as oncology and neurodegenerative diseases.
Introduction to RXR Agonists
Retinoid X Receptors (RXRs) are nuclear receptors that play a pivotal role in regulating gene transcription involved in cellular differentiation, proliferation, apoptosis, and metabolism. Synthetic RXR agonists, also known as rexinoids, are valuable tools in biomedical research and have shown therapeutic potential. This compound is a potent and selective RXR agonist that has been extensively studied. This guide compares its performance characteristics against other well-established and emerging synthetic RXR agonists.
Comparative Analysis of RXR Agonists
The selection of an appropriate RXR agonist for research purposes depends on several factors, including potency, selectivity for RXR isoforms (α, β, γ), and the desired biological outcome. This section provides a comparative overview of this compound, Bexarotene, and IRX4204.
Binding Affinity and Potency
The binding affinity (Ki) and potency (EC50) are critical parameters for comparing the effectiveness of RXR agonists. While direct comparative studies under identical conditions are limited, the available data from various sources are summarized below. It is important to note that variations in experimental conditions can influence these values.
| Compound | Target | Binding Affinity (Ki, nM) | Potency (EC50, nM) | Selectivity |
| This compound | RXRα, RXRβ, RXRγ | ~3-9 | ~3-4 | High selectivity for RXRs over Retinoic Acid Receptors (RARs). |
| Bexarotene | RXRα, RXRβ, RXRγ | ~25-34 | ~24-33 | Selective for RXRs, but may retain some limited binding to RARs.[1] |
| IRX4204 | RXR | High affinity (specific values not consistently reported in comparative studies) | Potent agonist (specific values not consistently reported in comparative studies) | Highly specific for RXR with no reported RAR activity; potent activator of RXR homodimers.[2] |
Note: The presented values are aggregated from multiple sources and should be considered as approximations. For precise comparisons, it is recommended to consult studies that have evaluated these compounds side-by-side.
Experimental Data and Performance Comparison
In Vitro Studies
Cancer Cell Lines:
-
Apoptosis and Differentiation: Both this compound and Bexarotene have been shown to induce apoptosis and differentiation in various cancer cell lines. However, the efficacy can be cell-type dependent. For instance, in some breast cancer models, this compound has demonstrated superior activity in modulating the tumor microenvironment compared to Bexarotene.[3]
-
Gene Expression: Studies have shown that different RXR agonists can have distinct effects on downstream gene expression. For example, a comparative study of the novel RXR agonist MSU-42011 and Bexarotene in a breast cancer model revealed that while both compounds act on many common pathways, MSU-42011 specifically targets immune regulatory and biosynthetic pathways, whereas Bexarotene has a greater effect on proteoglycan and matrix metalloproteinase pathways.
In Vivo Studies
Preclinical Cancer Models:
-
Tumor Growth Inhibition: In a preclinical model of HER2-positive breast cancer, treatment with this compound, but not Bexarotene, led to a decrease in the infiltration of myeloid-derived suppressor cells and an increase in the expression of PD-L1.[3]
-
Immune Microenvironment Modulation: this compound has been shown to modulate the tumor immune microenvironment by increasing the ratio of CD8/CD4 T cells, suggesting an enhanced anti-tumor immune response.[3]
-
Synergistic Effects: IRX4204 has been shown to synergize with anti-HER2 therapies in HER2-positive breast cancer models, suggesting its potential in combination therapies.[2]
Signaling Pathways and Experimental Workflows
The following diagrams illustrate key signaling pathways and experimental workflows relevant to the study of RXR agonists.
Caption: RXR Signaling Pathway.
Caption: In Vitro Experimental Workflow.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of research findings. Below are generalized protocols for key experiments used in the characterization of RXR agonists.
Radioligand Binding Assay (Competitive)
This assay determines the binding affinity (Ki) of a test compound for a receptor.
-
Preparation of Cell Membranes: Prepare membrane fractions from cells or tissues expressing the target RXR isoform.
-
Incubation: Incubate the membrane preparation with a fixed concentration of a radiolabeled RXR agonist (e.g., [3H]-9-cis-retinoic acid) and varying concentrations of the unlabeled test compound (e.g., this compound).
-
Separation: Separate the bound from free radioligand by rapid filtration through glass fiber filters.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. The IC50 (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) is determined and used to calculate the Ki value using the Cheng-Prusoff equation.
Luciferase Reporter Gene Assay
This assay measures the potency (EC50) of an agonist in activating RXR-mediated gene transcription.
-
Cell Culture and Transfection: Co-transfect a suitable cell line (e.g., HEK293) with an RXR expression vector and a reporter plasmid containing a luciferase gene under the control of an RXR response element (RXRE).
-
Treatment: Treat the transfected cells with varying concentrations of the RXR agonist.
-
Lysis and Luciferase Assay: After an appropriate incubation period, lyse the cells and measure the luciferase activity using a luminometer.
-
Data Analysis: Plot the luciferase activity against the logarithm of the agonist concentration to generate a dose-response curve and determine the EC50 value.
Cell Viability Assay (MTT Assay)
This assay assesses the effect of RXR agonists on cell proliferation and viability.
-
Cell Seeding: Seed cells in a 96-well plate and allow them to attach overnight.
-
Treatment: Treat the cells with different concentrations of the RXR agonist for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate to allow for the formation of formazan (B1609692) crystals by metabolically active cells.
-
Solubilization: Solubilize the formazan crystals with a suitable solvent (e.g., DMSO or isopropanol).
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells.
Apoptosis Assay (TUNEL Assay)
The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay is used to detect DNA fragmentation, a hallmark of apoptosis.
-
Cell Fixation and Permeabilization: Fix cells with paraformaldehyde and permeabilize with a detergent (e.g., Triton X-100) to allow entry of the labeling enzyme.
-
TdT Labeling: Incubate the cells with a reaction mixture containing Terminal deoxynucleotidyl transferase (TdT) and labeled dUTPs (e.g., BrdUTP or fluorescently labeled dUTPs). TdT will add the labeled dUTPs to the 3'-OH ends of fragmented DNA.
-
Detection: If using BrdUTP, detect the incorporated label using a fluorescently-labeled anti-BrdU antibody. If using a directly fluorescent dUTP, the signal can be visualized directly.
-
Analysis: Analyze the cells by fluorescence microscopy or flow cytometry to quantify the percentage of apoptotic cells.
Western Blotting for Differentiation Markers
This technique is used to detect changes in the expression of specific proteins that serve as markers for cellular differentiation.
-
Protein Extraction: Lyse treated and untreated cells to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate to ensure equal loading.
-
SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., nitrocellulose or PVDF).
-
Immunoblotting: Block the membrane to prevent non-specific antibody binding, then incubate with a primary antibody specific for the differentiation marker of interest.
-
Secondary Antibody and Detection: Incubate the membrane with a secondary antibody conjugated to an enzyme (e.g., HRP) that recognizes the primary antibody. Detect the signal using a chemiluminescent substrate.
-
Analysis: Quantify the band intensity to determine the relative expression levels of the differentiation marker.
Conclusion
This compound is a potent and highly selective RXR agonist that serves as a valuable research tool. When compared to other synthetic RXR agonists such as Bexarotene and IRX4204, this compound often exhibits higher potency and selectivity. However, the choice of agonist should be guided by the specific research question and the biological context. For studies requiring high RXR specificity and potency, this compound is an excellent candidate. Bexarotene, as an FDA-approved drug, offers a benchmark for clinical relevance. Emerging agonists like IRX4204 may provide unique profiles, such as high specificity for RXR homodimer activation, which could be advantageous in certain applications. Researchers are encouraged to carefully consider the comparative data and experimental protocols presented in this guide to make an informed decision for their studies.
References
A Comparative Analysis of LG100268 and Pan-Agonists in Nuclear Receptor Modulation
For Researchers, Scientists, and Drug Development Professionals: An In-depth Comparison of a Selective RXR Agagonist and Broad-Spectrum PPAR Agonists.
In the landscape of therapeutic drug development, particularly for metabolic and inflammatory diseases, the modulation of nuclear receptors presents a pivotal strategy. This guide provides a detailed comparative analysis of two important classes of nuclear receptor modulators: the selective Retinoid X Receptor (RXR) agonist, LG100268, and pan-agonists of the Peroxisome Proliferator-Activated Receptors (PPARs). Understanding their distinct mechanisms of action, target specificities, and downstream biological effects is crucial for designing targeted therapeutic interventions.
At a Glance: Key Distinctions
| Feature | This compound | Pan-Agonists (PPAR) |
| Primary Target | Retinoid X Receptors (RXRα, RXRβ, RXRγ) | Peroxisome Proliferator-Activated Receptors (PPARα, PPARβ/δ, PPARγ) |
| Mechanism of Action | Activates RXR homodimers and permissive heterodimers (e.g., RXR-PPAR, RXR-LXR, RXR-FXR). | Simultaneously activate all three PPAR subtypes (α, β/δ, and γ), which then heterodimerize with RXR.[1] |
| Selectivity | Highly selective for RXR over Retinoic Acid Receptors (RARs) (>1000-fold).[2][3] | Varies by compound; designed to activate all three PPAR subtypes. |
| Therapeutic Potential | Investigated for roles in cancer, metabolic syndrome, and inflammation.[3][4] | Primarily explored for the treatment of metabolic diseases like type 2 diabetes and dyslipidemia.[5][6] |
Quantitative Performance Data
The following tables summarize key quantitative parameters for this compound and representative pan-PPAR agonists, compiled from available literature. Direct comparative studies under identical conditions are limited; therefore, data should be interpreted within the context of the specific experiments cited.
Table 1: Receptor Activation and Binding Affinity
| Compound | Target Receptor(s) | EC50 (nM) | Ki (nM) | Reference |
| This compound | RXRα | 4 | 3.4 | [2] |
| RXRβ | 3 | 6.2 | [2] | |
| RXRγ | 4 | 9.2 | [2] | |
| Bezafibrate | Pan-PPAR | - | - | [2] |
| Lanifibranor | Pan-PPAR | - | - | [7] |
| Tesaglitazar | Dual PPARα/γ | - | - | [2] |
EC50: Half-maximal effective concentration. Ki: Inhibitory constant, a measure of binding affinity. Note: Specific EC50 and Ki values for pan-agonists can vary significantly between different compounds and experimental setups.
Signaling Pathways and Mechanisms of Action
The differential effects of this compound and pan-PPAR agonists stem from their distinct primary targets within the nuclear receptor superfamily.
Experimental Protocols
Detailed methodologies are essential for the accurate assessment of compound activity. Below are representative protocols for key in vitro assays used to characterize RXR and PPAR agonists.
Cell-Based Luciferase Reporter Assay
This assay is a standard method to quantify the ability of a compound to activate a specific nuclear receptor and induce the transcription of a reporter gene.
Objective: To determine the potency (EC50) of this compound or a pan-agonist in activating their respective target receptors.
Materials:
-
HEK293T or other suitable mammalian cell line.
-
Expression plasmids for the full-length human RXR or PPAR subtypes.
-
A luciferase reporter plasmid containing response elements for RXR (RXRE) or PPARs (PPRE).
-
Transfection reagent (e.g., Lipofectamine).
-
Cell culture medium (e.g., DMEM) with 10% FBS.
-
Test compounds (this compound, pan-agonist).
-
Luciferase assay reagent.
-
96-well white, clear-bottom assay plates.
-
Luminometer.
Protocol:
-
Cell Seeding: Seed HEK293T cells in a 96-well plate at a density of approximately 38,000 cells per well and incubate for 4 hours at 37°C.
-
Transfection: Co-transfect the cells with the nuclear receptor expression plasmid(s) and the corresponding luciferase reporter plasmid using a suitable transfection reagent according to the manufacturer's protocol. An empty vector can be used as a negative control.
-
Compound Treatment: After 24 hours of incubation, replace the medium with fresh medium containing serial dilutions of the test compound (this compound or pan-agonist) or vehicle control (e.g., DMSO).
-
Incubation: Incubate the cells for another 16-24 hours at 37°C.
-
Luciferase Assay: Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's instructions for the luciferase assay reagent.
-
Data Analysis: Normalize the luciferase readings to a co-transfected control (e.g., β-galactosidase) to account for transfection efficiency. Plot the normalized luciferase activity against the compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.
Conclusion
This compound and pan-PPAR agonists represent two distinct approaches to modulating nuclear receptor signaling. This compound offers a highly selective means of activating RXR-dependent pathways, providing a tool to dissect the specific roles of this master regulator. In contrast, pan-PPAR agonists provide a broader, multi-pronged approach to simultaneously target the three key regulators of metabolism. The choice between these strategies depends on the specific therapeutic goal and the desired biological outcome. The data and protocols presented in this guide are intended to provide a foundational understanding to aid researchers in their drug discovery and development efforts.
References
- 1. spandidos-publications.com [spandidos-publications.com]
- 2. PPAR agonists regulate brain gene expression: Relationship to their effects on ethanol consumption - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. academic.oup.com [academic.oup.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. Peroxisome Proliferator-Activated Receptor Alpha Target Genes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Novel PPAR system agonist shows promise in metabolic syndrome treatment | BioWorld [bioworld.com]
Validating the Anti-Tumor Efficacy of LG100268 In Vivo: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vivo anti-tumor effects of LG100268, a potent and selective Retinoid X Receptor (RXR) agonist. We will delve into its performance against other alternatives, supported by experimental data from preclinical studies. Detailed methodologies for key experiments are provided to ensure reproducibility and critical evaluation.
Comparative Efficacy of this compound in Preclinical Cancer Models
This compound has demonstrated significant anti-tumor activity in various in vivo models, primarily in breast and lung cancer. Its efficacy has been evaluated as a monotherapy and in combination with other agents, often showing superiority or synergistic effects compared to other treatments.
Monotherapy and Comparative Performance
| Compound | Cancer Model | Key Findings | Reference |
| This compound | MMTV-Neu (HER2+ Breast Cancer) | Significantly reduced tumor size from 3.2% to 1.1% of total body weight after 5 days of treatment.[1] | [1] |
| Bexarotene (B63655) | MMTV-Neu (HER2+ Breast Cancer) | No significant reduction in tumor volume after 10 days of treatment.[1] | [1] |
| This compound | A/J Mouse Model (Lung Cancer) | Reduced total tumor burden by 85% to 87%. | [2] |
| CDDO-Methyl Amide | A/J Mouse Model (Lung Cancer) | Reduced total tumor burden by 85% to 87%. | [2] |
| Erlotinib | A/J Mouse Model (Lung Cancer) | Less effective than this compound and CDDO-MA in this model. | [2] |
Combination Therapy
| Combination | Cancer Model | Key Findings | Reference |
| This compound + Anti-PD-L1 Antibody | MMTV-PyMT (Triple-Negative Breast Cancer) | Significantly increased infiltration of cytotoxic CD8 T cells and apoptosis, and prolonged survival.[1][3][4] | [1][3][4] |
| This compound + CDDO-ME | MMTV-neu (ER- Breast Cancer) | Combination completely prevented tumor development, while monotherapies only reduced incidence. | [2] |
Experimental Protocols
In Vivo Tumor Studies in Mouse Models of Breast Cancer
Animal Models:
-
MMTV-Neu: A transgenic mouse model for HER2-positive breast cancer.
-
MMTV-PyMT: A transgenic mouse model for triple-negative breast cancer.[1][3]
Treatment Administration:
-
This compound and Bexarotene: Administered in the diet at a concentration of 100 mg/kg.[1]
-
Treatment Duration: 5 days for this compound and 10 days for bexarotene in the MMTV-Neu model to assess immunomodulatory effects before complete tumor regression.[1]
Tumor Measurement:
-
Tumor size was monitored, and at the end of the study, tumors were harvested and weighed. Tumor weight was often expressed as a percentage of total body weight.[1]
Immunohistochemistry and Flow Cytometry:
-
Tumor tissues were analyzed to identify and quantify immune cell populations.
-
Flow Cytometry: Used to analyze single-cell suspensions from tumors to quantify populations of myeloid-derived suppressor cells (MDSCs), macrophages (e.g., CD206-expressing), and T-cell subsets (CD4+, CD8+, CD25+, FOXP3+).[3]
-
Immunohistochemistry: Employed to visualize the expression of proteins like PD-L1 and FOXP3 within the tumor microenvironment.[3]
Signaling Pathways and Mechanism of Action
This compound exerts its anti-tumor effects primarily through the activation of Retinoid X Receptors (RXRs). This activation leads to a cascade of events that modulate the tumor immune microenvironment and can directly impact cancer cell survival.
Modulation of the Tumor Immune Microenvironment
This compound has been shown to reprogram the tumor immune landscape from a pro-tumor to an anti-tumor state.
Caption: this compound-mediated RXR activation remodels the tumor immune microenvironment.
Induction of Apoptosis
RXR agonists, including this compound, can induce apoptosis in cancer cells, often through heterodimerization with other nuclear receptors like PPARγ (Peroxisome Proliferator-Activated Receptor gamma).
Caption: RXR-PPARγ heterodimer activation by this compound can lead to apoptosis.
Experimental Workflow
The general workflow for evaluating the in vivo anti-tumor effects of this compound in preclinical models is as follows:
Caption: A typical experimental workflow for in vivo validation of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. cancernetwork.com [cancernetwork.com]
- 3. Retinoid X receptor agonist this compound modulates the immune microenvironment in preclinical breast cancer models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Retinoid X receptor agonist this compound modulates the immune microenvironment in preclinical breast cancer models - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of LG100268 and Selective Estrogen Receptor Modulators (SERMs) in Cancer Research
An Objective Guide for Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the retinoid X receptor (RXR) agonist, LG100268, and selective estrogen receptor modulators (SERMs). While these compounds target distinct nuclear receptors, their combined application in cancer therapy, particularly in breast and colon cancer, has demonstrated significant synergistic effects. This document outlines their individual mechanisms of action, comparative efficacy, and the experimental evidence supporting their combined use.
Introduction: Distinct Molecular Targets
It is crucial to understand that this compound and SERMs operate through different primary molecular pathways. This compound is a potent and selective agonist of the Retinoid X Receptor (RXR), a type of nuclear receptor that forms homodimers or heterodimers with other nuclear receptors to regulate gene transcription.[1][2] In contrast, Selective Estrogen Receptor Modulators (SERMs) are a class of compounds that bind to Estrogen Receptors (ERα and ERβ) and exhibit tissue-specific agonist or antagonist activity.[3] This fundamental difference in their primary targets dictates their distinct biological effects and provides the rationale for their combined therapeutic use.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound and representative SERMs that have been studied in combination.
Table 1: Receptor Binding Affinity and Potency
| Compound | Target Receptor | Subtype | Binding Affinity (Ki/IC50) | Potency (EC50) |
| This compound | RXR | RXRα | 3.4 nM (Ki)[1] | 4 nM[1] |
| RXRβ | 6.2 nM (Ki)[1] | 3 nM[1] | ||
| RXRγ | 9.2 nM (Ki)[1] | 4 nM[1] | ||
| Acolbifene | ER | ERα | 2 nM (IC50)[4][5] | - |
| ERβ | 0.4 nM (IC50)[4][5] | - | ||
| Arzoxifene (B129711) | ER | - | Higher than raloxifene[6] | - |
| Tamoxifen | ER | ERα | Lower affinity than 4-hydroxytamoxifen[7] | - |
| ERβ | Binds to ERβ[3] | - | ||
| 4-hydroxytamoxifen | ER | - | ~100-fold higher than tamoxifen[7] | - |
Table 2: In Vivo Efficacy of this compound and SERM Combination Therapy in Breast Cancer Prevention (MMTV-neu Mouse Model)
| Treatment Group | Diet Concentration | Tumor Incidence |
| Control | - | 100% |
| Arzoxifene (Arz) | 20 mg/kg | 25% |
| This compound | 30 mg/kg | 25% |
| Arz + this compound | 20 mg/kg + 30 mg/kg | 0% |
| Acolbifene (Acol) | 3 mg/kg | Delayed tumor development |
| Acol + this compound | 3 mg/kg + 30 mg/kg | 0% |
| Data from a study where MMTV-neu mice were fed experimental diets for up to 60 weeks.[8][9] |
Table 3: In Vivo Efficacy of this compound and Tamoxifen Combination Therapy in Breast Cancer Prevention (p53-null Mammary Gland Mice)
| Treatment Group | Treatment | Tumor Incidence (at 60 weeks) |
| Vehicle | - | 52% |
| Tamoxifen | 5.0 mg pellet | Reduced incidence |
| This compound | 50 mg/kg oral gavage | Reduced incidence |
| Tamoxifen + this compound | 5.0 mg pellet + 50 mg/kg oral gavage | 13% |
| Data from a study where p53-null mammary gland mice were treated and monitored for tumor development.[10] |
Signaling Pathways and Mechanisms of Action
This compound and the Retinoid X Receptor (RXR) Pathway
This compound, as an RXR agonist, activates RXR, which then forms dimers with other nuclear receptors like PPAR, LXR, and RAR. These receptor complexes bind to specific DNA response elements in the promoter regions of target genes, thereby modulating their transcription. This regulation affects a wide array of cellular processes, including proliferation, differentiation, and apoptosis.
Selective Estrogen Receptor Modulators (SERMs) and the Estrogen Receptor (ER) Pathway
SERMs, such as tamoxifen, acolbifene, and arzoxifene, exert their effects by competitively binding to estrogen receptors. The binding of a SERM to the ER induces a conformational change in the receptor. This altered receptor complex can then recruit either co-activators or co-repressors to the DNA, leading to tissue-specific gene activation or repression. In breast tissue, SERMs typically act as antagonists, inhibiting the proliferative effects of estrogen.
Synergistic Mechanism of this compound and SERMs
The combination of this compound and a SERM has been shown to be strikingly synergistic in preventing and treating both ER-positive and ER-negative breast cancers, as well as colon cancer.[1][8][10] The proposed mechanism for this synergy involves multiple pathways, with a significant role attributed to the Transforming Growth Factor-beta (TGF-β) signaling pathway.[10][11] Studies suggest that the SERM (e.g., arzoxifene) induces the production of TGF-β, while this compound enhances the cellular response to TGF-β, leading to a potent induction of apoptosis (programmed cell death).
Experimental Protocols
This section provides an overview of the methodologies for key experiments cited in the comparison of this compound and SERMs.
In Vivo Mammary Tumor Prevention and Treatment Studies
Objective: To evaluate the efficacy of this compound, SERMs, and their combination in preventing or treating mammary tumors in established animal models.
Animal Models:
-
MMTV-neu Transgenic Mice: These mice express the activated rat Her2/neu oncogene under the control of the mouse mammary tumor virus (MMTV) promoter, leading to the spontaneous development of mammary tumors.[12][13][14][15][16] This model is particularly relevant for studying ER-negative breast cancer.
-
N-methyl-N-nitrosourea (NMU)-induced Rat Model: NMU is a direct-acting carcinogen that induces mammary tumors in rats, which are often hormone-dependent.[17][18][19]
General Protocol Outline:
-
Animal Husbandry: House animals in a controlled environment with a standard diet and water ad libitum.
-
Tumor Induction (NMU model): Administer NMU via intraperitoneal injection to female rats at a specified age (e.g., 50 days old).
-
Treatment:
-
Prevention Studies: Begin feeding animals with control or experimental diets containing this compound and/or a SERM at specified concentrations before or shortly after tumor induction.
-
Treatment Studies: Once tumors reach a palpable size, randomize animals into treatment groups.
-
-
Monitoring: Palpate animals weekly to monitor tumor incidence, latency, and size. Measure tumor dimensions with calipers.
-
Termination and Tissue Collection: At the end of the study, euthanize animals and collect tumors and other relevant tissues for further analysis.
Analysis of Apoptosis by TUNEL Assay
Objective: To detect and quantify apoptosis (DNA fragmentation) in tumor tissues.
Principle: The Terminal deoxynucleotidyl transferase dUTP Nick End Labeling (TUNEL) assay identifies DNA fragmentation, a hallmark of apoptosis. The enzyme terminal deoxynucleotidyl transferase (TdT) is used to label the 3'-hydroxyl ends of DNA fragments with labeled dUTPs, which can then be visualized by fluorescence microscopy.[20][21][22][23][24]
Detailed Protocol:
-
Tissue Preparation:
-
Fix tumor tissues in 10% neutral buffered formalin.
-
Embed tissues in paraffin (B1166041) and cut into thin sections (e.g., 5 µm).
-
Deparaffinize and rehydrate the tissue sections.
-
-
Permeabilization:
-
Incubate sections with Proteinase K to permeabilize the cells and allow entry of the labeling reagents.
-
-
TUNEL Reaction:
-
Incubate the sections with the TUNEL reaction mixture containing TdT enzyme and fluorescently labeled dUTPs in a humidified chamber.
-
-
Washing:
-
Wash the sections to remove unincorporated nucleotides.
-
-
Counterstaining (Optional):
-
Counterstain with a nuclear stain like DAPI to visualize all cell nuclei.
-
-
Microscopy and Analysis:
-
Mount the slides and visualize under a fluorescence microscope.
-
Quantify the percentage of TUNEL-positive (apoptotic) cells.
-
Analysis of Proliferation Markers by Western Blot
Objective: To measure the protein levels of proliferation markers such as Ki67 and Cyclin D1 in tumor tissues.
Principle: Western blotting is a technique used to detect specific proteins in a sample of tissue homogenate or extract. It uses gel electrophoresis to separate native proteins by 3-D structure or denatured proteins by the length of the polypeptide. The proteins are then transferred to a membrane, where they are stained with antibodies specific to the target protein.
Detailed Protocol:
-
Protein Extraction:
-
Homogenize frozen tumor tissue in lysis buffer containing protease inhibitors.
-
Centrifuge to pellet cellular debris and collect the supernatant containing the protein lysate.
-
Determine protein concentration using a standard assay (e.g., BCA assay).
-
-
SDS-PAGE:
-
Denature protein samples by boiling in sample buffer.
-
Separate proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
-
Blocking:
-
Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
-
Primary Antibody Incubation:
-
Incubate the membrane with primary antibodies specific for Ki67 and Cyclin D1 overnight at 4°C.
-
-
Secondary Antibody Incubation:
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection:
-
Wash the membrane and add an enhanced chemiluminescence (ECL) substrate.
-
Detect the chemiluminescent signal using an imaging system.
-
-
Analysis:
-
Quantify band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
-
Conclusion
The combination of the RXR agonist this compound and various SERMs represents a promising therapeutic strategy for the prevention and treatment of cancer, including ER-negative breast cancer which is notoriously difficult to treat. The synergistic induction of apoptosis through pathways involving TGF-β highlights the potential of targeting multiple, distinct signaling pathways to achieve enhanced anti-cancer efficacy. The data presented in this guide, supported by detailed experimental methodologies, provides a solid foundation for further research and development in this area. Future investigations should continue to elucidate the intricate molecular crosstalk between the RXR and ER signaling pathways to optimize combination therapies for clinical application.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Retinoid X receptor agonist this compound modulates the immune microenvironment in preclinical breast cancer models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Acolbifene | Estrogen Receptor/ERR | TargetMol [targetmol.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Arzoxifene: the evidence for its development in the management of breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Comparative binding affinities of tamoxifen, 4-hydroxytamoxifen, and desmethyltamoxifen for estrogen receptors isolated from human breast carcinoma: correlation with blood levels in patients with metastatic breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. TGF-β Signaling in Breast Cancer Cell Invasion and Bone Metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The combination of the rexinoid, this compound, and a selective estrogen receptor modulator, either arzoxifene or acolbifene, synergizes in the prevention and treatment of mammary tumors in an estrogen receptor-negative model of breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. aacrjournals.org [aacrjournals.org]
- 12. MMTV-Neu/P53KO (ER−) mouse mammary cancer model [bio-protocol.org]
- 13. jnm.snmjournals.org [jnm.snmjournals.org]
- 14. Prevention of mammary carcinogenesis in MMTV-neu mice by targeting RLIP - PMC [pmc.ncbi.nlm.nih.gov]
- 15. In MMTV-Her-2/neu transgenic mammary tumors the absence of caveolin-1−/− alters PTEN and NHERF1 but not β-catenin expression - PMC [pmc.ncbi.nlm.nih.gov]
- 16. jdc.jefferson.edu [jdc.jefferson.edu]
- 17. Evaluation of NMU-Induced Breast Cancer Treated with Sirolimus and Sunitinib on Breast Cancer Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Histological analysis of low dose NMU effects in the rat mammary gland - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Intraductal administration of N-methyl-N-nitrosourea as a novel rodent mammary tumor model - Gao - Annals of Translational Medicine [atm.amegroups.org]
- 20. assaygenie.com [assaygenie.com]
- 21. clyte.tech [clyte.tech]
- 22. Video: The TUNEL Assay [jove.com]
- 23. Protocol to study cell death using TUNEL assay in Drosophila imaginal discs - PMC [pmc.ncbi.nlm.nih.gov]
- 24. TUNEL Apoptosis Assay (Fluorescent) - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
Unveiling the Downstream Genetic Symphony of LG100268: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides an in-depth comparison of the downstream gene activation by the potent Retinoid X Receptor (RXR) agonist, LG100268. We delve into its molecular mechanism, compare its efficacy with alternative compounds, and provide detailed experimental methodologies to support further research.
This compound is a high-affinity synthetic RXR agonist that plays a crucial role in modulating gene expression through the activation of RXR homodimers and permissive heterodimers.[1] Its ability to influence a wide array of cellular processes, from immune responses to metabolic regulation, has positioned it as a significant tool in preclinical research, particularly in oncology and metabolic diseases.
Comparative Analysis of Downstream Gene Activation
This compound distinguishes itself from other RXR agonists, such as bexarotene, through its potent and selective activation of RXR-mediated pathways. Experimental data highlights its superior ability to modulate the tumor microenvironment and influence specific gene expression profiles.
Immunomodulatory Effects
In preclinical breast cancer models, this compound has demonstrated significant immunomodulatory properties that are not as pronounced with bexarotene. A key finding is the significant increase in the expression of Programmed Death-Ligand 1 (PD-L1), a critical immune checkpoint protein.[2][3] This suggests a potential synergistic effect when combined with immune checkpoint inhibitors.
| Cell Type | Treatment | Target | Fold Change/Effect | Reference |
| MMTV-Neu mouse model tumors | This compound | PD-L1 protein | Significantly higher expression vs. control | [2] |
| MMTV-Neu mouse model tumors | Bexarotene | PD-L1 protein | No significant change vs. control | [2] |
| MMTV-Neu mouse model tumors | This compound | p-STAT1 protein | 80% reduction | [2] |
| Isolated CD4 T cells | This compound (1µM) | FOXP3 mRNA | ~40% reduction | [2] |
Anti-inflammatory Gene Regulation
In macrophage-like RAW264.7 cells, this compound has been shown to downregulate the expression of key inflammatory cytokines and chemokines, indicating its anti-inflammatory potential.
| Cell Line | Treatment | Target Gene | Fold Change | Reference |
| RAW264.7 | This compound (100 nM - 1 µM) | CSF3 | Downregulation | [1] |
| RAW264.7 | This compound (100 nM - 1 µM) | CXCL2 | ~2.5-fold decrease | [1] |
| RAW264.7 | This compound (100 nM - 1 µM) | IL-1β | ~2.5-fold decrease | [1] |
Regulation of Metabolic and Cell Cycle Genes
Studies in p53-null mammary glands have shown that this compound, both alone and in combination with tamoxifen, can induce the expression of genes involved in cholesterol transport and cell cycle regulation.
| Tissue | Treatment | Target Gene | Effect | Reference |
| p53-null mammary glands | This compound | ABCA1 | Significantly increased expression | [4] |
| p53-null mammary glands | This compound | ABCG1 | Significantly increased expression | [4] |
| p53-null mammary glands | This compound | Cyclin D1 | Reduced expression | [4] |
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms of action and experimental procedures, the following diagrams are provided in the DOT language for Graphviz.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summarized protocols for key experiments cited in this guide.
Cell Culture and Treatment
-
Cell Lines: Murine macrophage-like RAW264.7 cells, human breast cancer cell lines (e.g., SK-BR-3), and primary murine CD4 T cells are commonly used.
-
Culture Conditions: Cells are maintained in appropriate media (e.g., RPMI or DMEM) supplemented with fetal bovine serum (FBS) and antibiotics, and incubated at 37°C in a humidified atmosphere with 5% CO2.
-
Treatment: this compound is typically dissolved in DMSO to create a stock solution and then diluted in culture medium to the desired final concentration (e.g., 100 nM to 1 µM). Control cells are treated with an equivalent concentration of DMSO.
RNA Isolation and Quantitative Real-Time PCR (qRT-PCR)
-
RNA Extraction: Total RNA is isolated from treated and control cells using a TRIzol-based method or a commercial RNA purification kit according to the manufacturer's instructions.[5] The quality and quantity of the extracted RNA are assessed using spectrophotometry.
-
cDNA Synthesis: First-strand complementary DNA (cDNA) is synthesized from the total RNA using a reverse transcription kit with oligo(dT) or random primers.[6]
-
qRT-PCR: The relative expression of target genes is quantified using a real-time PCR system with SYBR Green or TaqMan probe-based chemistry.[2][6] Gene-specific primers are designed to amplify the target transcripts. The expression levels are normalized to a stable housekeeping gene (e.g., RPL13A or GAPDH).[2]
-
Data Analysis: The relative gene expression is calculated using the ΔΔCt method.[6]
Western Blotting
-
Protein Extraction: Cells are lysed in RIPA buffer containing protease and phosphatase inhibitors. Protein concentration is determined using a BCA assay.
-
Electrophoresis and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies against the proteins of interest (e.g., PD-L1, p-STAT1), followed by incubation with HRP-conjugated secondary antibodies.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
This guide provides a foundational understanding of the downstream gene activation by this compound, supported by comparative data and detailed experimental protocols. The presented information is intended to facilitate further research into the therapeutic potential of this potent RXR agonist.
References
Cross-Validation of LG100268's Mechanism in Diverse Cell Lines: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the retinoid X receptor (RXR) agonist, LG100268, with other relevant alternatives, supported by experimental data from various cell lines. We delve into the nuanced mechanisms of action, offering a cross-validated perspective on its performance in inducing apoptosis and inhibiting cell proliferation.
Comparative Analysis of Cellular Effects
This compound has demonstrated potent and selective agonist activity for RXR, a key nuclear receptor involved in regulating gene transcription related to cell growth, differentiation, and apoptosis.[1][2] Its efficacy, however, is highly dependent on the cellular context, as its mechanism can be modulated by the presence of different RXR heterodimer partners. This leads to varied responses across different cancer cell lines.
Anti-Proliferative and Pro-Apoptotic Activity
The following tables summarize the available quantitative data on the effects of this compound and comparable RXR agonists on cell viability and apoptosis in various cancer cell lines.
Table 1: Comparative Anti-Proliferative Activity (IC50 Values in µM)
| Cell Line | Cancer Type | This compound | Bexarotene (B63655) | LGD1069 |
| NB4 | Acute Promyelocytic Leukemia | Dose-dependent reduction in viability (Specific IC50 not provided)[3] | - | - |
| MCF-7 | Breast Cancer (ER+) | Weak activity[4] | >150 (in Hut 78)[5] | No growth suppression at 10 µM[4] |
| T47D | Breast Cancer (ER+) | Weak activity[4] | - | Strong dose-dependent suppression[4] |
| MDA-MB-231 | Breast Cancer (ER-) | Weak activity[4] | - | Mild inhibition at 10 µM[4] |
| MDA-MB-435 | Breast Cancer (ER-) | Weak activity[4] | - | No growth suppression at 10 µM[4] |
Note: A direct comparison of IC50 values is challenging due to variations in experimental conditions across different studies. The data presented is based on available literature.
Table 2: Induction of Apoptosis
| Cell Line | Cancer Type | This compound Effect | Bexarotene Effect |
| NB4 | Acute Promyelocytic Leukemia | Time-dependent increase in apoptosis[3] | Induces apoptosis[1] |
| MMTV-Neu (in vivo) | Breast Cancer | Increased cleaved caspase 3 (apoptosis marker)[5] | No increase in cleaved caspase 3[5] |
Signaling Pathways and Mechanisms of Action
This compound primarily functions by activating RXR. RXR can form homodimers or heterodimers with other nuclear receptors such as Retinoic Acid Receptor (RAR), Peroxisome Proliferator-Activated Receptor (PPAR), Liver X Receptor (LXR), and Vitamin D Receptor (VDR).[5][6] The specific downstream effects of this compound are dictated by the available dimerization partners in a given cell type.
In acute promyelocytic leukemia (APL) cells, such as the NB4 cell line, this compound has been shown to inhibit cell proliferation and induce apoptosis.[3] This is associated with cell cycle arrest at the G0/G1 phase and is mediated through the modulation of key signaling molecules. Specifically, this compound treatment leads to a decrease in the phosphorylation of ERK and an increase in the phosphorylation of p38 MAPK.[3] This signaling cascade results in the downregulation of proteins that promote cell survival and proliferation, such as Survivin, c-Myc, and cyclin D1, and the cleavage of PARP, a hallmark of apoptosis.[3]
In the context of breast cancer, the mechanism of this compound appears to be more complex, involving the tumor microenvironment. In preclinical models of HER2-positive breast cancer, this compound, but not bexarotene, was found to decrease the infiltration of myeloid-derived suppressor cells and tumor-associated macrophages.[5][7] This immunomodulatory effect contributes to its anti-tumor activity.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are representative protocols for key assays used to evaluate the effects of this compound.
Cell Proliferation Assay (CCK-8 Assay)
This assay is used to determine the effect of a compound on cell viability and proliferation.
-
Cell Seeding: Seed cells (e.g., NB4 cells) in a 96-well plate at a density of 1 × 10^4 cells/well in 100 µL of complete culture medium.
-
Treatment: After 24 hours of incubation, treat the cells with various concentrations of this compound (e.g., 0, 0.5, 1, 2, 4, 6 µM) for the desired duration (e.g., 24 or 48 hours).[3] A vehicle control (e.g., DMSO) should be included.
-
CCK-8 Addition: Add 10 µL of Cell Counting Kit-8 (CCK-8) solution to each well.
-
Incubation: Incubate the plate for 1-4 hours at 37°C in a humidified incubator with 5% CO2.
-
Measurement: Measure the absorbance at 450 nm using a microplate reader.
-
Analysis: The cell viability is calculated as a percentage of the vehicle-treated control cells.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay is used to quantify the percentage of apoptotic and necrotic cells.
-
Cell Treatment: Treat cells with the desired concentration of this compound for a specific time period (e.g., 24 or 48 hours).[3]
-
Cell Harvesting: Harvest the cells by centrifugation.
-
Washing: Wash the cells twice with ice-cold PBS.
-
Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of 1 × 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a 5 mL culture tube. Add 5 µL of FITC Annexin V and 5 µL of Propidium Iodide (PI).
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature (25°C) in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within 1 hour.
Conclusion
This compound is a potent RXR agonist with demonstrable anti-proliferative and pro-apoptotic effects in various cancer cell lines. Its mechanism of action is multifaceted and cell-type specific, involving direct effects on cell cycle and apoptosis signaling pathways, as well as modulation of the tumor immune microenvironment. While comparative data with other rexinoids like bexarotene and LGD1069 is still emerging and requires more standardized head-to-head studies, the existing evidence suggests that this compound holds significant promise as a therapeutic agent. Further cross-validation in a broader range of cell lines and in vivo models is warranted to fully elucidate its therapeutic potential and optimal applications.
References
- 1. Retinoid X receptor agonist this compound modulates the immune microenvironment in preclinical breast cancer models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Effects of LG268 on Cell Proliferation and Apoptosis of NB4 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Retinoid X receptor agonist this compound modulates the immune microenvironment in preclinical breast cancer models - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Review of the Molecular Design and Biological Activities of RXR Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
A Head-to-Head Examination of LG100268 and Other Rexinoids: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the rexinoid LG100268 with other notable rexinoids, focusing on their performance based on experimental data. Rexinoids, selective agonists for the Retinoid X Receptors (RXRs), are a class of compounds with significant therapeutic potential in oncology and metabolic diseases. This document aims to be an objective resource, presenting data in a clear and accessible format to aid in research and development decisions.
Performance Comparison of Rexinoids
The therapeutic efficacy and side-effect profiles of rexinoids are intrinsically linked to their binding affinity for RXR isoforms, their ability to activate transcription, and their interactions within the complex network of RXR signaling pathways. This section presents a quantitative comparison of this compound against other key rexinoids.
Binding Affinity and Transcriptional Activation
The binding affinity (Kᵢ) of a rexinoid to RXR isoforms (α, β, γ) and its effective concentration to induce a half-maximal transcriptional response (EC₅₀) are critical parameters for assessing its potency and selectivity.
| Rexinoid | RXRα Kᵢ (nM) | RXRβ Kᵢ (nM) | RXRγ Kᵢ (nM) | RXRα EC₅₀ (nM) | RXRβ EC₅₀ (nM) | RXRγ EC₅₀ (nM) | Selectivity over RARs | Reference |
| This compound | 3.4 | 6.2 | 9.2 | 4 | 3 | 4 | >1000-fold | [1] |
| Bexarotene (LGD1069) | - | - | - | 18 | - | - | Selective for RXRs | [2] |
| AGN194204 | - | - | - | - | - | - | Kᵈ >30,000 nM for RARs | [3] |
Note: A lower Kᵢ value indicates a higher binding affinity. A lower EC₅₀ value indicates greater potency in transcriptional activation. Data for all parameters were not available for all compounds in the same study.
In Vivo Efficacy in Preclinical Cancer Models
The anti-tumor activity of rexinoids has been evaluated in various preclinical models. The MMTV-Neu mouse model, which develops spontaneous mammary tumors that mimic human HER2-positive breast cancer, is a key model for these studies.
| Rexinoid | Animal Model | Dosage | Key Findings | Reference |
| This compound | MMTV-Neu mice | 100 mg/kg diet | Significantly reduced tumor size. Decreased infiltration of myeloid-derived suppressor cells and CD206-expressing macrophages. Increased PD-L1 expression by 50%. Increased the ratio of CD8/CD4, CD25 T cells. | [4][5] |
| Bexarotene | MMTV-Neu mice | 100 mg/kg diet | Did not significantly reduce tumor volume. Failed to show significant immune modulatory effects. | [4][5] |
| This compound + Tamoxifen | p53-null mammary tumor model | - | Reduced Ki-67 and cyclin D1 expression in normal mammary tissue and prevented both ER-positive and ER-negative mammary tumors. | [6] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. This section outlines the protocols for key assays used to characterize rexinoid activity.
Competitive Radioligand Binding Assay
This assay is used to determine the binding affinity (Kᵢ) of a test compound to a receptor by measuring its ability to compete with a radiolabeled ligand.
Materials:
-
Cell membranes or purified receptor protein expressing the target RXR isoform.
-
Radiolabeled rexinoid (e.g., [³H]-Bexarotene).
-
Unlabeled test compounds (e.g., this compound).
-
Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4).
-
Glass fiber filters.
-
Scintillation cocktail.
-
96-well filter plates and vacuum manifold.
-
Scintillation counter.
Procedure:
-
Prepare serial dilutions of the unlabeled test compounds.
-
In a 96-well plate, add the assay buffer, a fixed concentration of the radiolabeled ligand, and the diluted test compounds.
-
Add the membrane preparation containing the RXR receptor to initiate the binding reaction.
-
Incubate the plate at a specific temperature (e.g., 30°C) for a predetermined time (e.g., 60 minutes) to reach equilibrium.[7]
-
Terminate the reaction by rapid filtration through the glass fiber filters using a vacuum manifold. This separates the bound from the free radioligand.
-
Wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.
-
Dry the filters and place them in scintillation vials with scintillation cocktail.
-
Measure the radioactivity using a scintillation counter.
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The Kᵢ value is then calculated using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radiolabeled ligand and Kᴅ is its dissociation constant.[8]
Luciferase Reporter Assay for Transcriptional Activation
This cell-based assay measures the ability of a rexinoid to activate RXR-mediated gene transcription.
Materials:
-
Mammalian cell line (e.g., HEK293T, HCT-116).
-
Expression vector for the desired RXR isoform.
-
Reporter plasmid containing a luciferase gene under the control of an RXR response element (RXRE).
-
Transfection reagent (e.g., Lipofectamine, GeneJuice).
-
Cell culture medium and serum.
-
Test rexinoids.
-
Luciferase assay reagent.
-
Luminometer.
Procedure:
-
Seed the cells in a multi-well plate and allow them to attach overnight.
-
Co-transfect the cells with the RXR expression vector and the RXRE-luciferase reporter plasmid using a suitable transfection reagent. A control plasmid expressing Renilla luciferase can be co-transfected for normalization of transfection efficiency.[9][10]
-
After transfection, incubate the cells for a period (e.g., 24 hours) to allow for receptor expression.
-
Treat the transfected cells with various concentrations of the test rexinoids or a vehicle control.
-
Incubate for another period (e.g., 24 hours) to allow for transcriptional activation and luciferase expression.
-
Lyse the cells and measure the firefly luciferase activity using a luminometer after adding the luciferase substrate. If a Renilla luciferase control was used, its activity is also measured.[10][11]
-
Normalize the firefly luciferase activity to the Renilla luciferase activity (if applicable) or to the total protein concentration of the cell lysate.
-
The EC₅₀ value, the concentration of the rexinoid that produces 50% of the maximal luciferase response, is calculated from the dose-response curve.[12]
MMTV-Neu Mouse Model for In Vivo Efficacy
This transgenic mouse model is widely used to study the efficacy of anti-cancer agents against HER2-positive breast cancer.
Animal Model:
-
Female MMTV-Neu transgenic mice, which express the activated rat Her2/neu oncogene under the control of the mouse mammary tumor virus (MMTV) promoter, leading to the spontaneous development of mammary tumors.[13]
Procedure:
-
House the mice under standard laboratory conditions.
-
Monitor the mice regularly for tumor development by palpation.
-
Once tumors reach a palpable size, randomize the mice into treatment and control groups.
-
Administer the test rexinoids (e.g., this compound, bexarotene) or a vehicle control. Administration can be through various routes, such as oral gavage or mixed in the diet. For example, a diet containing 100 mg/kg of the rexinoid can be provided.[4]
-
Measure tumor size regularly (e.g., twice weekly) using calipers. Tumor volume can be calculated using the formula: (length × width²)/2.
-
Monitor the body weight and overall health of the mice throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis, such as weight measurement, histology, and immunohistochemistry for biomarkers of proliferation (e.g., Ki-67), apoptosis, and immune cell infiltration.[6]
Signaling Pathways and Mechanisms of Action
Rexinoids exert their effects by binding to RXRs, which function as ligand-activated transcription factors. RXRs can form homodimers (RXR/RXR) or heterodimers with other nuclear receptors, such as Retinoic Acid Receptors (RARs), Peroxisome Proliferator-Activated Receptors (PPARs), and Liver X Receptors (LXRs).[14][15] The specific dimer formed and the cellular context determine the downstream gene regulation and physiological response.
RXR Homodimer and Heterodimer Signaling
Caption: General RXR signaling pathway.
Permissive vs. Non-Permissive Heterodimerization
The nature of the RXR heterodimer partner dictates the response to a rexinoid.
-
Permissive Heterodimers (e.g., RXR/PPAR, RXR/LXR): These can be activated by an agonist for either RXR or its partner receptor. This can lead to a broad range of effects, including the regulation of lipid metabolism, which can be associated with side effects like hypertriglyceridemia.[16]
-
Non-Permissive Heterodimers (e.g., RXR/RAR): In these pairs, the RXR subunit is "silent," and the heterodimer is primarily activated by the ligand of the partner receptor (e.g., retinoic acid for RAR). A rexinoid alone has minimal effect on these dimers.[16]
Caption: Logic of permissive and non-permissive RXR heterodimer activation.
Conclusion
This compound demonstrates high potency and selectivity for RXRs, translating to significant anti-tumor efficacy in preclinical models, particularly in comparison to bexarotene. The differential effects of these rexinoids underscore the importance of understanding their specific interactions with the various RXR signaling pathways. The experimental protocols provided herein offer a foundation for the continued investigation and development of novel rexinoids with improved therapeutic indices. This comparative guide serves as a valuable resource for researchers aiming to advance the field of RXR-targeted therapies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. mdpi.com [mdpi.com]
- 3. Therapeutic Potential of Retinoid X Receptor Modulators for the Treatment of the Metabolic Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Retinoid X receptor agonist this compound modulates the immune microenvironment in preclinical breast cancer models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Retinoid X receptor agonist this compound modulates the immune microenvironment in preclinical breast cancer models - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. giffordbioscience.com [giffordbioscience.com]
- 8. giffordbioscience.com [giffordbioscience.com]
- 9. Transient transfection and luciferase assay [protocols.io]
- 10. bowdish.ca [bowdish.ca]
- 11. researchgate.net [researchgate.net]
- 12. Analysis of differential secondary effects of novel rexinoids: select rexinoid X receptor ligands demonstrate differentiated side effect profiles - PMC [pmc.ncbi.nlm.nih.gov]
- 13. MMTV mouse models and the diagnostic values of MMTV-like sequences in human breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The Retinoid X Receptors and Their Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Frontiers | Retinoid X receptor heterodimers in hepatic function: structural insights and therapeutic potential [frontiersin.org]
- 16. A novel gene expression analytics-based approach to structure aided design of rexinoids for development as next-generation cancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal and Handling of LG100268: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals utilizing LG100268, a potent and selective retinoid X receptor (RXR) agonist, adherence to strict safety and disposal protocols is paramount. This document provides essential logistical information, including operational and disposal plans, to ensure the safe handling and management of this compound in a laboratory setting.
Essential Safety and Disposal Procedures
Proper disposal of this compound is critical to prevent environmental contamination and ensure personnel safety. The recommended procedure for waste disposal is through incineration. Unused this compound, as well as any materials contaminated with the compound, should be dissolved in a combustible solvent, such as alcohol, and burned in a chemical incinerator equipped with an afterburner and scrubber. It is imperative to comply with all federal, state, and local environmental regulations regarding waste disposal.
Personnel handling this compound should always wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a laboratory coat. Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation. In case of a spill, the area should be decontaminated, and all contaminated materials collected for proper disposal as outlined above.
Quantitative Data Summary
The following table summarizes the key quantitative data for this compound for easy reference.
| Property | Value |
| Molecular Weight | 363.49 g/mol [1] |
| Molecular Formula | C₂₄H₂₉NO₂[1] |
| Purity | ≥98% (HPLC)[1] |
| CAS Number | 153559-76-3[1] |
| Solubility | Soluble in DMSO (up to 50 mM) and DMF (20 mg/mL)[2] |
| Storage | Store at -20°C[1] |
| EC₅₀ for RXR | 4 nM[1] |
| Selectivity | >1000-fold selective for RXR over RAR[1] |
Experimental Protocols
While specific experimental designs will vary, the following provides a detailed methodology for a representative in vitro experiment to assess the anti-inflammatory effects of this compound on macrophage-like cells.
In Vitro Anti-inflammatory Assay in RAW264.7 Cells
Objective: To determine the effect of this compound on the expression of inflammatory mediators in lipopolysaccharide (LPS)-stimulated RAW264.7 macrophage-like cells.
Materials:
-
This compound
-
RAW264.7 cells
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Lipopolysaccharide (LPS) from E. coli
-
Phosphate-Buffered Saline (PBS)
-
RNA extraction kit
-
qRT-PCR reagents and instrument
Procedure:
-
Cell Culture: Culture RAW264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO₂.
-
Cell Seeding: Seed the cells in 6-well plates at a density of 5 x 10⁵ cells per well and allow them to adhere overnight.
-
Treatment:
-
Prepare stock solutions of this compound in DMSO.
-
Pre-treat the cells with varying concentrations of this compound (e.g., 100 nM, 300 nM, 1 µM) for 2 hours. Include a vehicle control (DMSO).
-
Stimulate the cells with 100 ng/mL of LPS for 6 hours. Include an unstimulated control group.
-
-
RNA Extraction:
-
After incubation, wash the cells with PBS.
-
Lyse the cells and extract total RNA using a commercially available RNA extraction kit according to the manufacturer's instructions.
-
Quantify the RNA concentration and assess its purity.
-
-
Quantitative Real-Time PCR (qRT-PCR):
-
Synthesize cDNA from the extracted RNA.
-
Perform qRT-PCR to analyze the gene expression of inflammatory markers such as Il6, Tnf, and Nos2. Use a housekeeping gene (e.g., Actb) for normalization.
-
-
Data Analysis: Calculate the relative gene expression using the ΔΔCt method. Compare the expression levels in this compound-treated groups to the LPS-stimulated control group.
Signaling Pathway
This compound functions as a selective agonist for the Retinoid X Receptor (RXR), a type of nuclear receptor that plays a crucial role in regulating gene expression. Upon binding to this compound, RXR can form homodimers (RXR/RXR) or heterodimers with other nuclear receptors, such as the Peroxisome Proliferator-Activated Receptor gamma (PPARγ). These activated receptor complexes then bind to specific DNA sequences known as Retinoid X Response Elements (RXREs) in the promoter regions of target genes, thereby modulating their transcription. This can lead to a variety of cellular responses, including the inhibition of inflammatory gene expression and the induction of apoptosis in certain cancer cells.
Caption: this compound signaling pathway.
References
- 1. Therapeutic Potential of Retinoid X Receptor Modulators for the Treatment of the Metabolic Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The RXR agonist this compound causes hepatomegaly, improves glycaemic control and decreases cardiovascular risk and cachexia in diabetic mice suffering from pancreatic beta-cell dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
Personal protective equipment for handling LG100268
For Researchers, Scientists, and Drug Development Professionals: A Comprehensive Overview of Operational and Disposal Plans for the Retinoid X Receptor Agonist LG100268.
This document provides critical safety and logistical information for the handling of this compound, a potent and selective Retinoid X Receptor (RXR) agonist. Adherence to these guidelines is essential to ensure a safe laboratory environment and the integrity of your research.
Immediate Safety and Handling Precautions
Proper handling of this compound is crucial to minimize exposure and ensure laboratory safety. The following personal protective equipment (PPE) and handling procedures are mandatory.
Personal Protective Equipment (PPE)
A comprehensive range of PPE is necessary to act as a barrier against potential exposure to this compound.[1] The specific PPE required for handling this compound includes:
| PPE Category | Item | Rationale |
| Eye and Face Protection | Safety glasses with side shields or goggles | Protects eyes from splashes or aerosols. |
| Face shield | Provides additional protection for the face, especially when handling larger quantities or during procedures with a high risk of splashing. | |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile, neoprene) | Prevents direct skin contact with the compound.[2][3] |
| Laboratory coat or gown | Protects skin and personal clothing from contamination. | |
| Respiratory Protection | Use in a well-ventilated area or a chemical fume hood | Minimizes inhalation of any potential dust or aerosols. For operations that may generate significant aerosols, a respirator may be required based on a risk assessment. |
Handling Procedures
-
Engineering Controls: All work with solid this compound or concentrated solutions should be conducted in a certified chemical fume hood to minimize inhalation exposure.
-
Procedural Controls: Avoid the generation of dust and aerosols. Use appropriate tools for weighing and transferring the solid compound. Prepare solutions in a fume hood.
-
Hygiene: Wash hands thoroughly with soap and water after handling this compound, even if gloves were worn. Do not eat, drink, or smoke in areas where the compound is handled or stored.
Logistical Information: Storage and Disposal
Proper storage and disposal are critical for maintaining the stability of this compound and ensuring environmental safety.
Storage Plan
| Parameter | Recommendation |
| Temperature | Store at -20°C for long-term storage.[2][4][5] |
| Atmosphere | Store in a dry, well-ventilated place. |
| Container | Keep container tightly closed. |
Stock solutions of this compound in DMSO can be stored at -80°C for up to two years or at -20°C for up to one year.[2]
Disposal Plan
-
Waste Characterization: this compound waste should be treated as hazardous chemical waste.
-
Disposal Method: Dispose of unused compound and contaminated materials in accordance with local, state, and federal regulations. Contact your institution's environmental health and safety (EHS) office for specific guidance on chemical waste disposal. Do not dispose of down the drain or in regular trash.
Experimental Protocols
The following are detailed methodologies for key experiments involving this compound.
In Vitro Apoptosis Induction in HL-60 Cells
This protocol outlines the steps to assess the induction of apoptosis in the human promyelocytic leukemia cell line, HL-60, upon treatment with this compound.
-
Cell Culture:
-
Culture HL-60 cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Ensure cells are in the logarithmic growth phase before starting the experiment.
-
-
Treatment with this compound:
-
Prepare a stock solution of this compound in DMSO.
-
Seed HL-60 cells at a density of 2 x 10^5 cells/mL in fresh medium.
-
Treat cells with the desired concentrations of this compound (e.g., 1 µM) or a vehicle control (DMSO).
-
Incubate the cells for the desired time points (e.g., 24, 48, 72 hours).
-
-
Apoptosis Assessment using Annexin V/Propidium Iodide (PI) Staining:
-
Harvest the cells by centrifugation.
-
Wash the cells with cold phosphate-buffered saline (PBS).
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add Annexin V-FITC and Propidium Iodide to the cell suspension.
-
Incubate the cells in the dark at room temperature for 15 minutes.
-
Analyze the cells by flow cytometry to quantify the percentage of apoptotic (Annexin V positive) and necrotic (PI positive) cells.
-
In Vivo Inhibition of Lung Tumor Growth in Mice
This protocol describes a general procedure for evaluating the efficacy of this compound in an in vivo mouse model of lung cancer.
-
Animal Model:
-
Use an appropriate mouse strain for the lung cancer model (e.g., A/J mice for carcinogen-induced lung tumors).
-
House the animals in a specific pathogen-free facility with a 12-hour light/dark cycle and access to food and water ad libitum.
-
All animal procedures must be approved by the Institutional Animal Care and Use Committee (IACUC).
-
-
Tumor Induction and this compound Administration:
-
Induce lung tumors using a chemical carcinogen (e.g., vinyl carbamate) or by implanting lung cancer cells.
-
Prepare the this compound formulation for administration (e.g., in the diet or by oral gavage). A common dose used in studies is 40 mg/kg.[6]
-
Administer this compound or a vehicle control to the mice according to the experimental design.
-
-
Tumor Burden Assessment:
-
Monitor the health and body weight of the mice regularly.
-
At the end of the study, euthanize the mice.
-
Excise the lungs and fix them in a suitable fixative (e.g., 10% neutral buffered formalin).
-
Count the number of surface lung tumors under a dissecting microscope.
-
Tumor volume can also be measured for subcutaneous models using calipers.
-
Signaling Pathway Visualization
This compound functions as an agonist for the Retinoid X Receptor (RXR). RXR is a nuclear receptor that forms heterodimers with other nuclear receptors, such as the Retinoic Acid Receptor (RAR) and the Peroxisome Proliferator-Activated Receptor gamma (PPARγ). This dimerization is a key step in regulating the transcription of target genes involved in cellular processes like apoptosis and differentiation.
Caption: this compound activates RXR, leading to heterodimerization and gene transcription.
References
- 1. The Retinoid X Receptors and Their Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. researchgate.net [researchgate.net]
- 4. Retinoic acids regulate apoptosis of T lymphocytes through an interplay between RAR and RXR receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In vivo Tumor Growth and Spontaneous Metastasis Assays Using A549 Lung Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Growth factor-antagonized rexinoid apoptosis involves permissive PPARgamma/RXR heterodimers to activate the intrinsic death pathway by NO - PubMed [pubmed.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
